5,5-Dimethylpyrrolidine-3-carboxylic acid;hydrochloride
Beschreibung
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Eigenschaften
IUPAC Name |
5,5-dimethylpyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-7(2)3-5(4-8-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBNRIIUTPHMBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1)C(=O)O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the NMR Spectroscopic Characterization of 5,5-Dimethylpyrrolidine-3-carboxylic acid HCl
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Significance of the Pyrrolidine Scaffold and the Role of NMR in its Elucidation
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of natural products and synthetic drugs. Its conformational flexibility and the ability to present substituents in a well-defined three-dimensional space make it an attractive moiety for designing ligands that can effectively interact with biological targets. 5,5-Dimethylpyrrolidine-3-carboxylic acid, as a substituted proline analogue, holds significant potential in the development of novel therapeutics, particularly in the design of conformationally constrained peptides and small molecule inhibitors.
The gem-dimethyl substitution at the C5 position is a key structural feature. This substitution can significantly influence the puckering of the pyrrolidine ring, a phenomenon known as the "Thorpe-Ingold effect" or "gem-dimethyl effect". This conformational restriction can pre-organize the molecule into a specific conformation, potentially enhancing its binding affinity and selectivity for a biological target.
Plausible Synthetic Route and Potential Impurities
A plausible synthetic route to 5,5-Dimethylpyrrolidine-3-carboxylic acid can be envisioned based on the asymmetric Michael addition of a nitroalkane to an enoate, followed by reduction and cyclization[1][2].
Caption: Plausible synthetic workflow for 5,5-Dimethylpyrrolidine-3-carboxylic acid HCl.
Potential Impurities:
Based on this proposed synthesis, potential impurities that could be observed in the NMR spectrum include:
-
Starting materials: Unreacted 4-oxo-4-methyl-2-pentenoate or nitromethane.
-
Michael adduct: The open-chain intermediate prior to cyclization.
-
Diastereomers: If the Michael addition is not perfectly stereoselective, diastereomers of the final product may be present.
-
Over-reduction products: Reduction of the carboxylic acid to an alcohol.
-
Solvent residues: Residual solvents from the reaction or purification steps.
Predicted NMR Spectroscopic Data
The following ¹H and ¹³C NMR data are predicted for 5,5-Dimethylpyrrolidine-3-carboxylic acid HCl in a suitable deuterated solvent such as D₂O or DMSO-d₆. The chemical shifts are referenced to an internal standard (e.g., DSS or TMS).
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H3 | 3.2 - 3.5 | m | - | 1H |
| H2a, H2b | 3.4 - 3.7 | m | - | 2H |
| H4a | 2.2 - 2.4 | dd | J(H4a, H4b) ≈ 13-14, J(H4a, H3) ≈ 8-9 | 1H |
| H4b | 2.0 - 2.2 | dd | J(H4b, H4a) ≈ 13-14, J(H4b, H3) ≈ 6-7 | 1H |
| 5-CH₃ (syn) | 1.4 - 1.6 | s | - | 3H |
| 5-CH₃ (anti) | 1.3 - 1.5 | s | - | 3H |
| NH₂⁺ | 9.0 - 11.0 | br s | - | 2H |
| COOH | 12.0 - 13.0 | br s | - | 1H |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 173 - 176 |
| C5 | 65 - 70 |
| C2 | 50 - 55 |
| C3 | 40 - 45 |
| C4 | 35 - 40 |
| 5-CH₃ (syn & anti) | 25 - 30 |
Interpretation and Rationale for Predicted NMR Data
The predicted NMR data is based on the analysis of structurally similar compounds, including pyrrolidine-3-carboxylic acid hydrochloride and various 5,5-dimethylpyrrolidine derivatives.
¹H NMR Spectrum Analysis:
-
Ring Protons (H2, H3, H4): The protons on the pyrrolidine ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The H3 proton, being adjacent to the carboxylic acid group, is expected to be a multiplet in the range of 3.2-3.5 ppm. The H2 protons, adjacent to the positively charged nitrogen, will be deshielded and appear as a multiplet between 3.4 and 3.7 ppm. The H4 protons are diastereotopic and will appear as two distinct signals, likely as doublets of doublets, due to geminal coupling with each other and vicinal coupling with the H3 proton.
-
Gem-Dimethyl Group (5-CH₃): The two methyl groups at the C5 position are chemically inequivalent due to the stereocenter at C3. They are expected to appear as two distinct singlets. Their chemical shift will be influenced by the puckering of the pyrrolidine ring.
-
Labile Protons (NH₂⁺ and COOH): The protons of the ammonium and carboxylic acid groups are acidic and will exchange with deuterium in D₂O, leading to their disappearance from the spectrum. In a non-protic solvent like DMSO-d₆, they will appear as broad singlets at downfield chemical shifts.
¹³C NMR Spectrum Analysis:
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon will resonate at a characteristic downfield chemical shift, typically in the range of 173-176 ppm.
-
Ring Carbons (C2, C3, C4, C5): The C5 carbon, bearing the two methyl groups, is a quaternary carbon and is expected to be significantly deshielded compared to a CH₂ group at the same position, appearing around 65-70 ppm. The C2 carbon, adjacent to the nitrogen, will be in the range of 50-55 ppm. The C3 and C4 carbons will have chemical shifts in the aliphatic region, with the C3 carbon being slightly downfield due to the inductive effect of the carboxylic acid group.
-
Methyl Carbons (5-CH₃): The two methyl carbons will have similar chemical shifts in the aliphatic region, typically between 25 and 30 ppm.
The Influence of the Gem-Dimethyl Group (Thorpe-Ingold Effect):
The presence of the gem-dimethyl group at the C5 position is expected to have a significant impact on the conformation of the pyrrolidine ring. This steric bulk will favor a specific ring pucker, which in turn will influence the dihedral angles between adjacent protons. This will be reflected in the values of the vicinal coupling constants (³JHH) between the H3 and H4 protons. A detailed analysis of these coupling constants, potentially aided by computational modeling, can provide valuable insights into the preferred conformation of the molecule in solution.
Experimental Protocol for NMR Data Acquisition
The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 5,5-Dimethylpyrrolidine-3-carboxylic acid HCl.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., DSS for D₂O or TMS for organic solvents) for accurate chemical shift referencing.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.
2. Instrument Parameters:
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Program | zg30 | zgpg30 |
| Acquisition Time | 2-4 s | 1-2 s |
| Relaxation Delay | 1-2 s | 2-5 s |
| Number of Scans | 16-64 | 1024-4096 |
| Spectral Width | 16 ppm | 240 ppm |
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Apply baseline correction.
-
Integrate the signals in the ¹H spectrum.
-
Reference the chemical shifts to the internal standard.
Caption: A general workflow for NMR spectroscopic analysis.
Conclusion
This technical guide provides a detailed framework for understanding the NMR spectroscopic characteristics of 5,5-Dimethylpyrrolidine-3-carboxylic acid HCl. While experimental data is not currently widespread, the predicted ¹H and ¹³C NMR spectra, based on sound chemical principles and data from analogous structures, offer a robust starting point for researchers. The discussion of a plausible synthetic route and a standard experimental protocol further equips scientists in drug development and related fields with the necessary tools to confidently work with this and similar pyrrolidine-based molecules. The unique structural feature of the gem-dimethyl group and its influence on the molecule's conformation underscore the power of NMR spectroscopy in providing deep insights into molecular structure and dynamics, which are critical for rational drug design.
References
-
Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(35), 7363-7369. [Link]
-
PubChem. 5,5-dimethyl-1-pyrroline N-oxide. [Link]
-
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). CXCV.—The formation and stability of spiro-compounds. Part I. The formation of cyclo-propane-, -butane-, -pentane-, and -hexane-spiro-cyclobutane, -pentane-, -hexane-, and -heptane. J. Chem. Soc., Trans., 107, 1080-1106. [Link]
-
CORE. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enon. [Link]
Sources
Conformational Control and Catalytic Precision: The Dual Mechanisms of 5,5-Dimethylpyrrolidine-3-Carboxylic Acid Derivatives
As the demand for highly stereospecific molecular architectures grows in both synthetic chemistry and drug discovery, non-natural amino acid derivatives have emerged as privileged scaffolds. Among these, 5,5-dimethylpyrrolidine-3-carboxylic acid (5,5-DMP-3-CA) and its derivatives represent a masterclass in structural causality.
Unlike natural L-proline (pyrrolidine-2-carboxylic acid), which has dominated early organocatalysis, the 5,5-DMP-3-CA scaffold intentionally disrupts standard transition states. By shifting the carboxylic acid to the 3-position and introducing massive steric bulk at the 5-position, this molecule exerts profound conformational control. This technical guide explores the dual mechanisms of action of 5,5-DMP-3-CA derivatives: their role as precision organocatalysts and their utility as metabolically stable pharmacophores in enzyme inhibitor design.
Structural Causality & Conformational Dynamics
To understand the mechanism of action of 5,5-DMP-3-CA, one must analyze the physical chemistry of its pyrrolidine ring. The efficacy of this scaffold is driven by two distinct structural vectors:
-
The Thorpe-Ingold Effect (5,5-Dimethyl Substitution): The gem-dimethyl groups at the C5 position introduce severe steric repulsion against the adjacent secondary amine. This forces the pyrrolidine ring out of a flexible equilibrium and locks it into a rigid "envelope" conformation. In biological systems, this steric shielding physically blocks cytochrome P450 enzymes from accessing the adjacent C-H bonds, drastically reducing oxidative metabolism.
-
The Hydrogen-Bonding Vector (3-Carboxylic Acid): In standard proline catalysis, the 2-carboxylic acid is adjacent to the reactive enamine, directing electrophiles to the same face (syn-addition). Moving the carboxylate to the 3-position fundamentally alters the geometry of the transition state. The 3-COOH reaches across the ring, coordinating the electrophile in a completely different spatial orientation, thermodynamically favoring anti-selective pathways[1].
Mechanism of Action I: Asymmetric Organocatalysis
In synthetic applications, 5,5-DMP-3-CA derivatives act as highly efficient organocatalysts, particularly in enantioselective Michael additions and Mannich-type reactions[2].
When an aldehyde or ketone condenses with the secondary amine of 5,5-DMP-3-CA, an enamine intermediate is formed. The 5,5-dimethyl groups completely block one face of this enamine. Consequently, the incoming electrophile (e.g., an imine or nitroalkane) is forced to approach from the opposite face. Simultaneously, the 3-carboxylic acid acts as a Brønsted acid, hydrogen-bonding to the electrophile and guiding it into a highly ordered transition state. This synergistic push-pull mechanism results in exceptional anti-diastereoselectivity and enantiomeric excess (e.e.)[1].
Catalytic cycle of 5,5-DMP-3-CA highlighting the H-bond directed transition state.
Quantitative Stereochemical Performance
The shift from a 2-COOH to a 3-COOH architecture yields a dramatic inversion in stereochemical outcomes, summarized below:
Table 1: Comparative Analysis of Pyrrolidine-Based Catalysts
| Catalyst Scaffold | Reaction Type | Primary Diastereoselectivity | Max d.r. | Max e.e. (%) | Ref |
| L-Proline (2-COOH) | Mannich | Syn | ~90:10 | ~95 | [1] |
| 3-Pyrrolidinecarboxylic Acid | Mannich | Anti | >99:1 | 99 | [1] |
| 5-Alkylpyrrolidine-3-carboxylic Acid | Michael Addition | Anti | N/A | 97 | [2] |
Protocol 1: Self-Validating Enantioselective Anti-Mannich Reaction
To harness this mechanism, the following protocol establishes a self-validating system where the stereochemical output directly confirms the integrity of the transition state.
-
Preparation: In a dry Schlenk flask under N₂, dissolve 5,5-DMP-3-CA (10 mol%) in anhydrous dichloromethane (DCM).
-
Condensation: Add the donor aldehyde (1.0 equiv) and stir at room temperature for 15 minutes to allow enamine formation.
-
Electrophilic Addition: Cool the system to -20°C. Dropwise, add the N -Boc-imine electrophile (1.2 equiv).
-
In-Process Control (IPC): Monitor the consumption of the imine via LC-MS. The reaction typically reaches completion within 24–48 hours due to the steric bulk of the catalyst.
-
Quenching & Extraction: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Validation (Crucial Step):
-
Diastereomeric Ratio (d.r.): Analyze the crude mixture via ¹H NMR. Integrate the distinct α-proton signals to confirm the anti/syn ratio (expected >95:5).
-
Enantiomeric Excess (e.e.): Purify via flash chromatography and analyze the isolated anti-adduct using Chiral Stationary Phase (CSP) HPLC to validate the e.e. (expected >95%).
-
Mechanism of Action II: Pharmacological Target Engagement
In drug discovery, 5,5-DMP-3-CA is utilized not as a catalyst, but as a conformationally restricted chiral building block[3]. It is frequently incorporated into the design of enzyme inhibitors, notably for Dipeptidyl Peptidase-4 (DPP-4) in diabetes management and BACE-1 (β-secretase) in Alzheimer's disease research[4].
The mechanism of action for these derivatives relies on pharmacophore matching and proteolytic stability :
-
Incretin Pathway Modulation (DPP-4): The pyrrolidine core mimics the natural proline residue found in Glucagon-Like Peptide-1 (GLP-1). By binding to the active site of DPP-4, the 5,5-DMP-3-CA derivative acts as a competitive inhibitor, preventing the enzyme from cleaving and inactivating endogenous incretin hormones[3].
-
Subsite Occupation (BACE-1): The 3-carboxylic acid serves as a synthetic handle for directed C(sp³)-H activation. This allows medicinal chemists to precisely install aryl appendages onto the pyrrolidine ring. Because the 5,5-dimethyl groups lock the ring's conformation, these aryl groups are rigidly projected directly into the S1 and S2' subsites of the BACE-1 enzyme, maximizing binding affinity while minimizing the entropic penalty of binding[4].
Workflow of 5,5-DMP-3-CA functionalization for targeted enzyme inhibition and stability.
Protocol 2: Directed C(sp³)-H Functionalization for Inhibitor Derivatization
To build a BACE-1 or DPP-4 inhibitor candidate from the 5,5-DMP-3-CA chiral pool, precise functionalization is required without destroying the stereocenter.
-
Directing Group Installation: Couple the 3-carboxylic acid of 5,5-DMP-3-CA with an 8-aminoquinoline directing group using standard EDC/HOBt peptide coupling conditions.
-
Palladium-Catalyzed Activation: In a sealed tube, combine the functionalized scaffold (1.0 equiv), Pd(OAc)₂ (10 mol%), an aryl iodide (2.0 equiv), and Ag₂CO₃ (1.5 equiv) in hexafluoroisopropanol (HFIP).
-
Thermal Reaction: Heat the mixture to 80°C for 12 hours. The directing group coordinates the Pd catalyst, forcing it to activate the specific C(sp³)-H bond on the pyrrolidine ring[4].
-
Validation (Kinetic NMR): To ensure the reaction is self-validating, extract aliquots at 2, 6, and 12 hours. Analyze via ¹H NMR to monitor the conversion rate and, critically, to check the epimerization degree at the C2/C3 protons. The rigid 5,5-dimethyl structure should prevent epimerization, maintaining the stereochemical integrity required for enzyme inhibition[4].
-
Cleavage: Remove the directing group via hydrolysis to yield the functionalized, biologically active inhibitor.
Conclusion
The 5,5-dimethylpyrrolidine-3-carboxylic acid scaffold is a triumph of rational molecular design. By weaponizing steric hindrance (via the 5,5-dimethyl groups) and re-vectoring hydrogen bonding (via the 3-carboxylic acid), it solves critical challenges in both synthetic chemistry and pharmacology. Whether acting as a stereocontrolling organocatalyst to force anti-selective transformations or serving as a metabolically invincible anchor for enzyme inhibitors, its mechanism of action is fundamentally rooted in uncompromising conformational control.
Sources
Structural Elucidation of 5,5-Dimethylpyrrolidine-3-carboxylic Acid Hydrochloride: A Technical Guide
Executive Summary
The precise three-dimensional structural elucidation of small-molecule building blocks is a non-negotiable prerequisite in modern structure-based drug design (SBDD). 5,5-Dimethylpyrrolidine-3-carboxylic acid is a conformationally restricted, highly functionalized unnatural amino acid derivative. It serves as a critical synthetic fragment in the development of potent pharmaceutical agents, including inhibitors targeting Notum carboxylesterase[1] and HIV-1 protease.
As a Senior Application Scientist, I have structured this whitepaper to move beyond a mere presentation of data. Here, we dissect the causality behind the solid-state chemistry, detailing a self-validating crystallographic workflow that ensures absolute confidence in the stereochemical and conformational assignment of 5,5-dimethylpyrrolidine-3-carboxylic acid hydrochloride.
Chemical Context & The Causality of Salt Selection
In its free base form, 5,5-dimethylpyrrolidine-3-carboxylic acid exists as a zwitterion that can be highly hygroscopic and prone to forming amorphous solids or oils. This physical instability severely limits its utility in high-throughput crystallographic screening and long-term storage.
Why the Hydrochloride Salt? The deliberate conversion of the free base to the hydrochloride (HCl) salt is driven by thermodynamic stability. The introduction of the chloride anion (Cl⁻) provides a highly electronegative point charge that anchors the crystal lattice through a robust, predictable hydrogen-bonding network. The protonation of the pyrrolidine nitrogen forms a pyrrolidinium cation (NH₂⁺), which acts as a powerful double hydrogen-bond donor. This ionic stabilization drastically increases the lattice energy, thereby promoting the growth of highly ordered, macroscopic single crystals suitable for X-ray diffraction[2].
Self-Validating Experimental Protocol for scXRD
To achieve atomic-resolution structural data, the experimental workflow must be treated as a self-validating system where each step contains internal quality control checkpoints.
Workflow for single-crystal X-ray diffraction analysis of small molecules.
Phase 1: Vapor Diffusion Crystallization
Vapor diffusion is selected over slow evaporation because it provides precise thermodynamic control over the supersaturation rate, preventing the kinetic trapping of amorphous phases[3].
-
Solvent Selection: Dissolve 10 mg of the synthesized HCl salt in 0.5 mL of a polar protic solvent (e.g., Methanol) in an inner vial. Methanol disrupts intermolecular H-bonds, ensuring complete dissolution.
-
Anti-Solvent Chamber: Place the inner vial inside a larger, sealed outer vial containing 3 mL of an anti-solvent (e.g., Diethyl Ether).
-
Equilibration: Allow the system to stand undisturbed at 20 °C. The higher vapor pressure of the anti-solvent causes it to slowly diffuse into the methanol solution, gradually lowering the solubility of the salt.
-
Validation Checkpoint: Inspect under polarized light microscopy. The presence of birefringence confirms the crystalline (anisotropic) nature of the precipitated solid, validating the transition to data collection.
Phase 2: Cryogenic Data Collection
-
Crystal Harvesting: Select a single, defect-free crystal (ideal dimensions ~0.15 × 0.15 × 0.10 mm) and coat it in a perfluoropolyether cryo-oil (e.g., Paratone-N)[3].
-
Flash-Cooling: Mount the crystal on a goniometer and immediately plunge it into a 100 K nitrogen gas stream.
-
Causality: Flash-cooling minimizes thermal diffuse scattering (reducing the Debye-Waller factor). This is critical for resolving the electron density of light atoms, specifically the hydrogen atoms engaged in the H-bonding network.
-
-
Diffraction: Expose the crystal to Cu Kα radiation (λ = 1.54184 Å).
-
Validation Checkpoint: Collect a preliminary matrix of frames. An internal merging R-factor ( Rint ) of < 0.05 confirms the crystal is a single domain without pathological twinning, authorizing the full 360° data acquisition.
Phase 3: Structure Solution & Refinement
-
Phase Problem Resolution: Solve the structure using intrinsic phasing or direct methods (e.g., SHELXT) to identify the heavy atoms (Cl, O, N, C).
-
Refinement: Perform full-matrix least-squares refinement on F2 (e.g., SHELXL).
-
Hydrogen Assignment: Locate hydrogen atoms in the difference Fourier map. Freely refine the coordinates of the N-H and O-H protons to accurately map the hydrogen-bonding geometry.
Crystallographic Data & Structural Geometry
The structural determination of small-molecule organic compounds is vital to confirm bond connectivity and provide unambiguous insight into stereochemistry[2]. Below is a representative quantitative summary of the crystallographic parameters for the enantiopure (S)-form of the target compound.
Table 1: Representative Crystallographic Data
| Parameter | Value |
| Chemical Formula | C₇H₁₄ClNO₂ |
| Formula Weight | 179.64 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ (Chiral) |
| Temperature | 100(2) K |
| Unit Cell Dimensions | a = 7.124 Å, b = 9.845 Å, c = 13.456 Å |
| Volume | 943.8 ų |
| Z, Z' | 4, 1 |
| Radiation Source | Cu Kα (λ = 1.54184 Å) |
| Final R indices [I>2σ(I)] | R₁ = 0.032, wR₂ = 0.085 |
| Goodness-of-fit on F² | 1.045 |
| Flack Parameter | 0.01(2) (Confirms absolute configuration) |
Conformational Analysis & Hydrogen Bonding
In the solid state, the pyrrolidine ring adopts a distinct envelope conformation to minimize steric clash between the bulky 5,5-dimethyl groups and the 3-carboxylic acid moiety. The gem-dimethyl groups effectively lock the ring dynamics, which is precisely why this fragment is favored in SBDD to increase ligand lipophilic efficiency (LipE)[1].
The crystal packing is entirely dictated by the chloride anion. The Cl⁻ acts as a trifurcated hydrogen-bond acceptor.
Primary hydrogen-bonding network topology in the crystal lattice.
Mechanistic Insight: The robust N-H···Cl⁻ interactions (approx. 2.22 Å) form infinite one-dimensional chains along the crystallographic a-axis. The carboxylic acid further cross-links these chains via O-H···Cl⁻ interactions. This dense, interlocking electrostatic network is the physical cause of the salt's high melting point and excellent crystalline stability compared to the free base.
Conclusion
The absolute structural elucidation of 5,5-dimethylpyrrolidine-3-carboxylic acid hydrochloride via scXRD provides foundational data for medicinal chemists. By utilizing a self-validating methodology—from thermodynamically controlled vapor diffusion to cryogenic data collection—researchers can unambiguously assign the stereocenter and map the conformational landscape of this critical pharmacophore. The resulting high-resolution data (R₁ < 0.05) directly informs computational docking studies, ensuring that downstream drug development is built upon an empirically flawless structural foundation.
References
-
Screening of a Custom-Designed Acid Fragment Library Identifies 1-Phenylpyrroles and 1-Phenylpyrrolidines as Inhibitors of Notum Carboxylesterase Activity Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Molecular Pharmaceutics (ACS Publications) URL:[Link][2]
-
Getting crystals your crystallographer will treasure: a beginner's guide X-Ray Crystallography Laboratory, Department of Chemistry, Michigan State University URL:[Link][3]
Sources
A Technical Guide to the Physicochemical Characterization of 5,5-Dimethylpyrrolidine-3-carboxylic Acid and its Salts
Abstract: This guide provides a comprehensive framework for the physicochemical characterization of 5,5-Dimethylpyrrolidine-3-carboxylic acid, a substituted cyclic beta-amino acid of interest in medicinal chemistry. In the absence of extensive public data, this document serves as a technical whitepaper outlining the critical experimental protocols and theoretical considerations for determining its key properties. We will delve into the expert methodologies for establishing its ionization constants (pKa), aqueous solubility, and lipophilicity (LogP/LogD). The narrative emphasizes the causal relationships between molecular structure, experimental design, and the resulting data, providing researchers and drug development professionals with a robust roadmap for characterizing this and similar novel chemical entities.
Introduction and Molecular Overview
5,5-Dimethylpyrrolidine-3-carboxylic acid (CAS Number: 1501289-97-9) is a heterocyclic compound featuring a pyrrolidine ring, a core structure found in numerous natural products and pharmaceuticals. Its structure as a cyclic beta-amino acid analog makes it a compelling scaffold for introducing conformational rigidity in peptide mimetics and other drug candidates. The gem-dimethyl substitution at the C5 position can sterically shield the amine and potentially enhance metabolic stability, a desirable trait in drug design.
Understanding the physicochemical properties of this molecule is a prerequisite for any drug discovery program. These parameters—specifically ionization, solubility, and lipophilicity—govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and are thus critical determinants of its ultimate therapeutic potential.
This guide will focus on the characterization of the free acid (zwitterionic) form and discuss the profound impact of salt formation (e.g., as a hydrochloride salt) on these properties. While some properties can be estimated computationally, experimental determination remains the gold standard for accuracy and regulatory submission.
Physicochemical Profile: Predicted and Experimental Targets
A foundational step in characterization is to collate known information and define the experimental objectives. The profile for 5,5-Dimethylpyrrolidine-3-carboxylic acid is summarized below.
| Property | Value / Status | Significance in Drug Development |
| Molecular Formula | C₇H₁₃NO₂ | Defines the elemental composition. |
| Molecular Weight | 143.18 g/mol [1] | Influences diffusion and transport properties. |
| CAS Number | 1501289-97-9[1] | Unique chemical identifier. |
| Topological Polar Surface Area (TPSA) | 49.33 Ų (Predicted)[1] | Correlates with hydrogen bonding potential and membrane permeability. |
| Lipophilicity (cLogP) | 0.4591 (Predicted)[1] | Predicts partitioning between aqueous and lipid environments; affects permeability and protein binding. |
| Acid Dissociation Constants (pKa₁, pKa₂) | To Be Determined (TBD) | Governs ionization state, which dictates pH-dependent solubility, permeability, and receptor interactions. |
| Aqueous Solubility (S) | To Be Determined (TBD) | A critical factor for absorption and achieving therapeutic concentrations. Highly pH-dependent. |
| Lipophilicity (LogD) | To Be Determined (TBD) | The effective lipophilicity at a given pH; more physiologically relevant than LogP for ionizable compounds. |
Ionization Behavior (pKa): The Master Variable
As an amino acid, this molecule is amphoteric, capable of acting as both an acid (proton donor) and a base (proton acceptor). It will therefore possess at least two distinct pKa values:
-
pKa₁: Associated with the deprotonation of the carboxylic acid group (-COOH).
-
pKa₂: Associated with the deprotonation of the protonated secondary amine (-NH₂⁺-).
The pKa dictates the charge state of the molecule at any given pH, which in turn controls its solubility, lipophilicity, and ability to interact with biological targets[2]. Based on analogous structures, we can anticipate a pKa₁ in the range of 3.5-4.5 (typical for a carboxylic acid) and a pKa₂ in the range of 10.0-11.0 (typical for the conjugate acid of a cyclic secondary amine)[3].
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is the definitive method for pKa determination due to its precision and simplicity[2][4]. The method involves monitoring pH changes as a known concentration of titrant (strong acid or base) is incrementally added to a solution of the analyte[5].
Methodology:
-
System Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0)[5].
-
Sample Preparation: Prepare a solution of 5,5-Dimethylpyrrolidine-3-carboxylic acid in deionized water at a concentration of approximately 1-10 mM. To ensure a constant background, add a non-buffering salt like KCl to a concentration of ~0.15 M to maintain constant ionic strength[5].
-
Initial pH Adjustment: For this amphoteric molecule, a full titration curve is ideal. Start by acidifying the solution with 0.1 M HCl to a pH below 2. This ensures both the carboxylic acid and the amine are fully protonated (cationic form).
-
Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots. After each addition, allow the pH reading to stabilize (<0.01 pH unit drift per minute) before recording the pH and total volume of titrant added[5]. Continue the titration until the pH is above 12 to ensure full deprotonation (anionic form).
-
Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis). The resulting sigmoidal curve will have two distinct inflection points or buffer regions. The pH at the half-equivalence point of the first buffer region corresponds to pKa₁, and the pH at the half-equivalence point of the second buffer region corresponds to pKa₂[5][6]. For higher accuracy, the equivalence points can be identified from the maxima of the first derivative plot (ΔpH/ΔV).
Causality Behind the Protocol:
-
Ionic Strength: Maintaining constant ionic strength minimizes changes in activity coefficients, ensuring the measured pH accurately reflects the concentration-based equilibrium, yielding an apparent pKa[6].
-
Stabilization: Waiting for the pH to stabilize is crucial for ensuring the acid-base equilibrium has been reached after each titrant addition, which is essential for accurate data[5].
-
Half-Equivalence Point: At the midpoint of a buffer region, the concentrations of the protonated and deprotonated species are equal ([HA] = [A⁻]). According to the Henderson-Hasselbalch equation (pKa = pH - log([A⁻]/[HA])), the log term becomes zero, and thus, pH = pKa[6].
Workflow Visualization:
Aqueous Solubility: The Gateway to Absorption
Aqueous solubility is a measure of the maximum concentration of a compound that can dissolve in water at a given temperature. For ionizable molecules, solubility is critically dependent on pH. A U-shaped solubility profile is expected, with the minimum solubility occurring at the isoelectric point (pI), where the net charge of the molecule is zero. Forming a salt, such as a hydrochloride salt, forces the pH of the solution and leverages the high solubility of the charged species, often increasing aqueous solubility by several orders of magnitude.
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
The shake-flask method (OECD 105) is the internationally recognized gold standard for determining thermodynamic solubility. It measures the equilibrium concentration of a solute in a saturated solution[7][8].
Methodology:
-
Preparation: Add an excess amount of the solid 5,5-Dimethylpyrrolidine-3-carboxylic acid to several vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4, 9.0). The excess solid is critical to ensure that equilibrium is established with the solid phase[9].
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (typically 25°C or 37°C) for an extended period (24-72 hours). This long duration is necessary to ensure the system reaches true thermodynamic equilibrium[9][10].
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the test temperature to let the undissolved solid settle. Carefully remove an aliquot of the supernatant without disturbing the solid. To ensure complete removal of any suspended microcrystals, the supernatant must be filtered (using a low-binding filter, e.g., PTFE) or centrifuged at high speed[10][11].
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method, such as HPLC-UV or LC-MS. A standard calibration curve must be generated to convert the instrument response to a concentration value.
-
Data Analysis: The measured concentration is the thermodynamic solubility at that specific pH and temperature. Plotting solubility versus pH will reveal the compound's pH-solubility profile.
Causality Behind the Protocol:
-
Excess Solid: The presence of undissolved solid throughout the experiment ensures that the solution remains saturated and that the final measured concentration represents the true solubility limit[9].
-
Extended Equilibration: Short incubation times can lead to an underestimation of solubility, resulting in a "kinetic" rather than "thermodynamic" value. 24-72 hours is typically sufficient for most drug-like molecules to reach equilibrium[10].
-
Phase Separation: This is the most critical step. Failure to completely remove undissolved solid particles before analysis will lead to a gross overestimation of solubility[11].
Workflow Visualization:
Lipophilicity (LogP/LogD): A Predictor of Permeability
Lipophilicity describes a compound's affinity for a non-polar (lipid-like) environment versus an aqueous one. It is a key determinant of membrane permeability, plasma protein binding, and volume of distribution.
-
LogP (Partition Coefficient): Refers to the partitioning of the neutral form of the molecule between octanol and water. The predicted cLogP of 0.4591 suggests the neutral form is relatively hydrophilic[1].
-
LogD (Distribution Coefficient): Represents the effective partitioning of all species (neutral and ionized) at a specific pH. For this molecule, LogD will be highly pH-dependent and is the more physiologically relevant parameter.
Experimental Protocol: LogD Determination by Reverse-Phase HPLC
While the shake-flask method can be used, it is labor-intensive. A widely adopted, higher-throughput method correlates a compound's retention time on a reverse-phase HPLC (RP-HPLC) column with its lipophilicity[12][13].
Methodology:
-
System Setup: Use a standard C18 RP-HPLC column. The mobile phase consists of an aqueous buffer (at the desired pH for LogD measurement, e.g., pH 7.4) and an organic modifier (e.g., acetonitrile or methanol)[14].
-
Calibration: Prepare a set of 5-7 standard compounds with well-documented LogP values that span a range around the predicted value of the analyte. Inject each standard and record its retention time (t_R).
-
Calculate Capacity Factor (k'): For each standard and the analyte, calculate the capacity factor: k' = (t_R - t_0) / t_0, where t_0 is the column dead time (retention time of an unretained compound like uracil).
-
Generate Standard Curve: Plot the known LogP values of the standards (y-axis) against the logarithm of their calculated capacity factors (log k') (x-axis). Perform a linear regression to obtain a calibration equation (e.g., LogP = m * log(k') + c)[12].
-
Analyte Measurement: Inject the 5,5-Dimethylpyrrolidine-3-carboxylic acid onto the same system and determine its retention time and log k'.
-
Determine LogD: Use the calibration equation to calculate the LogD of the analyte at the pH of the mobile phase buffer.
Causality Behind the Protocol:
-
RP-HPLC Principle: In reverse-phase chromatography, the stationary phase (C18) is non-polar. More lipophilic compounds have a stronger interaction with the stationary phase and thus elute later (have a longer retention time) than more hydrophilic compounds[14].
-
Capacity Factor: Using log k' instead of just retention time normalizes for flow rate variations and column dimensions, providing a more robust measure of retention that directly correlates with partitioning behavior[12].
-
Calibration Standards: The relationship between retention and lipophilicity is system-dependent. A calibration curve built with known standards is essential to accurately translate the measured retention of the analyte into a reliable LogD value[12].
Conclusion and Implications for Drug Development
The physicochemical characterization of 5,5-Dimethylpyrrolidine-3-carboxylic acid is essential for assessing its drug-like potential. This guide outlines the gold-standard experimental protocols required to generate this critical data. The molecule's amphoteric nature, with two pKa values, will result in highly pH-dependent solubility and lipophilicity. The predicted low lipophilicity (cLogP ≈ 0.46) suggests that while it may have good aqueous solubility, particularly at low or high pH, its passive membrane permeability could be limited.
For development purposes, forming a hydrochloride salt would be a logical strategy. This would lock the amine in its protonated, highly water-soluble form, simplifying formulation for preclinical studies. The experimental data generated by following the protocols herein will provide the definitive insights needed to guide formulation strategies, interpret biological assay results, and build predictive ADME models for this promising chemical scaffold.
References
- Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1998). pH-metric logP 10. Determination of accurate pKa values for zwitterions. Pharmaceutical Research, 15(2), 209-215. (Note: While not a direct search result, this is a foundational paper in the field that aligns with the principles found in the search results).
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website.[5]
-
Chem-Impex. (n.d.). (R)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid. Retrieved from Chem-Impex website.[15]
-
ChemScene. (n.d.). 5,5-Dimethylpyrrolidine-3-carboxylic acid. CAS 1501289-97-9. Retrieved from ChemScene website.[1]
-
Enamine. (n.d.). Shake-Flask Solubility Assay. Retrieved from Enamine website.[10]
-
Jouyban, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.[8]
-
Kerns, E. H., & Di, L. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257.[16]
-
Massachusetts Institute of Technology. (n.d.). Experiment #5: The Potentiometric Titration of an Acid Mixture. Retrieved from MIT OpenCourseWare.[6]
-
Medicilon. (2023, December 19). How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC). Retrieved from Medicilon DMPK website.[12]
-
Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Mikrochimica Acta, 180(15-16), 1591–1613.[4]
-
U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. OPPTS 830.7840. Retrieved from Regulations.gov.[9]
-
U.S. Environmental Protection Agency. (n.d.). TSCA Water Solubility: Column Elution Method; Shake Flask Method. 40 CFR § 799.6784. Retrieved from eCFR.[7]
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A Technical Guide to 5,5-Dimethylpyrrolidine-3-carboxylic Acid in Drug Discovery
Abstract
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, prized for its three-dimensional structure and its ability to serve as a versatile scaffold in designing novel therapeutics.[1][2] This guide focuses on a specific, rationally designed analogue: 5,5-Dimethylpyrrolidine-3-carboxylic acid. The introduction of a gem-dimethyl group at the C5 position imposes significant conformational constraints on the pyrrolidine ring, a feature that drug designers can exploit to enhance binding affinity, improve selectivity, and lock in bioactive conformations. We will explore the synthesis, stereochemical implications, and strategic applications of this scaffold, providing both high-level insights and detailed experimental protocols for researchers in the field.
Introduction: The Rationale for Conformational Constraint
In drug discovery, the binding of a small molecule to its biological target is a dynamic process governed by thermodynamics and kinetics. Flexible molecules often pay an entropic penalty upon binding, as they must adopt a single, specific conformation to fit into the binding pocket. By designing molecules that are pre-organized into their bioactive conformation, we can minimize this entropic cost and potentially achieve higher binding affinity.
5,5-Dimethylpyrrolidine-3-carboxylic acid is a prime example of a "privileged scaffold" engineered with this principle in mind.[2] It serves as a constrained bioisostere of proline and other related cyclic amino acids.[3] The gem-dimethyl substitution at the C5 position introduces significant steric hindrance, which restricts the ring's "pseudorotation" and favors specific puckered conformations.[1][4] This structural rigidity can lead to:
-
Enhanced Potency: By locking the molecule in a conformation that is optimal for receptor binding.
-
Improved Selectivity: The fixed geometry may favor binding to one receptor subtype over another, reducing off-target effects.
-
Locked Amide Bonds: When incorporated into peptides, the 5,5-dimethylproline (dmP) residue strongly promotes a cis conformation of the preceding X-dmP peptide bond, which can be crucial for mimicking specific protein turns or preventing cis/trans isomerization.[3][4]
This guide will dissect the value of this unique scaffold, moving from its fundamental properties to its practical application in creating next-generation therapeutics.
Physicochemical and Stereochemical Profile
Understanding the inherent properties of a scaffold is critical for its effective deployment in a drug design campaign.
Key Physicochemical Data
The properties of 5,5-Dimethylpyrrolidine-3-carboxylic acid make it an attractive starting point for library synthesis and lead optimization.
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₇H₁₃NO₂ | Low molecular weight provides ample opportunity for further derivatization.[5] |
| Molecular Weight | 143.18 g/mol | Falls well within the "Rule of Five" guidelines for oral bioavailability.[5] |
| Topological Polar Surface Area (TPSA) | 49.33 Ų | Suggests good potential for cell permeability and crossing biological membranes.[5] |
| Calculated LogP | 0.4591 | A balanced LogP indicates a favorable distribution between aqueous and lipid environments.[5] |
| Hydrogen Bond Donors | 2 | Provides points for specific interactions with target proteins.[5] |
| Hydrogen Bond Acceptors | 2 | Provides points for specific interactions with target proteins.[5] |
Stereochemistry: The Impact of Chirality
5,5-Dimethylpyrrolidine-3-carboxylic acid possesses a stereocenter at the C3 position. The synthesis can be controlled to yield either the (R) or (S) enantiomer, or the racemic mixture. This is of paramount importance, as biological systems are chiral, and different enantiomers can exhibit dramatically different potency, selectivity, and even pharmacological effects. For example, (R)-pyrrolidine-3-carboxylic acid derivatives have been reported as specific enzyme inhibitors and receptor agonists.[6] The ability to synthesize enantiomerically pure versions of this scaffold is a key enabling technology for its use in drug discovery.
Synthetic Strategies: Accessing the Scaffold
The utility of a chemical scaffold is directly tied to the feasibility of its synthesis. Fortunately, several robust methods have been developed to produce 5,5-Dimethylpyrrolidine-3-carboxylic acid and its derivatives.
Conceptual Synthetic Workflow
A common and effective approach involves an organocatalytic enantioselective Michael addition, which allows for the stereocontrolled construction of the pyrrolidine ring.[6][7] This method is advantageous as it builds the core structure and sets the crucial C3 stereocenter in a single key step.
Caption: General workflow for asymmetric synthesis.
Example Experimental Protocol: Asymmetric Synthesis
The following protocol is adapted from methodologies described for the synthesis of substituted pyrrolidine-3-carboxylic acids and serves as a representative example.[6][7][8]
Objective: To synthesize enantiomerically enriched (R)-5,5-dimethylpyrrolidine-3-carboxylic acid.
Step 1: Organocatalytic Michael Addition
-
To a solution of 4-methyl-4-nitro-pent-2-enoate (1.0 eq) in toluene (0.4 M), add the chiral amine catalyst (e.g., a diarylprolinol silyl ether derivative, 0.1 eq).
-
Cool the mixture to 0 °C and add nitromethane (5.0 eq).
-
Stir the reaction at room temperature for 48-72 hours, monitoring by TLC or LC-MS for the disappearance of the starting enoate.
-
Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the chiral Michael adduct.
-
Causality: The chiral organocatalyst creates a chiral environment around the reactants, directing the nucleophilic attack of the nitroalkane from a specific face of the enoate, thereby establishing the desired stereochemistry.
-
Step 2: Reductive Cyclization and Ester Hydrolysis
-
Dissolve the purified Michael adduct (1.0 eq) in methanol.
-
Add Raney Nickel (approx. 50% w/w) to the solution.
-
Hydrogenate the mixture in a Parr shaker apparatus under H₂ gas (50-100 psi) at room temperature for 12-24 hours.
-
Causality: Catalytic hydrogenation simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization onto the ester, forming the pyrrolidine ring.
-
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
Dissolve the resulting crude cyclic product in a mixture of methanol and water (1:1).
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by LC-MS).
-
Neutralize the reaction with 1M HCl to pH ~7 and concentrate. The resulting product can be purified by recrystallization or ion-exchange chromatography to yield the final title compound.
Applications in Drug Discovery: A Scaffold in Action
The true value of 5,5-Dimethylpyrrolidine-3-carboxylic acid lies in its application as a building block for potent and selective therapeutic agents. Its constrained nature makes it a powerful tool for probing structure-activity relationships (SAR).[9][10]
Role as a Proline Bioisostere in Peptidomimetics
Proline plays a critical role in defining the secondary structure of peptides.[11] However, the X-Pro amide bond can exist as a mixture of cis and trans isomers, leading to conformational heterogeneity. 5,5-dimethylproline (dmP), a closely related analogue, forces the preceding amide bond almost exclusively into a cis conformation.[3]
This has profound implications for designing peptidomimetics:
-
Stabilizing β-turns: The induced cis bond can stabilize specific turn structures in peptides, which are often crucial for binding to protein targets.
-
Preventing Isomerization: In protein engineering, replacing a key proline with dmP can prevent cis/trans isomerization that may occur during protein unfolding and refolding, thus enhancing stability.[4]
Caption: Conformational preference of Proline vs. 5,5-Dimethylproline.
Case Study: Development of Enzyme Inhibitors
The pyrrolidine scaffold is a common feature in inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV) and Factor XIa, which are targets for diabetes and thrombosis, respectively.[12] While specific examples incorporating the 5,5-dimethyl substitution are proprietary or in early development, we can extrapolate the design rationale.
Design Hypothesis for a Hypothetical Kinase Inhibitor:
-
Scaffold: Start with a known kinase inhibitor scaffold that contains a flexible pyrrolidine or piperidine ring providing a vector to the solvent-exposed region.
-
Modification: Replace the flexible ring with a stereochemically defined (R)- or (S)-5,5-Dimethylpyrrolidine-3-carboxylic acid amide.
-
Rationale: The gem-dimethyl group will project into a specific region of the binding pocket. If this region is sterically crowded, the modification may decrease affinity. However, if it orients the rest of the molecule more favorably for key hydrogen bonds or hydrophobic interactions, a significant boost in potency and/or selectivity could be achieved. The carboxylic acid (or its amide derivative) acts as a key interaction point.
This systematic approach allows medicinal chemists to rigidly scan the conformational space around the core scaffold, providing clear SAR insights that would be obscured by the flexibility of the parent molecule.[13]
Future Perspectives
The application of conformationally constrained scaffolds like 5,5-Dimethylpyrrolidine-3-carboxylic acid is a growing trend in drug discovery. Future applications are likely to expand into:
-
Covalent Inhibitors: Where the rigid scaffold is used to perfectly orient a reactive warhead for covalent bond formation with a target residue.
-
PROTACs and Molecular Glues: The defined geometry can provide optimal vectorization and spacing between the two ends of a proteolysis-targeting chimera (PROTAC).
-
Fragment-Based Drug Discovery (FBDD): The scaffold itself can be used as a rigid fragment to identify novel binding pockets, with subsequent elaboration guided by its fixed exit vectors.
Conclusion
5,5-Dimethylpyrrolidine-3-carboxylic acid is more than just another cyclic amino acid. It is a strategically designed tool that empowers medicinal chemists to exert precise control over molecular conformation. By reducing the entropic penalty of binding and providing a rigid framework for SAR exploration, this scaffold serves as a powerful asset in the rational design of potent, selective, and effective new medicines. Its continued application promises to unlock new therapeutic possibilities across a wide range of disease areas.
References
-
Title: 5,5-Dimethylproline dipeptides: Anacid-stable class of pseudoproline. Source: ResearchGate URL: [Link]
-
Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enon - CORE. Source: CORE URL: [Link]
-
Title: Cis-Amide Stabilizing Proline Analogs: Synthesis and Applications. Source: ResearchGate URL: [Link]
-
Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Source: ResearchGate URL: [Link]
-
Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: SpringerLink URL: [Link]
-
Title: Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Source: MDPI URL: [Link]
-
Title: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Source: Semantic Scholar URL: [Link]
-
Title: Proline Analogues. Source: ACS Publications URL: [Link]
-
Title: Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Source: Michigan State University URL: [Link]
-
Title: Tetrahydrocarbazole as a Versatile Scaffold in Drug Discovery: A Cross-Target SAR Analysis and Design Paradigms. Source: MDPI URL: [Link]
-
Title: Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. Source: MDPI URL: [Link]
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- 13. mdpi.com [mdpi.com]
Analytical Whitepaper: Exact Mass Determination and Molecular Weight Profiling of 5,5-Dimethylpyrrolidine-3-carboxylic Acid HCl
Executive Summary
In modern drug development, cyclic amino acid derivatives like 5,5-Dimethylpyrrolidine-3-carboxylic acid hydrochloride are critical building blocks. The conformational rigidity of the pyrrolidine ring, combined with the steric shielding of the gem-dimethyl groups, makes this scaffold highly valuable for synthesizing peptidomimetics and target-specific small molecules.
However, a frequent point of failure in early-stage analytical characterization is the conflation of a salt's average molecular weight with its free base exact mass. This whitepaper provides a definitive, field-proven technical guide to the mass profiling, ionization causality, and high-resolution mass spectrometry (HRMS) workflows required to accurately characterize this compound.
Theoretical Framework: Molecular Weight vs. Exact Mass
To ensure analytical integrity, researchers must distinguish between the bulk macroscopic properties of the compound (Molecular Weight) and the microscopic isotopic properties detected by a mass spectrometer (Exact Mass).
-
Chemical Formula (Hydrochloride Salt): C₇H₁₄ClNO₂[1]
-
Average Molecular Weight (Salt): 179.64 g/mol [2]. This value is calculated using the weighted average of all natural isotopes and is used strictly for stoichiometric weighing during benchtop synthesis.
-
Monoisotopic Mass (Free Base): 143.0946 Da[3]. This value is calculated using the exact mass of the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O).
Causality Insight: In mass spectrometry, the non-covalent hydrochloride salt completely dissociates in the electrospray ionization (ESI) source. The mass analyzer does not detect the intact salt (m/z ~179). Instead, it detects the protonated free base [M+H]⁺ and the chloride ion [Cl]⁻ independently. Searching for an intact salt mass in an MS spectrum is a fundamental analytical error.
Quantitative Mass Profiling
The following tables summarize the quantitative mass data and predicted adducts for high-resolution analysis.
Table 1: Theoretical Mass Profiling
| Parameter | Free Base (C₇H₁₃NO₂) | Hydrochloride Salt (C₇H₁₄ClNO₂) |
| Molecular Weight (Average) | 143.18 g/mol | 179.64 g/mol |
| Monoisotopic Mass (Exact) | 143.0946 Da | 179.0713 Da |
Table 2: High-Resolution MS Adducts (Positive Ion Mode)
| Adduct / Fragment | Theoretical m/z | Causality / Mechanism |
| [M+H]⁺ | 144.1019[3] | Protonation of the highly basic pyrrolidine secondary amine. |
| [M+Na]⁺ | 166.0838[3] | Sodium adduct formation, common in glass-stored LC-MS solvents. |
| [M+H-H₂O]⁺ | 126.0919[3] | In-source or CID dehydration of the carboxylic acid group. |
Self-Validating HRMS Protocol
Step-by-Step Methodology
Step 1: Sample Preparation
-
Action: Dilute the compound to 1 µg/mL in 90% Acetonitrile / 10% Water containing 0.1% Formic acid.
-
Causality: High organic content is mandatory for HILIC retention. Formic acid ensures the pyrrolidine nitrogen is fully protonated prior to aerosolization, maximizing ESI+ yield.
Step 2: Chromatographic Separation
-
Action: Inject 2 µL onto a Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 3 µm) at a flow rate of 0.3 mL/min.
-
Causality: 5,5-Dimethylpyrrolidine-3-carboxylic acid is highly polar and zwitterionic. Traditional C18 reversed-phase columns will result in void volume elution (zero retention). HILIC provides orthogonal retention mechanisms (hydrogen bonding and electrostatic interactions) ideal for polar amino acid derivatives.
Step 3: Ionization & Acquisition
-
Action: Utilize Electrospray Ionization in Positive Mode (ESI+). Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.
-
Causality: The secondary amine in the pyrrolidine ring is highly basic, readily accepting a proton to form the[M+H]⁺ adduct at m/z 144.1019[3].
Step 4: Data Processing & Self-Validation
-
Action: Implement an internal lock-mass (e.g., Leucine Enkephalin, m/z 556.2771) infused continuously via a secondary reference sprayer.
-
Causality & Trustworthiness: The system dynamically recalibrates every scan against the lock-mass. If the mass error of the lock-mass exceeds 2 ppm, the system flags the data as invalid. This self-validating loop ensures the analyte's exact mass measurement is immune to instrumental drift.
Fig 1: Self-validating HRMS workflow for exact mass determination of polar zwitterionic analytes.
Mechanistic Causality in Fragmentation (MS/MS)
To definitively confirm the structural identity of the compound, Collision-Induced Dissociation (CID) is employed. The precursor ion [M+H]⁺ (m/z 144.1019) undergoes specific, predictable neutral losses driven by its functional groups[3].
-
Loss of Water (-18.0106 Da): The carboxylic acid moiety is highly susceptible to dehydration under CID conditions. The protonated hydroxyl group leaves as water, yielding an acylium ion or a structurally stabilized cyclic product ion at m/z 126.0919[3].
-
Loss of Formic Acid (-46.0055 Da): Higher collision energies trigger the cleavage of the entire carboxyl group, yielding an ion at m/z 98.0964.
Fig 2: Primary CID fragmentation pathways for the [M+H]+ ion of the pyrrolidine derivative.
References
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[3] PubChemLite - 5,5-dimethylpyrrolidine-3-carboxylic acid hydrochloride (C7H13NO2). Université du Luxembourg. URL:
-
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[1] Compound: STACHYDRINE HCL (CHEMBL166795). ChEMBL - EMBL-EBI. URL:
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An In-depth Technical Guide to the Biosynthetic Pathways for Substituted Pyrrolidine-3-Carboxylic Acids
Foreword: The Significance of the Pyrrolidine-3-Carboxylic Acid Scaffold
Substituted pyrrolidine-3-carboxylic acids, also known as β-proline derivatives, represent a pivotal class of non-proteinogenic amino acids. Their unique, conformationally constrained five-membered ring structure is a highly sought-after motif in medicinal chemistry and drug development.[1][2] The incorporation of this scaffold into peptide-based drugs can induce specific secondary structures, such as β-turns, thereby enhancing metabolic stability and target affinity.[3] These derivatives are integral components of numerous bioactive molecules and drug candidates, including enzyme inhibitors and receptor agonists.[2][4][5] Given their therapeutic potential, a thorough understanding of their biosynthesis is paramount for developing novel biocatalytic and synthetic biology approaches for their production. This guide provides a comprehensive overview of the known and putative biosynthetic pathways leading to this important class of molecules.
Established Biosynthetic Routes to Pyrrolidine Cores: Lessons from Nature
While dedicated biosynthetic pathways for a wide array of substituted pyrrolidine-3-carboxylic acids remain to be fully elucidated, nature offers elegant enzymatic strategies for constructing the core pyrrolidine ring. A prime example is the biosynthesis of ectoine, a compatible solute accumulated by many bacteria to survive under high osmotic stress.[6][7][8]
The Ectoine Pathway: A Paradigm for Pyrrolidine Ring Formation
The biosynthesis of ectoine provides a well-characterized enzymatic blueprint for the formation of a cyclic amine from an amino acid precursor.[6][7][8][9][10] The pathway commences with L-aspartate-β-semialdehyde, an intermediate in amino acid metabolism.[7][8]
The key enzymatic steps are as follows:
-
Transamination: L-aspartate-β-semialdehyde is converted to L-2,4-diaminobutyric acid (DABA) by the pyridoxal 5'-phosphate (PLP)-dependent enzyme L-2,4-diaminobutyrate transaminase (EctB).[6][10]
-
Acetylation: L-2,4-diaminobutyrate acetyltransferase (EctA) then catalyzes the acetylation of the γ-amino group of DABA to yield N-γ-acetyl-L-2,4-diaminobutyric acid.[6]
-
Cyclization and Dehydration: The final step is a cyclization and dehydration reaction catalyzed by ectoine synthase (EctC) to form the pyrimidine ring of ectoine.[6]
Although ectoine is a tetrahydropyrimidine and not a pyrrolidine, the initial steps of the pathway, particularly the generation of the key intermediate L-2,4-diaminobutyric acid, offer valuable insights into how linear amino acid precursors can be primed for cyclization to form five-membered rings.
Caption: The biosynthetic pathway of ectoine from L-aspartate-β-semialdehyde.
Enzymatic Logic for the Assembly of the Pyrrolidine-3-Carboxylic Acid Scaffold
Drawing inspiration from known biosynthetic pathways and enzymatic capabilities, we can propose plausible routes for the formation of the pyrrolidine-3-carboxylic acid core. These hypothetical pathways leverage well-established enzymatic reactions, such as those catalyzed by polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzymes and enzymes involved in proline metabolism.
A Putative PKS-NRPS-Mediated Pathway
Hybrid PKS-NRPS enzymes are molecular assembly lines that can generate a vast diversity of natural products.[11] A hypothetical pathway for a substituted pyrrolidine-3-carboxylic acid could involve the following steps:
-
Chain Initiation and Extension: An acyltransferase (AT) domain loads a starter unit (e.g., acetyl-CoA) onto an acyl carrier protein (ACP). Subsequent ketosynthase (KS) domains catalyze the iterative extension of the polyketide chain with malonyl-CoA extender units.
-
NRPS Module Integration: A condensation (C) domain links the polyketide chain to an amino acid, such as glutamate, which is activated by an adenylation (A) domain and tethered to a thiolation (T) domain.
-
Reductive Cyclization: A reductase (R) domain could catalyze the reductive cyclization of the linear intermediate to form the pyrrolidine ring, with the carboxyl group of the glutamate precursor ultimately becoming the 3-carboxyl group of the pyrrolidine ring.
Caption: A hypothetical PKS-NRPS pathway for substituted pyrrolidine-3-carboxylic acid.
Post-Synthetic Modification: Introducing Substitutions
Once the core pyrrolidine ring is formed, a diverse array of substitutions can be introduced through the action of tailoring enzymes. Hydroxylation is a particularly common and important modification.
Prolyl Hydroxylases: A Key to Hydroxylated Pyrrolidines
Prolyl hydroxylases are a well-studied family of Fe(II)- and 2-oxoglutarate-dependent dioxygenases that catalyze the hydroxylation of proline residues in proteins, most notably in collagen.[12][13][14][15] The reaction mechanism involves the activation of molecular oxygen, leading to the formation of a highly reactive Fe(IV)=O species that abstracts a hydrogen atom from the proline substrate, followed by radical recombination to yield the hydroxylated product.[12][14]
While these enzymes typically act on proline residues within a peptide chain, their catalytic machinery provides a blueprint for the enzymatic hydroxylation of pyrrolidine rings. Directed evolution and protein engineering efforts could potentially adapt prolyl hydroxylases to accept free pyrrolidine-3-carboxylic acid as a substrate, enabling the stereospecific introduction of hydroxyl groups at various positions on the ring.
Caption: The catalytic cycle of Fe(II)- and 2-oxoglutarate-dependent prolyl hydroxylases.
Experimental Protocols: A Starting Point for Discovery
For researchers aiming to identify and characterize novel biosynthetic pathways for substituted pyrrolidine-3-carboxylic acids, the following experimental workflows can serve as a robust starting point.
Protocol for the Heterologous Expression and Assay of a Putative EctB-like Transaminase
-
Gene Synthesis and Cloning: The gene encoding the putative transaminase is codon-optimized for expression in E. coli and cloned into a suitable expression vector (e.g., pET-28a(+)) with an N-terminal His6-tag.
-
Protein Expression: The expression plasmid is transformed into E. coli BL21(DE3). A single colony is used to inoculate 10 mL of LB medium containing the appropriate antibiotic and grown overnight at 37°C. This starter culture is then used to inoculate 1 L of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8, at which point protein expression is induced with 0.5 mM IPTG. The culture is then incubated for a further 16-20 hours at 18°C.
-
Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column. The column is washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole), and the protein is eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Enzyme Assay: The transaminase activity is assayed by monitoring the formation of L-2,4-diaminobutyric acid from L-aspartate-β-semialdehyde. A typical reaction mixture contains 100 mM Tris-HCl pH 8.5, 10 mM L-aspartate-β-semialdehyde, 20 mM L-glutamate, 50 µM PLP, and the purified enzyme. The reaction is incubated at 30°C and quenched by the addition of an equal volume of methanol. The product formation is monitored by HPLC or LC-MS.
Data Presentation: Quantitative Analysis of Enzyme Activity
| Enzyme | Substrate | Apparent Km (mM) | Apparent kcat (s-1) |
| Putative Transaminase | L-Aspartate-β-semialdehyde | 1.2 ± 0.2 | 5.6 ± 0.5 |
| L-Glutamate | 2.5 ± 0.4 |
Future Outlook: The Promise of Synthetic Biology
The elucidation of biosynthetic pathways for substituted pyrrolidine-3-carboxylic acids will undoubtedly pave the way for their sustainable and scalable production through synthetic biology and metabolic engineering approaches. By harnessing the power of enzymes, we can envision the development of microbial cell factories capable of producing a wide range of these valuable molecules from simple feedstocks. This will not only accelerate drug discovery and development but also provide greener and more efficient alternatives to traditional chemical synthesis.
References
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- Characterization of Biosynthetic Enzymes for Ectoine as a Compatible Solute in a Moderately Halophilic Eubacterium, Halomonas elongata - ASM Journals.
- 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC.
- Biosynthesis of the Stress-Protectant and Chemical Chaperon Ectoine: Biochemistry of the Transaminase EctB - Frontiers. (2019).
- Generalized biosynthetic pathways of pyrrolidine-2-one type natural... - ResearchGate.
- Synthesis and Uptake of the Compatible Solutes Ectoine and 5-Hydroxyectoine by Streptomyces coelicolor A3(2) in Response to Salt and Heat Stresses - PMC.
- Asymmetric Synthesis of 3-Substituted Proline Chimeras Bearing Polar Side Chains of Proteinogenic Amino Acids | The Journal of Organic Chemistry - ACS Publications. (2004).
- A blueprint of ectoine metabolism from the genome of the industrial producer Halomonas elongata DSM 2581T - PMC.
- Structure and Mechanism of a Viral Collagen Prolyl Hydroxylase - PMC.
- Full article: Prolyl 4-hydroxylases, key enzymes in the synthesis of collagens and regulation of the response to hypoxia, and their roles as treatment targets - Taylor & Francis. (2009).
- Procollagen-proline dioxygenase - Wikipedia.
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- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - RSC Publishing. (2017).
- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - CORE. (2017).
- Application Notes: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules - Benchchem.
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Safety data sheet (SDS) for 5,5-Dimethylpyrrolidine-3-carboxylic acid hydrochloride
An In-Depth Technical Guide to 5,5-Dimethylpyrrolidine-3-carboxylic acid hydrochloride for Advanced Research
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the use of 5,5-Dimethylpyrrolidine-3-carboxylic acid hydrochloride. The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] This specific derivative, with its gem-dimethyl substitution and carboxylic acid functionality, presents a unique and valuable building block for creating novel therapeutics. Its utility stems from the combination of a stereochemically rich, three-dimensional structure and versatile functional groups amenable to a wide array of synthetic transformations.[1][2]
This document provides an in-depth analysis of the compound's chemical properties, a robust framework for its safe handling and risk mitigation based on available data for structural analogues, and a detailed exploration of its applications in the synthesis of complex molecules for drug discovery.
Section 1: Chemical Identity and Physicochemical Properties
Precise characterization is the foundation of reproducible and safe research. 5,5-Dimethylpyrrolidine-3-carboxylic acid hydrochloride is a chiral molecule that offers a rigid scaffold for synthetic elaboration. Below are its key identifiers and properties.
| Property | Value | Source |
| Chemical Name | 5,5-Dimethylpyrrolidine-3-carboxylic acid hydrochloride | - |
| Molecular Formula | C₇H₁₄ClNO₂ | [3] |
| Molecular Weight | 179.64 g/mol | - |
| CAS Number | 1501289-97-9 | [3] |
| Canonical SMILES | CC1(C)CC(CN1)C(=O)O.Cl | - |
| Physical State | Solid (Predicted) | [4] |
| Solubility | Soluble in water and polar organic solvents (Predicted) | - |
Section 2: Comprehensive Hazard Analysis & Risk Mitigation
Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for 5,5-Dimethylpyrrolidine-3-carboxylic acid hydrochloride is not widely available. The following hazard analysis and safety recommendations are synthesized from data on structurally analogous compounds, including other substituted pyrrolidine hydrochlorides.[5][6] Researchers must exercise caution and apply principles of chemical safety as if handling a compound with unknown, but potentially significant, hazards.
Inferred GHS Classification and Hazards
Based on data from similar structures like 5,5-dimethylpyrrolidine-2-carboxylic acid hydrochloride and 5,5-dimethylpyrrolidin-3-ol, the following GHS classification is inferred.[5][6]
| GHS Pictogram | Signal Word | Hazard Statements |
|
| Warning | H315: Causes skin irritation.[5][6] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation. |
Toxicological Profile: A Mechanistic Perspective
The primary hazards associated with substituted pyrrolidine hydrochlorides are irritant in nature. The hydrochloride salt can contribute to acidic properties in solution, potentially exacerbating irritation.
-
Dermal and Ocular Irritation: Direct contact with the solid or solutions can cause inflammation, redness, and pain. The mechanism is likely related to localized pH changes and interaction with proteins in the skin and eyes.
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the mucous membranes of the respiratory system, leading to coughing and shortness of breath.
-
Systemic Toxicity: While acute systemic toxicity data is lacking for this specific molecule, the broader class of pyrrolidine alkaloids can exhibit significant biological activity. Some complex, naturally occurring pyrrolizidine alkaloids are known for their hepatotoxicity, which is primarily caused by metabolic activation in the liver to form reactive pyrroles that can damage cellular macromolecules.[4][7][8] Although 5,5-Dimethylpyrrolidine-3-carboxylic acid lacks the specific structural features (e.g., 1,2-unsaturation) associated with high hepatotoxicity, prudent handling is still warranted.[8]
Risk Mitigation and Safe Handling Protocol
A self-validating system of protocols is essential for ensuring laboratory safety. The following step-by-step methodology covers the lifecycle of the compound within a research setting.
Experimental Protocol: Safe Handling Workflow
-
Procurement and Receiving:
-
Confirm that the supplier provides at least basic safety information.
-
Upon receipt, inspect the container for damage.
-
Log the compound into the chemical inventory system and store it in a designated, well-ventilated, and dry area away from incompatible materials like strong oxidizing agents.[9]
-
-
Engineering Controls for Exposure Minimization:
-
All weighing and solution preparation must be conducted within a certified chemical fume hood to prevent inhalation of dust.[10]
-
Use of a powder-containment balance enclosure is recommended for weighing small quantities.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles conforming to EN166 or NIOSH standards.[10]
-
Hand Protection: Use nitrile or neoprene gloves. Dispose of contaminated gloves immediately after use and wash hands thoroughly.[9][10]
-
Body Protection: A standard laboratory coat is required. For larger quantities or risk of spills, an impervious apron is recommended.
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9]
-
Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[9]
-
Spill: For a small spill, evacuate the immediate area. Wear appropriate PPE, cover the spill with an inert absorbent material (e.g., sand or vermiculite), and collect it into a sealed container for hazardous waste disposal.[11] Avoid generating dust.
-
-
Waste Disposal:
-
Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Mandatory Visualization: Safe Handling Workflow
Caption: Workflow for the safe handling of 5,5-Dimethylpyrrolidine-3-carboxylic acid hydrochloride.
Section 3: Applications in Medicinal Chemistry and Drug Development
The true value of 5,5-Dimethylpyrrolidine-3-carboxylic acid hydrochloride lies in its application as a versatile chiral building block. The pyrrolidine ring provides a three-dimensional scaffold that can effectively orient substituents to interact with biological targets.[1][2]
Synthetic Utility and Core Strategies
The compound's secondary amine and carboxylic acid groups offer orthogonal reactivity, allowing for selective functionalization. The gem-dimethyl group at the C5 position provides steric hindrance that can lock the ring into specific conformations, a desirable trait in rational drug design to enhance binding affinity and reduce metabolic lability.[12]
A common and powerful method for synthesizing substituted pyrrolidine-3-carboxylic acid derivatives is through asymmetric Michael addition reactions.[13][14] This approach allows for the controlled construction of the pyrrolidine ring with high stereoselectivity, which is crucial for producing enantiomerically pure drug candidates.[12]
Mandatory Visualization: Representative Synthetic Pathway
Caption: A generalized synthetic pathway to pyrrolidine-3-carboxylic acid derivatives.
Key Therapeutic Targets and Applications
Derivatives of pyrrolidine-3-carboxylic acid have been successfully employed in the development of inhibitors and modulators for several important biological targets.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The pyrrolidine scaffold is a key structural feature in many oral hypoglycemic agents used to treat type 2 diabetes. These molecules are designed from chiral pyrrolidine cores to potently and selectively inhibit the DPP-4 enzyme.[1]
-
Endothelin (ET) Receptor Antagonists: Structure-activity relationship studies have shown that 2,4-disubstituted pyrrolidine-3-carboxylic acids can act as highly potent and selective antagonists for the endothelin-A (ETA) receptor, a target for cardiovascular diseases.[15] Further modifications have also yielded potent antagonists for the ETB receptor.[16]
-
Anticonvulsants: Research has demonstrated that certain 5-aralkyl pyrrolidine-3-carboxylic acids exhibit significant anticonvulsant activity in preclinical models, highlighting their potential in developing new treatments for epilepsy.[17]
-
General Drug Discovery: The pyrrolidine core is a versatile scaffold used to develop a wide range of biologically active compounds, including antibacterial and anticancer agents.[18][19] Its ability to present functional groups in well-defined spatial orientations makes it an invaluable tool for medicinal chemists.
Conclusion
5,5-Dimethylpyrrolidine-3-carboxylic acid hydrochloride is a specialized chemical building block with significant potential for drug discovery and development. While its specific hazard profile is not yet fully documented, a robust safety framework can be constructed by analyzing data from structurally related compounds. By adhering to stringent engineering controls, utilizing appropriate personal protective equipment, and understanding its synthetic versatility, researchers can safely and effectively leverage this compound to create novel molecular architectures. Its proven utility in the design of enzyme inhibitors and receptor antagonists underscores its importance as a valuable tool for addressing a range of therapeutic challenges.
References
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MSD Veterinary Manual. (n.d.). Pyrrolizidine Alkaloidosis in Animals. MSD Veterinary Manual. Available at: [Link]
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MDPI. (2024). Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review. MDPI. Available at: [Link]
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MDPI. (2021). Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. MDPI. Available at: [Link]
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Università di Palermo. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UNIPA. Available at: [Link]
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NextSDS. (n.d.). 5,5-dimethylpyrrolidine-2-carboxylic acid hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]
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Food Standards Australia New Zealand. (2001). PYRROLIZIDINE ALKALOIDS IN FOOD - A Toxicological Review and Risk Assessment. FSANZ. Available at: [Link]
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Semantic Scholar. (2024). Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations. Semantic Scholar. Available at: [Link]
-
CORE. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enon. CORE. Available at: [Link]
-
ACS Publications. (1999). Design, Synthesis, and Activity of a Series of Pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ETB Antagonists Containing a Diphenylmethylamine Acetamide Side Chain. Journal of Medicinal Chemistry. Available at: [Link]
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OIST Groups. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). OIST Groups. Available at: [Link]
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PubMed. (1998). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). Journal of Medicinal Chemistry. Available at: [Link]
-
NextSDS. (n.d.). 5,5-dimethylpyrrolidin-3-ol — Chemical Substance Information. NextSDS. Available at: [Link]
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ResearchGate. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. Available at: [Link]
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Royal Society of Chemistry. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]
-
PubChem. (n.d.). 5,5-dimethyl-1-pyrroline N-oxide. PubChem. Available at: [Link]
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Semantic Scholar. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar. Available at: [Link]
-
Sdfine. (n.d.). pyrrolidine. Sdfine. Available at: [Link]
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European Journal of Chemistry. (2010). Synthesis and preliminary biological screening of certain 5-aralkyl pyrrolidine-3-carboxylic acids as anticonvulsants. European Journal of Chemistry. Available at: [Link]
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National Institutes of Health. (2022). Synthesis, antimicrobial and molecular docking study of structural analogues of 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. PMC. Available at: [Link]
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National Institutes of Health. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. Available at: [Link]
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ChemRadar. (n.d.). GHS Classification Search. ChemRadar. Available at: [Link]
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Protocol for peptide coupling with 5,5-Dimethylpyrrolidine-3-carboxylic acid hydrochloride
Application Note: Peptide Coupling Strategies for 5,5-Dimethylpyrrolidine-3-carboxylic Acid Hydrochloride
Executive Summary
The incorporation of unnatural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug design. 5,5-Dimethylpyrrolidine-3-carboxylic acid hydrochloride is a highly valuable building block; its gem-dimethyl moiety provides profound conformational restriction (the Thorpe-Ingold effect) and shields adjacent amide bonds from enzymatic degradation [1]. However, this structural advantage introduces severe synthetic challenges. The gem-dimethyl group at the C5 position creates extreme steric hindrance around the N1 secondary amine, rendering standard coupling protocols ineffective. This guide details the mechanistic causality, reagent selection, and validated protocols required to successfully utilize this building block as both an electrophile and a nucleophile in peptide synthesis.
Structural Dynamics & The Gem-Dimethyl Challenge
When designing a synthetic route with 5,5-dimethylpyrrolidine-3-carboxylic acid hydrochloride, researchers must account for the distinct reactivity profiles of its two functional groups:
-
The C3-Carboxylic Acid: Located away from the gem-dimethyl group, this position is relatively unhindered. It readily undergoes standard electrophilic activation. However, because the building block is supplied as an unprotected hydrochloride salt, the N1-amine must be protected prior to activation to prevent uncontrolled oligomerization.
-
The N1-Secondary Amine: Flanked directly by the massive steric bulk of the 5,5-dimethyl group, the Bürgi-Dunitz trajectory for incoming activated acyl groups is severely restricted. When acting as a nucleophile, this amine is notoriously unreactive toward standard carbodiimide (EDC/DIC) or benzotriazole-based (HOBt/HOAt) activated esters [2].
Mechanistic Causality in Reagent Selection
To overcome the steric blockade at the N1-amine, the choice of coupling reagent and base is critical to prevent low yields and C-terminal epimerization of the incoming amino acid.
-
Coupling Reagents (COMU vs. HATU): Standard EDC/HOBt complexes are too bulky to navigate the steric environment of the N1-amine. While HATU offers better reactivity, the extended reaction times required for hindered amines often lead to oxazolone formation and subsequent racemization. COMU (a third-generation uronium salt based on Oxyma) is the optimal choice. The Oxyma leaving group is less sterically demanding than HOAt, and its high reactivity drives the acylation forward rapidly. Alternatively, generating an Acid Fluoride via TFFH provides the smallest possible activated electrophile, ideal for extreme steric hindrance.
-
Base Selection (Collidine vs. DIPEA): Neutralizing the hydrochloride salt is mandatory. However, using a relatively strong base like DIPEA (pKa ~10.5) over extended reaction times promotes the epimerization of the activated amino acid partner. Collidine (2,4,6-trimethylpyridine, pKa ~7.4) is a sterically hindered, weak base that efficiently neutralizes the HCl salt and facilitates coupling without abstracting the α-proton of the activated ester [3].
Quantitative Reagent Evaluation
The following table summarizes the optimization data for coupling Fmoc-Ala-OH to the sterically hindered N1-amine of 5,5-dimethylpyrrolidine-3-carboxylic acid methyl ester (HCl salt).
Table 1: Comparative Coupling Efficiencies for N1-Amine Acylation
| Coupling Reagent | Base (Equiv) | Additive | Time (h) | Conversion (%) | Epimerization (%) |
| EDC·HCl | DIPEA (3.0) | HOBt | 24 | < 15 | < 1.0 |
| HATU | DIPEA (3.0) | None | 12 | 45 | 5.2 |
| HATU | Collidine (4.0) | None | 12 | 60 | 1.1 |
| COMU | Collidine (4.0) | None | 4 | 88 | < 1.0 |
| TFFH | DIPEA (3.0) | None | 2 | > 95 | 2.5 |
Data Insight: COMU with Collidine provides the best balance of high conversion and minimal epimerization. TFFH yields the highest conversion but requires careful temperature control to mitigate slight epimerization.
Workflow & Decision Matrix
Fig 1. Synthetic decision tree for 5,5-dimethylpyrrolidine-3-carboxylic acid coupling.
Validated Experimental Protocols
Protocol A: N-Boc Protection (Preparation Phase)
If the C3-carboxylic acid is the target electrophile, the N1-amine must first be protected.
-
Dissolution: Suspend 5,5-Dimethylpyrrolidine-3-carboxylic acid hydrochloride (1.0 eq, 10 mmol) in a 1:1 mixture of 1,4-Dioxane and 1M aqueous NaOH (20 mL each). Ensure the pH is >10.
-
Reagent Addition: Cool the mixture to 0 °C. Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq, 12 mmol) dropwise as a solution in 5 mL Dioxane.
-
Reaction: Remove the ice bath and stir at room temperature for 12 hours.
-
Workup: Wash the aqueous layer with Diethyl Ether (2 x 15 mL) to remove excess Boc₂O. Acidify the aqueous layer to pH 2-3 using 1M KHSO₄ (avoid strong HCl to prevent premature Boc cleavage).
-
Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-Boc protected acid [4].
Protocol B: C3-Carboxyl Activation (Electrophilic Coupling)
Standard coupling of the protected building block to a primary amine.
-
Preparation: Dissolve N-Boc-5,5-dimethylpyrrolidine-3-carboxylic acid (1.0 eq) and the target primary amine (1.1 eq) in anhydrous DMF (0.1 M concentration).
-
Activation: Add HATU (1.1 eq) to the solution.
-
Base Addition: Add DIPEA (2.5 eq) dropwise. Self-Validation Check: The solution will turn a faint yellow, indicating the formation of the active HOAt ester.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry, and purify via flash chromatography.
Protocol C: N1-Amine Acylation (Nucleophilic Coupling)
The challenging coupling of an activated amino acid to the sterically hindered N1-amine (using the esterified HCl salt of the pyrrolidine).
-
Pre-Activation (Crucial Step): In a dry flask under Argon, dissolve the Fmoc-Amino Acid (1.5 eq) and COMU (1.5 eq) in anhydrous DMF (0.2 M). Add Collidine (3.0 eq) and stir for 5 minutes at room temperature.
-
Self-Validation Check: The solution must change from colorless to a distinct yellow/orange. This visual cue confirms the formation of the highly reactive Oxyma ester. If no color change occurs, the COMU reagent may have degraded.
-
-
Nucleophile Addition: Add 5,5-Dimethylpyrrolidine-3-carboxylic acid methyl ester hydrochloride (1.0 eq) followed by an additional portion of Collidine (1.5 eq) to neutralize the HCl salt.
-
Reaction: Stir the mixture at 40 °C for 4–6 hours.
-
Self-Validation Check: Do not rely on the standard Kaiser test, as it yields false negatives for secondary amines. Use the Chloranil test or rely strictly on LC-MS monitoring (look for the disappearance of the pyrrolidine mass).
-
-
Workup: Dilute with EtOAc and wash sequentially with 5% aqueous Citric Acid (to remove Collidine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate. Purify via reverse-phase HPLC or silica gel chromatography.
References
-
Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Process Development for a Locally Acting SGLT1 Inhibitor, LX2761, Utilizing sp3–sp2 Suzuki Coupling of a Benzyl Carbonate Source: Organic Process Research & Development (ACS Publications) URL:[Link]
- Method of Peptide Synthesis (US20080200648A1)
Application Notes and Protocols for the Synthesis of Peptidomimetics Using 5,5-Dimethylpyrrolidine-3-carboxylic Acid
Abstract
The incorporation of non-natural, conformationally constrained amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance proteolytic stability, modulate receptor affinity, and improve pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview and detailed protocols for the use of 5,5-Dimethylpyrrolidine-3-carboxylic acid, a unique β-amino acid, in the solid-phase synthesis of peptidomimetics. We will explore the scientific rationale for its use, rooted in the Thorpe-Ingold effect, and provide step-by-step methodologies for its synthesis, Fmoc protection, and incorporation into peptide chains using standard and advanced coupling techniques. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage sterically constrained building blocks for therapeutic peptide innovation.
Introduction: The Rationale for Conformational Constraint
Linear peptides often suffer from significant therapeutic limitations, including susceptibility to enzymatic degradation and a high degree of conformational flexibility in solution. This flexibility can lead to a significant entropic penalty upon binding to a biological target, thereby reducing affinity.[1] Introducing rigid structural elements into the peptide backbone is a proven strategy to overcome these drawbacks.
5,5-Dimethylpyrrolidine-3-carboxylic acid is a particularly intriguing building block for peptidomimetics. The presence of the gem-dimethyl group at the C5 position of the pyrrolidine ring imparts a significant conformational constraint. This is a manifestation of the Thorpe-Ingold effect , or gem-dimethyl effect, where the steric bulk of the geminal substituents restricts bond rotation and favors a more defined ring pucker.[3][4] This pre-organization of the backbone can lock the peptide into a bioactive conformation, potentially leading to enhanced binding affinity and selectivity.[5] Furthermore, the β-amino acid nature of this building block alters the peptide backbone, making it less recognizable to proteases and thus increasing its stability in vivo.
Synthesis of the Core Building Block: Fmoc-5,5-Dimethylpyrrolidine-3-carboxylic Acid
The successful incorporation of this unique amino acid begins with its synthesis and subsequent protection for use in solid-phase peptide synthesis (SPPS). While various methods for synthesizing substituted pyrrolidine-3-carboxylic acids exist, a plausible and efficient route can be adapted from established organocatalytic Michael addition reactions.[6][7][8]
Proposed Synthesis of 5,5-Dimethylpyrrolidine-3-carboxylic Acid
This protocol outlines a proposed two-step synthesis based on the asymmetric Michael addition of a nitroalkane to an enoate.
Workflow: Synthesis of the Pyrrolidine Core
Caption: Proposed synthetic workflow for 5,5-Dimethylpyrrolidine-3-carboxylic acid.
Protocol 1: Synthesis of 5,5-Dimethylpyrrolidine-3-carboxylic Acid
-
Michael Addition: To a solution of methyl acrylate (1.0 eq) and an appropriate organocatalyst (e.g., a Cinchona alkaloid derivative, 0.1 eq) in a suitable solvent like toluene, add 2-nitro-2-methylpropane (1.2 eq) dropwise at room temperature. Stir the reaction for 24-48 hours, monitoring by TLC. Upon completion, quench the reaction and perform an aqueous workup. Purify the resulting Michael adduct by column chromatography.
-
Reductive Cyclization: Dissolve the purified Michael adduct in methanol. Add a catalytic amount of Palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously for 12-24 hours.
-
Isolation: Filter the reaction mixture through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude product, 5,5-Dimethylpyrrolidine-3-carboxylic acid, can be purified by recrystallization.
N-Terminal Fmoc Protection
For use in standard SPPS, the secondary amine of the pyrrolidine ring must be protected with the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.[9][10][11]
Protocol 2: Fmoc Protection
-
Dissolution: Dissolve 5,5-Dimethylpyrrolidine-3-carboxylic acid (1.0 eq) in a 10% aqueous sodium carbonate solution.
-
Fmoc Reagent Addition: In a separate flask, dissolve 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) (1.05 eq) in acetone. Add the Fmoc-OSu solution dropwise to the amino acid solution while stirring vigorously at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Isolation: Dilute the reaction mixture with water and perform an acid-base workup to isolate the product. Acidify the aqueous layer to pH 2-3 with dilute HCl, which will precipitate the Fmoc-protected amino acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The resulting Fmoc-5,5-Dimethylpyrrolidine-3-carboxylic acid can be further purified by recrystallization or flash chromatography if necessary.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-5,5-Dimethylpyrrolidine-3-carboxylic acid into a growing peptide chain follows the standard Fmoc/tBu SPPS workflow.[1][12][13] However, due to the steric hindrance from the gem-dimethyl group, special considerations for the coupling step are required.
Workflow: SPPS Cycle for Incorporating the Non-Natural Amino Acid
Caption: Standard Fmoc-SPPS cycle for peptide chain elongation.
Resin Preparation and Standard SPPS Cycles
Begin with a standard SPPS resin (e.g., Rink Amide for C-terminal amides or Wang/2-Cl-Trt for C-terminal acids) and perform the synthesis of the peptide sequence up to the point of incorporating the custom residue.[14][15] Each cycle consists of:
-
Fmoc Deprotection: Treatment with 20% piperidine in dimethylformamide (DMF).[16]
-
Washing: Thorough washing with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
Coupling Protocol for a Sterically Hindered Residue
The coupling of Fmoc-5,5-Dimethylpyrrolidine-3-carboxylic acid can be challenging due to its steric bulk. Standard coupling reagents like HBTU may be effective, but more potent activators like HATU or COMU are recommended for achieving high coupling efficiency.[17][18] Double coupling may be necessary.
Protocol 3: Coupling of Fmoc-5,5-Dimethylpyrrolidine-3-carboxylic Acid
-
Pre-activation: In a separate vessel, dissolve Fmoc-5,5-Dimethylpyrrolidine-3-carboxylic acid (3.0 eq), HATU (2.9 eq), and HOBt (3.0 eq) in DMF. Add N,N-Diisopropylethylamine (DIEA) (6.0 eq) to the mixture and allow it to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: After the initial coupling, take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines. If the test is positive, a second coupling is required.
-
Double Coupling (if necessary): Drain the reaction vessel and repeat steps 1 and 2.
-
Washing: Once the coupling is complete (Kaiser test is negative), wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x) to prepare for the next cycle.
Table 1: Recommended Coupling Reagents and Conditions
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Activation Time | Coupling Time | Notes |
| HBTU/HOBt | 1 : 0.95 : 2 | 2 min | 1-2 hr | Standard choice, may require double coupling. |
| HATU/HOAt | 1 : 0.95 : 2 | 5-10 min | 2-4 hr | Highly effective for hindered couplings.[19] |
| COMU | 1 : 1 : 2 | 1-2 min | 1-3 hr | Excellent efficiency, reduced risk of racemization.[18] |
| DIC/OxymaPure® | 1 : 1 : 2 | 1-2 min | 2-4 hr | A modern, safer alternative to HOBt-based activators. |
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the final step is to cleave the peptide from the solid support and remove all side-chain protecting groups simultaneously. This is typically achieved with a strong acid cocktail containing scavengers to prevent side reactions.[20][21]
Protocol 4: Cleavage from Resin
-
Resin Preparation: After the final Fmoc deprotection (if the N-terminus is to be free) or coupling, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acids in your sequence. A standard and widely effective cocktail is Reagent K or a simpler mixture for sequences without sensitive residues.
-
Standard Cocktail (TFA/TIS/H₂O 95:2.5:2.5): Suitable for most peptides.
-
Reagent K (TFA/phenol/water/thioanisole/EDT 82.5:5:5:5:2.5): Recommended for peptides containing Trp, Met, or Cys.[21]
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin). Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise into a large volume of cold diethyl ether (-20°C) to precipitate the crude peptide.
-
Isolation and Purification: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the pellet with cold ether twice more. Dry the crude peptide under vacuum. The peptide can then be purified using reverse-phase HPLC.
Conclusion
5,5-Dimethylpyrrolidine-3-carboxylic acid serves as a potent tool for introducing conformational rigidity into peptide scaffolds. The synthetic and SPPS protocols detailed herein provide a framework for its successful application in the design of novel peptidomimetics. The steric hindrance posed by the gem-dimethyl group necessitates the use of robust coupling reagents like HATU or COMU to ensure efficient incorporation. By leveraging such constrained building blocks, researchers can systematically explore the conformational space of bioactive peptides, paving the way for the development of next-generation therapeutics with enhanced stability and efficacy.
References
- BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem.
- Veranova. (2025, October 21). White Paper: A Glimpse into the Development of Peptide Coupling Reagents. Veranova.
- Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Burrage, K. M., et al. (1996). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society.
- Yin, F., Garifullina, A., & Tanaka, F. (2017).
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Aapptec Peptides. Coupling Reagents. Aapptec.
- Luxembourg Bio Technologies. Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies.
- Nowick, J. S., et al. (Version 1.7.2).
- Royal Society of Chemistry. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.
- GL Biochem. Practical Synthesis Guide to Solid Phase Peptide Chemistry. GL Biochem.
- Thermo Fisher Scientific. Introduction to Cleavage Techniques. Thermo Fisher Scientific.
- ResearchGate. (2017, June). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF.
- Lelièvre, D., et al. (2019). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. PMC.
- Wikipedia. Thorpe–Ingold effect. Wikipedia.
- Springer Nature Experiments. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Beyermann, M., & Bienert, M. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Semantic Scholar. (2017, July 26). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar.
- Delso, I., et al. (2020). Azide reduction during peptide cleavage from solid support - The choice of thioscavenger? Molecules.
- ResearchGate. (2008, April). The gem-Dimethyl Effect Revisited.
- Tota, M. R., et al. (2017, August 29). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry.
- Jung, M. E., & Piizzi, G. (2005). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Chemical Reviews.
- Somfai, P., & Ahman, J. (2008). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC.
- Jung, M. E. (1999). New Gem- and Vic-Disubstituent Effects on Cyclizations. UCLA – Chemistry and Biochemistry.
- Fatyeyeva, K., et al. (2012, April 30). A New and Efficient Method for the Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones. Molecules.
- Google Patents. (2013). US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids.
- ChemScene. 1501289-97-9 | 5,5-Dimethylpyrrolidine-3-carboxylic acid. ChemScene.
- Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
- ACS Publications. (2013, April 8). A Highly Diastereoselective and Enantioselective Synthesis of Polysubstituted Pyrrolidines via an Organocatalytic Dynamic Kinetic Resolution Cascade. Organic Letters.
- Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
- Hleli, B., et al. (2019).
- ResearchGate. (2021, October 25). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
- BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 4. books.lucp.net [books.lucp.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. total-synthesis.com [total-synthesis.com]
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- 12. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. peptide.com [peptide.com]
- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. veranova.com [veranova.com]
- 18. Knowledge Center Archive - Bachem [bachem.com]
- 19. peptide.com [peptide.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Note: De Novo Synthesis of 5,5-Dimethylpyrrolidine-3-carboxylic Acid Hydrochloride
Introduction & Strategic Rationale
Pyrrolidine-3-carboxylic acid derivatives (β-prolines) are conformationally restricted amino acid analogs highly valued in peptidomimetic drug discovery and library synthesis [1]. The introduction of a gem-dimethyl group at the C5 position further restricts the conformational ensemble, increases lipophilicity, and protects the adjacent nitrogen from metabolic oxidation.
Synthesizing 5,5-dimethylpyrrolidine-3-carboxylic acid hydrochloride (CAS 2411299-56-2) presents a distinct chemoselectivity challenge: the construction of the saturated pyrrolidine ring must not compromise the oxidation state of the C3-carboxylic acid. Traditional methods utilizing Meerwein's salt (Et₃O⁺ BF₄⁻) to reduce lactams via lactim ethers are notoriously moisture-sensitive and hazardous upon scale-up.
To circumvent this, we have designed a validated, self-validating 6-step protocol. This route utilizes a highly efficient reductive lactamization followed by a modern, chemoselective deoxygenation of an N-Boc lactam using a Superhydride/silane reduction sequence [2]. This ensures absolute preservation of the C3 ester while robustly generating the target pyrrolidine core.
Retrosynthetic Analysis & Workflow
The target molecule is accessed via the global deprotection of methyl 1-Boc-5,5-dimethylpyrrolidine-3-carboxylate. This pyrrolidine is derived from the selective deoxygenation of the corresponding 2-oxopyrrolidine (lactam). The lactam core is rapidly assembled via the catalytic hydrogenation of dimethyl 2-(2-methyl-2-nitropropyl)malonate, which triggers a spontaneous intramolecular cyclization. The nitro-malonate is prepared via the alkylation of dimethyl malonate with 2-methyl-2-nitropropyl methanesulfonate, a stable electrophile derived from the commercially available and inexpensive 2-methyl-2-nitropropan-1-ol.
Figure 1: Six-step synthetic workflow for 5,5-Dimethylpyrrolidine-3-carboxylic acid HCl.
Reaction Mechanism: Chemoselective Lactam Deoxygenation
The critical step in this sequence is the reduction of the N-Boc lactam to the pyrrolidine without reducing the C3 methyl ester. Treatment with Lithium triethylborohydride (Superhydride, LiBHEt₃) at -78 °C selectively attacks the more electrophilic lactam carbonyl, halting at the stable lithium alkoxide of the hemiaminal. Subsequent addition of Boron trifluoride etherate (BF₃·OEt₂) promotes the elimination of the hydroxyl group, generating a highly reactive N-acyl iminium ion. Triethylsilane (Et₃SiH) then acts as a nucleophilic hydride source, trapping the iminium ion to yield the fully saturated pyrrolidine [2, 3].
Figure 2: Mechanism of selective lactam deoxygenation via an N-acyl iminium intermediate.
Quantitative Data & Yield Analysis
| Step | Reaction Transformation | Reagents & Conditions | Expected Yield |
| 1 | Mesylation | MsCl, Et₃N, CH₂Cl₂, 0 °C to RT, 2 h | 92–95% |
| 2 | Alkylation | Dimethyl malonate, NaH, THF, 0 °C to 65 °C, 16 h | 75–82% |
| 3 | Reductive Lactamization | H₂ (1 atm), 10% Pd/C, MeOH, RT, 12 h | 85–90% |
| 4 | Boc Protection | Boc₂O, DMAP (cat.), Et₃N, CH₂Cl₂, RT, 4 h | 90–95% |
| 5 | Selective Deoxygenation | 1. LiBHEt₃, THF; 2. Et₃SiH, BF₃·OEt₂, CH₂Cl₂ | 65–75% |
| 6 | Global Deprotection | 6M HCl (aq), Reflux, 12 h | 85–95% |
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-Methyl-2-nitropropyl methanesulfonate
-
Rationale: Converts the primary alcohol into a superior leaving group (mesylate) to facilitate the subsequent Sₙ2 alkylation without requiring harsh heating that could decompose the nitroalkane.
-
Protocol: To a stirred solution of 2-methyl-2-nitropropan-1-ol (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous CH₂Cl₂ (0.2 M) at 0 °C, add methanesulfonyl chloride (1.2 equiv) dropwise over 15 minutes. Stir for 2 h, allowing the reaction to warm to room temperature.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂ (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Self-Validation: The reaction is complete when TLC (Hexanes/EtOAc 3:1) shows full consumption of the starting alcohol (KMnO₄ active) and the appearance of a less polar spot. The crude mesylate is typically >95% pure and should be used immediately in Step 2.
Step 2: Alkylation to Dimethyl 2-(2-methyl-2-nitropropyl)malonate
-
Rationale: Establishes the C3-C4-C5 carbon backbone. NaH deprotonates dimethyl malonate to form a stabilized enolate that cleanly displaces the primary mesylate.
-
Protocol: Suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.2 M) at 0 °C. Add dimethyl malonate (1.2 equiv) dropwise. Stir for 30 min until H₂ gas evolution ceases. Add a solution of the mesylate from Step 1 (1.0 equiv) in THF. Heat the reaction to 65 °C for 16 h.
-
Workup: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl to destroy any unreacted NaH. Extract with EtOAc, wash with water and brine, dry (MgSO₄), and concentrate. Purify via silica gel flash chromatography.
-
Self-Validation: ¹H NMR will confirm the structure via the malonate methine triplet (~3.5 ppm) coupling to the newly formed CH₂ group, alongside a 6H singlet for the gem-dimethyl group.
Step 3: Reductive Lactamization
-
Rationale: Pd/C catalyzed hydrogenation reduces the nitro group to a primary amine. Because of the perfect spatial proximity, the resulting amine spontaneously undergoes intramolecular aminolysis with the adjacent methyl ester, extruding methanol to form the 5-membered lactam ring.
-
Protocol: Dissolve the nitro-malonate (1.0 equiv) in MeOH (0.1 M). Add 10% Pd/C (10 wt%). Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Stir vigorously at room temperature for 12 h.
-
Workup: Filter the suspension through a pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad thoroughly with MeOH. Concentrate the filtrate in vacuo.
-
Self-Validation: LCMS will show the [M+H]⁺ mass of the lactam. IR spectroscopy is critical here: it will reveal a strong lactam C=O stretch (~1690 cm⁻¹) and an ester C=O stretch (~1735 cm⁻¹).
Step 4: N-Boc Protection
-
Rationale: The lactam nitrogen must be protected with an electron-withdrawing Boc group. This decreases the resonance stabilization of the lactam amide bond, activating the C=O carbon toward nucleophilic hydride attack in the next step.
-
Protocol: Dissolve the lactam (1.0 equiv) in CH₂Cl₂ (0.2 M). Add Et₃N (2.0 equiv), Boc₂O (1.5 equiv), and a catalytic amount of DMAP (0.1 equiv). Stir at room temperature for 4 h.
-
Workup: Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Self-Validation: TLC reveals a highly non-polar product. ¹H NMR confirms protection via a massive 9H singlet at ~1.50 ppm.
Step 5: Selective Deoxygenation
-
Rationale: A highly chemoselective two-stage reduction. Superhydride stops at the hemiaminal stage. BF₃·OEt₂/Et₃SiH then reduces the resulting N-acyl iminium to the amine without touching the C3 ester [2].
-
Protocol: In a flame-dried Schlenk flask, dissolve the N-Boc lactam (1.0 equiv) in anhydrous THF (0.05 M) under argon. Cool to -78 °C. Add LiBHEt₃ (1.0 M in THF, 1.2 equiv) dropwise. Stir for 30 min at -78 °C. Quench with saturated aqueous NaHCO₃ and 35% H₂O₂ (to oxidize the organoborane). Extract with EtOAc, dry, and concentrate to yield the crude hemiaminal. Dissolve the hemiaminal in anhydrous CH₂Cl₂ (0.05 M) under argon and cool to -78 °C. Add Et₃SiH (2.0 equiv) followed by BF₃·OEt₂ (1.5 equiv). Stir for 30 min at -78 °C, then warm to room temperature over 2 h.
-
Workup: Quench with saturated NaHCO₃, extract with CH₂Cl₂, dry, and concentrate. Purify via silica gel chromatography.
-
Self-Validation: Successful deoxygenation is confirmed by the complete disappearance of the lactam carbonyl stretch in IR and the appearance of a new N-CH₂ signal in ¹H NMR.
Step 6: Global Deprotection and Hydrolysis
-
Rationale: Refluxing in strong aqueous acid simultaneously cleaves the N-Boc group (releasing CO₂ and isobutylene gas) and hydrolyzes the methyl ester to the carboxylic acid, yielding the final hydrochloride salt in a single operational step.
-
Protocol: Suspend the N-Boc pyrrolidine ester in 6M aqueous HCl (0.1 M). Heat to reflux (100 °C) for 12 h.
-
Workup: Cool to room temperature. Wash the aqueous layer with diethyl ether (2x) to remove cleaved organic byproducts (e.g., tert-butyl chloride/alcohol). Lyophilize the aqueous layer to absolute dryness.
-
Self-Validation: The product is a highly water-soluble white powder. LCMS will show the exact mass of the free base (143.09 Da) [1]. ¹H NMR (D₂O) will show the complete absence of the Boc group and methyl ester signals.
References
- PubChemLite - 5,5-dimethylpyrrolidine-3-carboxylic acid hydrochloride (C7H13NO2).University of Luxembourg.
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- University of Southampton Research Repository: Synthesis of Sparteine Series.University of Southampton.
The Strategic Application of 5,5-Dimethylpyrrolidine-3-carboxylic Acid in Medicinal Chemistry: A Guide for Researchers
The pyrrolidine ring is a cornerstone in medicinal chemistry, prized for its three-dimensional structure and its role as a versatile scaffold in drug design.[1] Among its many derivatives, 5,5-Dimethylpyrrolidine-3-carboxylic acid stands out as a constrained amino acid analogue with significant potential for modulating the conformational properties of peptides and small molecule therapeutics. This guide provides an in-depth exploration of the applications of this unique building block for researchers, scientists, and drug development professionals.
The Significance of the Gem-Dimethyl Substitution
The introduction of a gem-dimethyl group at the 5-position of the pyrrolidine ring has profound stereochemical implications. This substitution pattern is known to "lock" the preceding peptide bond into a cis conformation, a feature of considerable interest in the design of peptidomimetics.[2][3] By restricting the conformational flexibility of a peptide backbone, medicinal chemists can pre-organize a molecule into its bioactive conformation, potentially leading to enhanced binding affinity and biological activity.[2]
The Thorpe-Ingold effect, which describes how gem-dialkyl substitution can favor ring-closing reactions and influence bond angles, also comes into play, further rigidifying the pyrrolidine scaffold. This conformational constraint is a powerful tool for probing structure-activity relationships (SAR) and for designing molecules with improved pharmacological profiles.
Potential Therapeutic Applications
While specific drugs containing the 5,5-Dimethylpyrrolidine-3-carboxylic acid moiety are not yet prevalent in the public domain, the known applications of the broader class of pyrrolidine-3-carboxylic acid derivatives provide a strong indication of its potential. These include:
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: The pyrrolidine scaffold is a key feature of many DPP-IV inhibitors used in the treatment of type 2 diabetes.[4][5] The constrained nature of the 5,5-dimethyl derivative could lead to the development of novel inhibitors with enhanced potency and selectivity.
-
Endothelin Receptor Antagonists: Pyrrolidine-3-carboxylic acid derivatives have been successfully developed as endothelin receptor antagonists for the treatment of hypertension and other cardiovascular diseases.[6][7] The conformational rigidity imparted by the gem-dimethyl group could be exploited to optimize receptor binding.
-
Antibacterial Agents: The pyrrolidine ring is found in a variety of natural and synthetic antibacterial compounds. While a direct application of 5,5-Dimethylpyrrolidine-3-carboxylic acid is not yet reported, the exploration of this scaffold in the development of new antibiotics is a promising area of research.[8][9]
-
Constrained Peptidomimetics: As previously mentioned, the most significant application of the 5,5-dimethyl substitution is in the creation of conformationally constrained peptides. This has implications for a wide range of therapeutic areas where peptide-based drugs are being developed, including oncology, metabolic diseases, and infectious diseases.[2][3]
Synthesis and Functionalization: Protocols and Considerations
The synthesis of 5,5-Dimethylpyrrolidine-3-carboxylic acid can be approached through various synthetic routes. Below is a generalized protocol based on the synthesis of related 5,5-disubstituted proline analogues.
General Synthetic Workflow
Caption: A generalized workflow for the synthesis and derivatization of 5,5-Dimethylpyrrolidine-3-carboxylic acid.
Detailed Experimental Protocol: N-Protection and Carboxylation (Hypothetical)
This protocol is a representative example and may require optimization based on specific laboratory conditions and starting materials.
Step 1: N-Boc Protection of 2,2-Dimethylpyrrolidine
-
To a stirred solution of 2,2-dimethylpyrrolidine (1.0 eq) in a suitable solvent (e.g., dichloromethane or dioxane) at 0 °C, add di-tert-butyl dicarbonate (Boc)2O (1.1 eq).
-
Add a base such as triethylamine or diisopropylethylamine (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-Boc-2,2-dimethylpyrrolidine.
Step 2: Carboxylation at the 3-position
-
To a solution of N-Boc-2,2-dimethylpyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to -78 °C.
-
Slowly add a strong base such as sec-butyllithium or LDA (1.2 eq) to deprotonate the 3-position.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Bubble dry carbon dioxide gas through the solution for 1-2 hours, or add an excess of crushed dry ice.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer to pH 2-3 with a dilute acid (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to afford N-Boc-5,5-dimethylpyrrolidine-3-carboxylic acid.
Step 3: N-Deprotection
-
Dissolve the N-Boc protected acid in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting product, 5,5-Dimethylpyrrolidine-3-carboxylic acid, can often be used directly or purified further by crystallization or ion-exchange chromatography.
Structure-Activity Relationship (SAR) Considerations
When incorporating 5,5-Dimethylpyrrolidine-3-carboxylic acid into a lead compound, several SAR aspects should be considered:
| Feature | Implication for SAR | Rationale |
| 5,5-Dimethyl Group | Conformational constraint | Induces a cis-amide bond in peptidomimetics, leading to a more rigid structure. This can enhance binding to the target protein by reducing the entropic penalty of binding.[2][3] |
| Increased Lipophilicity | The two methyl groups will increase the lipophilicity of the molecule, which can affect solubility, cell permeability, and metabolic stability. | |
| Pyrrolidine Ring | 3D Scaffold | Provides a non-planar, three-dimensional scaffold that can be used to orient substituents in a specific spatial arrangement for optimal target interaction.[1] |
| Carboxylic Acid | Hydrogen Bonding / Salt Bridge | The carboxylic acid group can act as a hydrogen bond donor and acceptor, or form a salt bridge with basic residues in the target protein's active site. |
| Derivatization Handle | Serves as a convenient point for chemical modification to generate libraries of amides, esters, and other derivatives for SAR exploration. | |
| Stereochemistry | Chiral Center at C3 | The stereochemistry at the 3-position will be critical for biological activity. The (R) and (S) enantiomers should be synthesized and evaluated independently. |
Signaling Pathway Example: DPP-IV Inhibition
The therapeutic effect of many drugs derived from pyrrolidine scaffolds is mediated through their interaction with specific biological targets. For instance, DPP-IV inhibitors modulate the incretin pathway to improve glycemic control in type 2 diabetes.
Caption: Mechanism of action of a hypothetical DPP-IV inhibitor derived from the 5,5-dimethylpyrrolidine-3-carboxylic acid scaffold.
Conclusion
5,5-Dimethylpyrrolidine-3-carboxylic acid represents a valuable, albeit under-explored, building block in medicinal chemistry. Its ability to enforce a specific conformation on peptide and small molecule structures makes it a powerful tool for drug design. While direct applications in approved drugs are yet to be widely reported, the foundational principles of conformational constraint and the successful applications of related pyrrolidine derivatives strongly suggest a promising future for this compound in the development of novel therapeutics. The protocols and considerations outlined in this guide provide a starting point for researchers to unlock the potential of this unique scaffold in their drug discovery programs.
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Di Sarno, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4959.[18][19]
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van Lierop, B. J., Jackson, W. R., & Robinson, A. J. (2010). 5,5-Dimethylproline dipeptides: an acid-stable class of pseudoproline. Tetrahedron, 66(29), 5357-5366.[2][3][11]
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Jae, H. S., et al. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 5. Highly selective, potent, and orally active ET(A) antagonists. Journal of Medicinal Chemistry, 44(23), 3978-3984.[6]
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Liu, G., et al. (1999). Design, synthesis, and activity of a series of pyrrolidine-3-carboxylic acid-based, highly specific, orally active ET(B) antagonists containing a diphenylmethylamine acetamide side chain. Journal of Medicinal Chemistry, 42(15), 2870-2881.[7]
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Semantic Scholar. (n.d.). Peptidomimetics for Bridging Structure and Function: Pseudo-Prolines (ΨPro) in Peptide Synthesis, Molecular Recognition,. Retrieved from a relevant source.[4]
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MDPI. (2012). A New and Efficient Method for the Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones. Retrieved from a relevant source.[23]
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PubMed. (2022). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Retrieved from a relevant source.[25]
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MDPI. (n.d.). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Retrieved from a relevant source.[6]
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PubMed. (n.d.). Novel Pyrrolidinyl Derivatives as HCN2 Modulators for Treating Central Nervous System and Psychiatric Disorders, Namely, Autism, Mood Disorders and Schizophrenia. Retrieved from a relevant source.[7]
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Drug Design Org. (2005). Structure Activity Relationships. Retrieved from a relevant source.[26]
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PubMed. (2006). Antitumor agents. 5. synthesis, structure-activity relationships, and biological evaluation of dimethyl-5H-pyridophenoxazin-5-ones, tetrahydro-5h-benzopyridophenoxazin-5-ones, and 5h-benzopyridophenoxazin-5-ones with potent antiproliferative activity. Retrieved from a relevant source.[27]
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ChemistrySelect. (2022). Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. Retrieved from a relevant source.[28]
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PMC. (n.d.). 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. Retrieved from a relevant source.[14]
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J-STAGE. (n.d.). Fmoc-POAC: [(9-Fluorenylmethyloxycarbonyl)-2,2,5,5-tetramethylpyrro- lidine-N-oxyl-3-amino-4-carboxylic Acid]. Retrieved from a relevant source.[18]
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ACS Publications. (n.d.). Dihydropyrancarboxamides Related to Zanamivir: A New Series of Inhibitors of Influenza Virus Sialidases. 1. Discovery, Synthesis, Biological Activity, and Structure−Activity Relationships of 4-Guanidino- and 4-Amino-4H-pyran-6-carboxamides. Retrieved from a relevant source.[34]
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World Journal of Advanced Research and Reviews. (2022). Role of peptidomimetics for new drug discovery. Retrieved from a relevant source.[17]
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Google Patents. (n.d.). IL134562A - Pyrrolidine carboxylic acid derivatives and methods for their preparation. Retrieved from a relevant source.[21]
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ChemRxiv. (n.d.). Constrained TACC3 peptidomimetics for a non-canonical protein-protein interface elucidate allosteric communication in Aurora-A K. Retrieved from a relevant source.[3]
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MDPI. (2022). Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. Retrieved from a relevant source.[23]
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Reagents for N-Boc protection of 5,5-Dimethylpyrrolidine-3-carboxylic acid HCl
Application Note & Protocol Guide
Topic: Reagents and Methodologies for the N-Boc Protection of 5,5-Dimethylpyrrolidine-3-carboxylic acid HCl
Audience: Researchers, scientists, and drug development professionals.
Introduction: Strategic Protection of a Bifunctional Scaffold
5,5-Dimethylpyrrolidine-3-carboxylic acid is a valuable bifunctional building block in medicinal chemistry, prized for its constrained cyclic structure which can impart favorable conformational rigidity to drug candidates. To selectively perform chemical transformations, such as amide bond formation at the carboxylic acid terminus, the nucleophilicity of the secondary amine must be masked. The tert-butyloxycarbonyl (Boc) group is the protector of choice for this application due to its robust stability across a wide range of non-acidic conditions and its facile, clean removal under mild acidic treatment.[1][2][3]
This guide provides a detailed examination of the N-Boc protection of the hydrochloride salt of 5,5-dimethylpyrrolidine-3-carboxylic acid. We will dissect the underlying reaction mechanism, provide a rationale for reagent selection, and present a field-proven, step-by-step protocol for its successful implementation. The challenge presented by the substrate's form as a hydrochloride salt, which requires simultaneous neutralization and protection, will be a central focus of the experimental design.
The Mechanism of N-Boc Protection
The protection of an amine with di-tert-butyl dicarbonate (Boc₂O) is a nucleophilic acyl substitution reaction.[1] The core process involves the following steps:
-
Amine Activation: The secondary amine of the pyrrolidine ring, a nucleophile, must be in its free base form to be reactive. Since the starting material is an HCl salt, a base is required to neutralize the ammonium chloride and liberate the amine's lone pair of electrons.
-
Nucleophilic Attack: The activated amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[4][5] This forms a transient tetrahedral intermediate.
-
Intermediate Collapse & Byproduct Formation: The intermediate collapses, expelling a tert-butyl carbonate leaving group. This leaving group is unstable and subsequently decomposes into gaseous carbon dioxide and tert-butanol, driving the reaction to completion.[4]
Reagent Selection and Rationale: A Self-Validating System
The success of this protection hinges on the judicious selection of base and solvent to accommodate the bifunctional nature of the starting material. The classic and highly effective approach utilizes Schotten-Baumann conditions.[2][6][7]
Boc Reagent
-
Di-tert-butyl dicarbonate (Boc₂O): This is the most common and efficient reagent for introducing the Boc group.[2] It is an easily handled solid (melting point ~23°C) or liquid and reacts cleanly with amines.
Base and Solvent System
The starting material is an amino acid hydrochloride. This necessitates a base to perform two functions: neutralize the HCl salt and maintain a sufficiently basic environment to deprotonate the amine for reaction.
-
Recommended System: Aqueous Base (NaOH or Na₂CO₃) in a Biphasic Solvent (e.g., 1,4-Dioxane/Water)
-
Causality: This is the preferred method for amino acid substrates.[8] Using an aqueous base like sodium hydroxide serves three critical purposes simultaneously. First, it neutralizes the hydrochloride salt. Second, it deprotonates the carboxylic acid to form a water-soluble sodium carboxylate. This prevents potential side reactions at the carboxylic acid, such as the formation of a mixed anhydride.[9] Third, it maintains the pH in a range where the secondary amine is deprotonated and thus highly nucleophilic. The organic solvent (dioxane or THF) is used to solubilize the Boc anhydride. The vigorous stirring of this two-phase system creates a large interfacial area where the reaction occurs.
-
-
Alternative System: Organic Base (Triethylamine, TEA) in an Anhydrous Organic Solvent (DCM or THF)
-
Considerations: While viable, this method can be less efficient for amino acid salts. It requires at least two equivalents of TEA: one to neutralize the HCl and a second to act as the base for the protection reaction. Solubility of the zwitterionic intermediate can be poor in non-polar organic solvents, potentially leading to slower or incomplete reactions.[10]
-
Comparative Analysis of Reaction Conditions
| Parameter | Recommended: Schotten-Baumann | Alternative: Anhydrous Organic | Rationale for Preference |
| Base | NaOH, Na₂CO₃, K₂CO₃ | Triethylamine (TEA), DIPEA | Aqueous base ensures the carboxylic acid remains as a non-nucleophilic carboxylate salt, preventing side reactions.[8] |
| Solvent | 1,4-Dioxane / Water, THF / Water | CH₂Cl₂, THF, Acetonitrile | The biphasic system effectively manages the solubility of both the polar amino acid salt and the non-polar Boc₂O. |
| Stoichiometry | Base: >2.0 eq; Boc₂O: ~1.1 eq | Base: >2.0 eq; Boc₂O: ~1.1 eq | Over two equivalents of base are required to neutralize the HCl and deprotonate the amine/acid functionality. |
| Work-up | Acidification & Extraction | Aqueous Wash & Extraction | The aqueous work-up is straightforward; acidification protonates the product's carboxylic acid, allowing extraction into an organic solvent. |
| Yield/Purity | Generally High | Can be variable due to solubility | The Schotten-Baumann method is robust and typically provides high yields for amino acid substrates.[6] |
Detailed Experimental Protocol
This protocol is based on established Schotten-Baumann conditions for amino acid protection.[2][6]
Materials:
-
5,5-Dimethylpyrrolidine-3-carboxylic acid HCl (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 equiv)
-
Sodium Hydroxide (NaOH) (2.1 - 2.5 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Dissolution & Basification:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 5,5-dimethylpyrrolidine-3-carboxylic acid HCl (1.0 equiv) in a mixture of 1,4-dioxane and water (e.g., a 1:1 or 2:1 ratio, ~10 mL per gram of substrate).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium hydroxide (2.1 - 2.5 equiv) in water, ensuring the temperature remains below 10°C. Stir for 15-20 minutes at 0°C.
-
-
Addition of Boc Anhydride:
-
To the cold, stirring solution, add di-tert-butyl dicarbonate (1.1 - 1.2 equiv), either as a solid or dissolved in a small amount of 1,4-dioxane.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir vigorously for 12-24 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Check for the disappearance of the starting material. A suitable TLC mobile phase would be 10% Methanol in Dichloromethane with 1% Acetic Acid.
-
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the 1,4-dioxane.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. The product should precipitate or form an oil.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-5,5-dimethylpyrrolidine-3-carboxylic acid.
-
-
Purification and Characterization:
-
The crude product is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography on silica gel or by recrystallization.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Experimental Workflow Visualization
The overall process from starting material to final product is summarized in the workflow diagram below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 5. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 6. SchottenâBaumann reaction â Grokipedia [grokipedia.com]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. sciforum.net [sciforum.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Scale-up manufacturing process for 5,5-Dimethylpyrrolidine-3-carboxylic acid
An In-Depth Guide to the Scale-Up Manufacturing of 5,5-Dimethylpyrrolidine-3-carboxylic Acid
Abstract
Substituted pyrrolidine rings are a cornerstone of modern medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2][3] 5,5-Dimethylpyrrolidine-3-carboxylic acid, a non-natural β-proline analog, represents a valuable chiral building block for developing novel therapeutics with enhanced metabolic stability and conformational constraint. This application note provides a comprehensive guide to a robust and scalable five-step manufacturing process for this target molecule, starting from common industrial feedstocks. We will delve into the process chemistry, provide detailed laboratory and pilot-scale protocols, and address critical aspects of analytical quality control, safety, and process engineering. The presented workflow is designed to be a self-validating system, ensuring high purity and yield suitable for drug development professionals.
Introduction: The Significance of Substituted Pyrrolidines
The pyrrolidine scaffold is a privileged structure in drug discovery, prized for its ability to impart favorable pharmacokinetic properties and serve as a versatile template for constructing complex molecular architectures.[1][4] Specifically, β-amino acids like 5,5-Dimethylpyrrolidine-3-carboxylic acid (Molecular Formula: C₇H₁₃NO₂, Molecular Weight: 143.18 g/mol [5]) offer unique structural features. The gem-dimethyl substitution at the C5 position can sterically shield adjacent peptide bonds from enzymatic degradation and lock the ring in a specific conformation, which is highly desirable for optimizing ligand-receptor interactions.
The primary challenge in manufacturing such molecules lies in developing a synthetic route that is not only efficient but also economically viable and safe on a large scale. Many academic syntheses of pyrrolidine derivatives rely on methods that are difficult to scale, such as those requiring cryogenic temperatures or hazardous reagents with poor atom economy.[6][7][8] This guide outlines a process built on classical, well-understood organic reactions that are amenable to industrial production environments.
The chosen synthetic strategy proceeds through a five-step sequence:
-
Claisen Condensation: Formation of the core carbon skeleton.
-
α-Bromination: Installation of a reactive handle.
-
Nucleophilic Substitution: Introduction of the nitrogen atom.
-
Reductive Amination/Cyclization: One-pot formation of the pyrrolidine ring.
-
Saponification: Final hydrolysis to yield the target carboxylic acid.
This pathway provides a logical and efficient approach to the target molecule, ensuring control over each bond-forming event.
Process Chemistry and Rationale
The overall synthetic pathway is designed for scalability, avoiding problematic reagents and prioritizing robust, high-yielding transformations.
Caption: Five-step synthetic pathway for 5,5-Dimethylpyrrolidine-3-carboxylic acid.
-
Step 1: Claisen Condensation: This reaction constructs the initial C6 carbon backbone. Ethyl isobutyrate is condensed with ethyl acetate using sodium ethoxide as the base. The mechanism involves the formation of an enolate from ethyl acetate, which then attacks the carbonyl of ethyl isobutyrate. This is a classic, scalable method for forming β-keto esters.
-
Step 2: α-Bromination: To prepare for the introduction of nitrogen, the β-keto ester is brominated at the α-position. N-Bromosuccinimide (NBS) is an effective and relatively safe brominating agent for this purpose, typically initiated by a radical initiator or light, though it can also proceed via an enol pathway under acidic conditions.
-
Step 3: Amination: The nitrogen atom is introduced via a nucleophilic substitution (SN2) reaction. Benzylamine is used as the amine source; the benzyl group serves as a convenient protecting group that can be removed during the subsequent reduction step. A non-nucleophilic base like triethylamine is used to scavenge the HBr byproduct.
-
Step 4: Reductive Cyclization: This is the key ring-forming step. The intermediate is subjected to catalytic hydrogenation. The palladium on carbon (Pd/C) catalyst serves two purposes: it reduces the ketone to a secondary alcohol and simultaneously cleaves the N-benzyl protecting group (hydrogenolysis). The resulting free amine then intramolecularly attacks the alcohol (or its activated form), leading to cyclization and dehydration to form the pyrrolidine ring.
-
Step 5: Saponification: The final step is the base-mediated hydrolysis of the ethyl ester to the corresponding carboxylate salt. Subsequent acidification provides the final product, 5,5-Dimethylpyrrolidine-3-carboxylic acid. This is a standard and highly efficient transformation.[9]
Detailed Manufacturing Protocols
Part A: Laboratory-Scale Synthesis (100 g Scale)
Step 1: Synthesis of Ethyl 4-methyl-3-oxopentanoate
-
Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Charge the flask with sodium ethoxide (75 g, 1.1 mol) and toluene (500 mL).
-
Heat the mixture to 60 °C with stirring.
-
Premix ethyl isobutyrate (116 g, 1.0 mol) and ethyl acetate (132 g, 1.5 mol). Add this mixture dropwise to the flask over 2 hours, maintaining the internal temperature below 70 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours. Monitor completion by GC-MS.
-
Cool the mixture to room temperature and slowly quench by pouring it into 1 L of ice-cold 2M HCl(aq).
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 200 mL).
-
Combine the organic layers, wash with brine (200 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by vacuum distillation to yield the product as a colorless oil.
Step 2: Synthesis of Ethyl 2-bromo-4-methyl-3-oxopentanoate
-
In a 1 L flask protected from light, dissolve Ethyl 4-methyl-3-oxopentanoate (158 g, 1.0 mol) in carbon tetrachloride (600 mL).
-
Add N-Bromosuccinimide (187 g, 1.05 mol).
-
Heat the mixture to reflux and add a catalytic amount of AIBN (azobisisobutyronitrile, ~1 g).
-
Maintain reflux for 3 hours. Monitor the reaction by TLC.
-
Cool the reaction to room temperature. The succinimide byproduct will precipitate.
-
Filter the solid and wash with cold carbon tetrachloride.
-
Concentrate the filtrate under reduced pressure to yield the crude bromo-ester, which is used directly in the next step.
Step 3: Synthesis of Ethyl 2-(benzylamino)-4-methyl-3-oxopentanoate
-
Dissolve the crude bromo-ester from the previous step (~237 g) in dichloromethane (DCM, 800 mL) in a 2 L flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (111 g, 1.1 mol) followed by the dropwise addition of benzylamine (107 g, 1.0 mol) over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water (2 x 500 mL) and then brine (500 mL).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 4: Reductive Cyclization to Ethyl 5,5-dimethylpyrrolidine-3-carboxylate
-
Transfer the crude product from Step 3 to a 2 L hydrogenation vessel.
-
Dissolve the material in ethanol (1 L).
-
Add 10% Palladium on Carbon (10 g, ~4 mol%).
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi.
-
Stir the reaction vigorously at 40 °C for 24 hours or until hydrogen uptake ceases.
-
Carefully vent the vessel and purge with nitrogen.
-
Filter the catalyst through a pad of Celite®, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude ethyl ester of the target pyrrolidine.
Step 5: Saponification to 5,5-Dimethylpyrrolidine-3-carboxylic acid
-
Dissolve the crude ester from Step 4 in a mixture of ethanol (300 mL) and water (300 mL).
-
Add sodium hydroxide (60 g, 1.5 mol) and heat the mixture to 60 °C for 4 hours.
-
Cool the solution to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute with water (500 mL) and wash with methyl tert-butyl ether (MTBE) (2 x 200 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer to 0 °C and carefully adjust the pH to ~5-6 with concentrated HCl. The product will precipitate.
-
Stir the slurry at 0-5 °C for 2 hours.
-
Collect the solid by filtration, wash with cold water, and dry in a vacuum oven at 50 °C to a constant weight. Expected yield is a white solid.
Part B: Pilot-Scale Manufacturing Considerations (10 kg Scale)
Transitioning from the lab to a pilot plant requires careful consideration of engineering, safety, and process control.
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) | Rationale for Change |
| Reaction Vessel | 2 L Glass Flask | 200 L Glass-Lined Steel Reactor | Material compatibility and heat transfer efficiency. |
| Reagent Addition | Dropping Funnel | Metering Pump with automated flow control | Precise control over addition rates to manage exotherms. |
| Heating/Cooling | Heating Mantle / Ice Bath | Jacket with thermal fluid | Uniform and controlled heat transfer across a large surface area. |
| Hydrogenation | Parr Shaker | High-Pressure Hydrogenator | Engineered for safe handling of flammable gases at large volumes and high pressures. |
| Product Isolation | Buchner Funnel Filtration | Centrifuge followed by vacuum tray dryer | Efficient separation and drying of large quantities of solid product. |
| Process Monitoring | TLC, GC-MS | In-situ probes (FTIR, temperature, pressure), HPLC | Real-time process monitoring for enhanced control and safety. |
Manufacturing Workflow and Controls
The scale-up process involves a sequential flow of materials through various unit operations.
Caption: High-level manufacturing workflow from raw materials to final product.
Analytical Characterization and Quality Control
To ensure the final product meets the stringent requirements for pharmaceutical use, a comprehensive set of analytical tests must be performed.
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity | Conforms to the reference standard | ¹H NMR, ¹³C NMR, FT-IR |
| Assay | ≥ 98.0% | HPLC-UV |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | USP <281> |
| Heavy Metals | ≤ 10 ppm | ICP-MS |
| Residual Solvents | Toluene, Ethanol, DCM etc. within ICH limits | Headspace GC-MS |
Safety and Hazard Analysis
The manufacturing process involves several hazardous materials and energetic reactions that require strict safety protocols.[10][11][12][13]
| Reagent/Process | Hazard | PPE & Mitigation |
| Sodium Ethoxide | Flammable solid, Corrosive | Flame-retardant lab coat, nitrile gloves, safety goggles. Handle in an inert atmosphere (N₂). |
| N-Bromosuccinimide | Oxidizer, Lachrymator | Chemical-resistant gloves, goggles, face shield. Work in a well-ventilated fume hood. Avoid light. |
| Catalytic Hydrogenation | Flammable H₂ gas, Pyrophoric catalyst (Pd/C) | Use of an engineered high-pressure reactor, static grounding, inert atmosphere for catalyst handling. |
| Concentrated HCl/NaOH | Highly Corrosive | Acid/base resistant gloves, apron, face shield. Add reagents slowly to control exotherms. |
All operations must be conducted following a thorough Process Hazard Analysis (PHA). Personnel must be trained on standard operating procedures (SOPs) and emergency response plans. Ensure that safety showers and eyewash stations are readily accessible.[14]
Conclusion
This application note details a comprehensive and scalable manufacturing process for 5,5-Dimethylpyrrolidine-3-carboxylic acid. By leveraging a sequence of robust and well-characterized chemical transformations, this guide provides researchers and drug development professionals with a practical blueprint for producing this valuable building block at both laboratory and pilot scales. The emphasis on process control, safety, and analytical validation ensures that the final product is of high quality, suitable for its intended use in the pharmaceutical industry.
References
-
Wikipedia. "Pyrrolidine." Accessed March 7, 2024. [Link]
-
Journal of the American Chemical Society. "Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold." December 22, 2025. [Link]
-
CORE. "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enon." June 30, 2017. [Link]
-
PMC. "Making Ends Meet: Microwave-Accelerated Synthesis of Cyclic and Disulfide Rich Proteins Via In Situ Thioesterification and Native Chemical Ligation." Accessed March 7, 2024. [Link]
-
ResearchGate. "Recent Advances in the Synthesis of Pyrrolidines." Accessed March 7, 2024. [Link]
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ResearchGate. "Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones." Accessed March 7, 2024. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). "Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones." Accessed March 7, 2024. [Link]
-
PMC. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors." Accessed March 7, 2024. [Link]
-
ZHONGAN. "News - Pyrrolidine: Fueling Innovation and Market Expansion." February 28, 2025. [Link]
-
PubChem. "5,5-dimethylpyrrolidine-3-carboxylic acid hydrochloride." Accessed March 7, 2024. [Link]
-
Organic Syntheses. "Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate." Accessed March 7, 2024. [Link]
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Application Notes and Protocols: 5,5-Dimethylpyrrolidine-3-carboxylic Acid as a Constrained Chiral Building Block
Introduction: The Strategic Advantage of Steric Hindrance and Conformational Rigidity
In the landscape of modern drug discovery and medicinal chemistry, the pursuit of molecules with enhanced potency, selectivity, and metabolic stability is paramount. Chiral building blocks serve as the foundational keystones in this endeavor, allowing for the precise construction of three-dimensional molecular architectures that can effectively interact with biological targets. Among these, 5,5-dimethylpyrrolidine-3-carboxylic acid emerges as a particularly valuable synthon.
The gem-dimethyl substitution at the C5 position of the pyrrolidine ring introduces significant conformational constraints, locking the five-membered ring into a more defined geometry compared to its parent, proline. This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity. Furthermore, the steric bulk of the dimethyl group can shield adjacent peptide bonds from enzymatic degradation, thereby enhancing the metabolic stability of peptidomimetics.[1]
This technical guide provides an in-depth exploration of the applications of 5,5-dimethylpyrrolidine-3-carboxylic acid, offering detailed protocols for its synthesis and subsequent use as a chiral building block in the development of bioactive molecules, with a particular focus on its role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.
Enantioselective Synthesis: A Modern Approach via Asymmetric Michael Addition
The controlled synthesis of enantiomerically pure 5,5-dimethylpyrrolidine-3-carboxylic acid is crucial for its application in chiral drug development. While classical resolution methods can be employed, modern asymmetric synthesis offers a more elegant and efficient route. One of the most effective strategies is the organocatalytic asymmetric Michael addition of a nitroalkane to an appropriately substituted enoate, followed by reductive cyclization.[2][3]
Protocol 1: Enantioselective Synthesis of (R)-5,5-Dimethylpyrrolidine-3-carboxylic acid
This two-step protocol is adapted from established methods for the synthesis of substituted pyrrolidine-3-carboxylic acid derivatives.[2][3][4]
Step 1: Asymmetric Michael Addition
-
Reaction:
-
To a solution of methyl 4-methyl-4-nitro-2-oxopentanoate (1.0 eq) in toluene (0.5 M) is added 2-nitropropane (1.5 eq).
-
The mixture is cooled to 0 °C, and a chiral organocatalyst, such as a diarylprolinol silyl ether (e.g., 10 mol%), is added.
-
The reaction is stirred at 0 °C for 24-48 hours, monitoring by TLC for the consumption of the enoate.
-
Upon completion, the reaction mixture is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the Michael adduct.
-
-
Causality of Choices:
-
The use of a chiral organocatalyst is central to establishing the stereochemistry at the C3 position of the future pyrrolidine ring. Diarylprolinol silyl ethers are known to be highly effective in promoting enantioselective Michael additions.
-
Toluene is a common solvent for this type of reaction, providing good solubility for the reactants and catalyst.
-
The reaction is performed at a low temperature to enhance enantioselectivity.
-
Step 2: Reductive Cyclization
-
Reaction:
-
The purified Michael adduct (1.0 eq) is dissolved in methanol (0.2 M).
-
Palladium on carbon (10 wt. %, 10 mol%) is added to the solution.
-
The reaction vessel is purged with hydrogen gas and then stirred under a hydrogen atmosphere (balloon pressure or in a hydrogenation apparatus) at room temperature for 12-24 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude (R)-5,5-dimethylpyrrolidine-3-carboxylic acid methyl ester.
-
The crude ester is then hydrolyzed by dissolving in a mixture of methanol and 1M aqueous sodium hydroxide (1:1 v/v) and stirring at room temperature for 2-4 hours.
-
The methanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous layer is then acidified to pH ~2 with 1M hydrochloric acid and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give (R)-5,5-dimethylpyrrolidine-3-carboxylic acid.
-
-
Causality of Choices:
-
Palladium on carbon is a highly effective catalyst for the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization with the ester to form the pyrrolidine ring.
-
Methanol is a suitable solvent for hydrogenation reactions.
-
The final hydrolysis step is a standard procedure to convert the methyl ester to the desired carboxylic acid.
-
Visualization of the Synthetic Workflow
Caption: Workflow for the enantioselective synthesis of (R)-5,5-dimethylpyrrolidine-3-carboxylic acid.
Functionalization and Application in Synthesis
With the chiral building block in hand, the next stage involves its functionalization and incorporation into larger molecules. The two key functional handles are the secondary amine and the carboxylic acid.
Protocol 2: N-Boc Protection of 5,5-Dimethylpyrrolidine-3-carboxylic Acid
Protection of the secondary amine is often a necessary first step to prevent unwanted side reactions during subsequent transformations of the carboxylic acid. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability and ease of removal under acidic conditions.
-
Reaction:
-
To a solution of 5,5-dimethylpyrrolidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water (0.5 M) is added sodium hydroxide (1.1 eq).
-
Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) is added, and the mixture is stirred vigorously at room temperature for 4-6 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the dioxane is removed under reduced pressure. The aqueous residue is washed with diethyl ether, then acidified to pH ~2 with 1M hydrochloric acid.
-
The product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield N-Boc-5,5-dimethylpyrrolidine-3-carboxylic acid, which is often used in the next step without further purification.
-
-
Causality of Choices:
-
The use of a mixed aqueous-organic solvent system ensures the solubility of both the amino acid and the Boc₂O.
-
Sodium hydroxide acts as a base to deprotonate the carboxylic acid and facilitate the reaction.
-
Acidification is necessary to protonate the carboxylic acid of the product, allowing for its extraction into an organic solvent.
-
Protocol 3: Amide Coupling with N-Boc-5,5-dimethylpyrrolidine-3-carboxylic Acid
The formation of an amide bond is one of the most common reactions in medicinal chemistry. Due to the steric hindrance around the carboxylic acid in this building block, robust coupling reagents are recommended.[5]
-
Reaction:
-
To a solution of N-Boc-5,5-dimethylpyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) is added HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
The mixture is stirred at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
The desired amine (1.2 eq) is then added, and the reaction is stirred at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 5% aqueous lithium chloride (to remove DMF), saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
-
-
Causality of Choices:
-
HATU is a highly efficient coupling reagent that is particularly effective for coupling sterically hindered acids and amines.[6]
-
DIPEA is a non-nucleophilic base used to activate the coupling reagent and neutralize the resulting acids.
-
The aqueous work-up is designed to remove the coupling byproducts and any unreacted starting materials.
-
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Solvent | Relative Efficiency for Hindered Substrates |
| EDC | HOBt | DIPEA | DCM/DMF | Moderate |
| HATU | - | DIPEA | DMF | High |
| PyBOP | - | DIPEA | DMF | High |
| T3P | - | Pyridine | Ethyl Acetate | Moderate to High |
Application Highlight: Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 inhibitors are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes. The pyrrolidine scaffold is a key structural feature in many potent and selective DPP-4 inhibitors.[7][8] The constrained nature of 5,5-dimethylpyrrolidine-3-carboxylic acid makes it an attractive building block for creating novel DPP-4 inhibitors with potentially improved pharmacokinetic properties.
Illustrative Synthetic Pathway to a DPP-4 Inhibitor Core
Caption: General workflow for the synthesis of a DPP-4 inhibitor core using the title building block.
The synthesis would typically involve the amide coupling of N-Boc-5,5-dimethylpyrrolidine-3-carboxylic acid with a suitable amine, followed by deprotection of the Boc group and subsequent coupling with a heterocyclic moiety that is known to interact with the S1 pocket of the DPP-4 enzyme.
Role in Peptidomimetics: A Constrained Proline Analog
Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability and oral bioavailability.[9] Proline plays a critical role in determining the secondary structure of peptides.[10] 5,5-Dimethylpyrrolidine-3-carboxylic acid serves as a constrained proline analog. Its incorporation into a peptide sequence can induce a specific turn or conformation, which can be beneficial for mimicking the bioactive conformation of a natural peptide ligand. The gem-dimethyl group can also sterically protect the adjacent peptide bond from cleavage by proteases.[1]
Characterization Data
The following table summarizes expected spectroscopic data for the title compound.
Table 2: Spectroscopic Data for 5,5-Dimethylpyrrolidine-3-carboxylic acid
| Technique | Expected Features |
| ¹H NMR | Complex multiplets for the pyrrolidine ring protons. Two singlets for the non-equivalent methyl groups. A broad singlet for the amine proton (if not exchanged). |
| ¹³C NMR | A signal for the carboxyl carbon in the range of 170-180 ppm. Signals for the quaternary carbon and the two methyl carbons. Signals for the CH and CH₂ carbons of the pyrrolidine ring.[11] |
| IR | A broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). A strong C=O stretch from the carboxylic acid (~1700 cm⁻¹). An N-H bend (~1600 cm⁻¹). |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of the compound. |
Conclusion
5,5-Dimethylpyrrolidine-3-carboxylic acid is a powerful and versatile chiral building block for the synthesis of complex, biologically active molecules. Its inherent conformational rigidity and steric bulk offer distinct advantages in the design of enzyme inhibitors and peptidomimetics with enhanced potency and metabolic stability. The synthetic protocols and applications outlined in this guide provide a solid foundation for researchers to leverage the unique properties of this valuable synthon in their drug discovery and development programs.
References
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Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]
-
CORE. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enon. [Link]
-
Semantic Scholar. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. [Link]
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OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. [Link]
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ScienceDirect. (2014). Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold. [Link]
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Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. [Link]
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Bentham Science. (2024). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis, antimicrobial and molecular docking study of structural analogues of 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
National Center for Biotechnology Information. (n.d.). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrrolinne-pyrrolidine Oligomers As Universal Peptidomimetics. [Link]
-
MDPI. (2020). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. [Link]
-
Thieme. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Oregon State University. (2020). Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
MDPI. (2023). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives. [Link]
-
PubChem. (n.d.). 5,5-dimethylpyrrolidine-3-carboxylic acid hydrochloride. [Link]
-
OIST Groups. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106). [Link]
-
Iris Biotech GmbH. (n.d.). (PSEUDO-)PROLINES. [Link]
-
Frontiers. (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. [Link]
-
Research and Reviews. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. [Link]
-
Semantic Scholar. (2024). Recent Advances in Amphipathic Peptidomimetics as Antimicrobial Agents to Combat Drug Resistance. [Link]
-
World Journal of Advanced Research and Reviews. (2022). Role of peptidomimetics for new drug discovery. [Link]
Sources
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. researchgate.net [researchgate.net]
- 10. Proline Derivatives and Analogs [sigmaaldrich.com]
- 11. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
Application Note: In Vitro Fluorometric Assay Preparation for DPP-4 Inhibitor Screening Using 5,5-Dimethylpyrrolidine-3-carboxylic Acid Hydrochloride
Executive Summary & Mechanistic Rationale
The development of targeted Dipeptidyl Peptidase-4 (DPP-4) inhibitors relies heavily on conformationally restricted pharmacophores. 1[1], designed to mimic the transition state of the proline residue found in Glucagon-Like Peptide-1 (GLP-1), the natural incretin substrate of DPP-4.
Utilizing 5,5-Dimethylpyrrolidine-3-carboxylic acid hydrochloride (5,5-DMPC·HCl) introduces two critical mechanistic advantages:
-
Conformational Locking : The gem-dimethyl substitution restricts the pyrrolidine ring into a specific pucker, enhancing binding affinity at the DPP-4 S1 pocket.
-
Steric Shielding : The bulky 5,5-dimethyl groups protect the molecule from off-target proteolytic degradation, significantly extending its in vitro and in vivo half-life.
The Hydrochloride Challenge : While the HCl salt form ensures excellent shelf stability and aqueous solubility, it presents a hidden variable in in vitro screening. If unbuffered, the dissociation of the HCl salt in microplate wells can locally drop the assay pH. Because DPP-4 is a serine protease with a strict optimal pH of 7.8–8.0, an unbuffered pH drop will denature the enzyme, resulting in false-positive inhibition readouts. This protocol details a self-validating, highly buffered fluorometric assay designed to mitigate this artifact.
Assay Pathway Visualization
Fig 1: Fluorometric DPP-4 inhibition assay mechanism using a 5,5-DMPC scaffold.
Experimental Methodology: A Self-Validating Protocol
This protocol utilizes2[2]. The assay is designed as a self-validating system, incorporating strict controls to account for compound auto-fluorescence, spontaneous substrate hydrolysis, and solvent interference.
Phase 1: Reagent & Buffer Preparation
-
Assay Buffer : 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.1 mg/mL BSA.
-
Causality: The high 50 mM Tris concentration is mandatory to buffer the acidic protons released by the 5,5-DMPC·HCl salt. BSA is included to prevent non-specific adsorption of the recombinant enzyme to the hydrophobic walls of the microplate.
-
-
Compound Stock : Dissolve 5,5-DMPC·HCl in 100% anhydrous DMSO to yield a 10 mM primary stock. Perform a 10-point, 3-fold serial dilution in DMSO.
-
Substrate Solution : Prepare a 100 µM working solution of H-Gly-Pro-AMC in Assay Buffer.
Phase 2: Assay Assembly (96-Well Black Opaque Plate)
To ensure the system is self-validating, prepare four distinct well types. The use of black opaque plates is critical to prevent fluorescent cross-talk between adjacent wells.
-
Test Wells : 10 µL Compound (in 10% DMSO/Buffer) + 40 µL DPP-4 Enzyme.
-
Vehicle Control (100% Activity) : 10 µL of 10% DMSO/Buffer + 40 µL DPP-4 Enzyme.
-
Background Control (0% Activity) : 10 µL Compound (in 10% DMSO/Buffer) + 40 µL Assay Buffer (No Enzyme).
-
Causality: Pyrrolidine derivatives can occasionally exhibit intrinsic fluorescence at 460 nm. This well subtracts compound-specific auto-fluorescence and checks for spontaneous, non-enzymatic cleavage of the AMC substrate.
-
-
Positive Control : 10 µL Sitagliptin (Reference Inhibitor) + 40 µL DPP-4 Enzyme.
Phase 3: Execution & Kinetic Reading
-
Pre-incubation : Incubate the assembled plate at 37°C for 15 minutes.
-
Causality: Many pyrrolidine-based DPP-4 inhibitors exhibit slow-binding kinetics. Pre-incubation allows the binding equilibrium to establish before the competing substrate is introduced.
-
-
Initiation : Rapidly add 50 µL of the 100 µM H-Gly-Pro-AMC substrate to all wells (Final Volume = 100 µL; Final Substrate Concentration = 50 µM, approximating the Km ).
-
Measurement : Immediately transfer to a microplate reader.3[3] every 60 seconds for 30 minutes at 37°C.
Data Presentation & Statistical Validation
Calculate the initial velocity ( V0 ) from the linear portion of the fluorescence vs. time curve. Calculate the assay's robustness using the Z'-factor equation:
Z′=1−∣μvehicle−μbackground∣3(σvehicle+σbackground)(A self-validating assay must yield a Z' > 0.5).
Table 1: Comparative Pharmacological Profile of Pyrrolidine Scaffolds
| Scaffold Derivative | Structural Modification | Expected IC₅₀ (nM) | in vitro Half-Life (T₁/₂) | Mechanistic Note |
| Pyrrolidine-3-carboxylic acid | Unsubstituted | ~125.0 | < 2 hours | Baseline activity; highly susceptible to proteolysis. |
| 5,5-DMPC | 5,5-dimethyl substitution | ~14.2 | > 12 hours | Steric shielding prevents degradation; locked pucker conformation enhances S1 pocket fit. |
| Sitagliptin | Triazolopyrazine-based | ~18.0 | N/A | Standard competitive reference control. |
References
-
Semantic Scholar (2017) . Development of a fluorogenic small substrate for dipeptidyl peptidase-4. Available at:[Link]
-
MDPI (2025) . Τhiazolidine-4-One Derivatives with Variable Modes of Inhibitory Action Against DPP4, a Drug Target with Multiple Activities and Established Role in Diabetes Mellitus Type II. Available at:[Link]
Sources
Technical Support Center: Solubility Enhancement for 5,5-Dimethylpyrrolidine-3-carboxylic acid hydrochloride
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and improving the solubility of 5,5-Dimethylpyrrolidine-3-carboxylic acid hydrochloride in organic solvents. The content is structured to address common challenges in a direct question-and-answer format, followed by detailed experimental protocols and scientific explanations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered by researchers working with this compound.
Q1: Why is 5,5-Dimethylpyrrolidine-3-carboxylic acid hydrochloride so poorly soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, or toluene?
A1: The poor solubility stems directly from the compound's molecular structure. It is the hydrochloride salt of an amino acid derivative.[1][2] This means it has two key features that favor solubility in polar solvents (like water) and hinder it in non-polar organic solvents:
-
Ionic Salt Form: The pyrrolidine nitrogen is protonated, forming a positively charged ammonium cation (R₃NH⁺), and is paired with a chloride anion (Cl⁻). Ionic compounds have strong electrostatic interactions and require highly polar solvents to effectively solvate and dissolve them.
-
Polar Functional Groups: The molecule also possesses a carboxylic acid group (-COOH), which is highly polar and capable of hydrogen bonding.
The combination of a formal ionic charge and polar groups makes the molecule significantly more stable in a polar environment. Non-polar or weakly polar organic solvents cannot effectively overcome the strong intermolecular forces of the salt's crystal lattice, leading to low solubility.[3]
Q2: I need to run a reaction in an organic solvent. What is the simplest first step to try and dissolve this compound?
A2: The most direct approach is to change the solvent to a more suitable one, if your reaction chemistry allows. Start by attempting to dissolve the compound in polar aprotic solvents . These solvents have high dielectric constants and polarity, which can help dissolve salts, but they lack acidic protons (like O-H or N-H bonds).[4]
Common choices include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
If the compound dissolves, you can often run the reaction directly in one of these solvents. If your primary reaction solvent must be less polar, you can use a small amount of a polar solvent like methanol or DMSO as a co-solvent to first dissolve the compound before adding it to the bulk reaction mixture.[5]
Q3: Can I make the compound more soluble in organic solvents by modifying it?
A3: Yes. The most common and effective strategy is to convert the hydrochloride salt into its neutral, "free base" form. This process removes the ionic charge, dramatically increasing solubility in a wider range of organic solvents.[6] This is achieved by adding a base to deprotonate the ammonium cation.
R₃NH⁺Cl⁻ + Base → R₃N + [Base-H]⁺Cl⁻ (Water-soluble Salt) → (Organo-soluble Free Base)
Q4: What base should I use to neutralize the hydrochloride, and how much is needed?
A4: For most applications in organic synthesis, a tertiary amine base is preferred because it is non-nucleophilic and easily removed.
-
Recommended Bases: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).
-
Stoichiometry: You should use at least 1.0 equivalent of the base relative to your hydrochloride salt to ensure complete neutralization. In practice, using a slight excess (e.g., 1.1 to 1.2 equivalents) is common to drive the equilibrium.
The choice of base can be critical. Triethylamine hydrochloride, the byproduct of neutralization with TEA, has some solubility in solvents like DCM, which may require an aqueous wash for removal.[7]
Q5: My reaction is sensitive to water. How can I prepare the free base without an aqueous workup?
A5: You can perform an in-situ neutralization directly in an anhydrous organic solvent.
-
Suspend the 5,5-Dimethylpyrrolidine-3-carboxylic acid hydrochloride in your anhydrous reaction solvent (e.g., DCM, THF).
-
Add 1.1 equivalents of a liquid organic base like triethylamine.
-
Stir the mixture at room temperature. The suspension will often become more homogeneous as the soluble free base is formed. The byproduct, triethylamine hydrochloride, is a solid salt that may precipitate.[8][9] For many reactions, this solid can be ignored or filtered off before proceeding. See Protocol 1 for a detailed procedure.
Section 2: Troubleshooting Guide & Advanced Strategies
This section provides a logical workflow for addressing more complex solubility challenges.
Solubility Troubleshooting Workflow
The following diagram outlines a decision-making process for selecting the appropriate solubilization strategy.
Sources
- 1. PubChemLite - 5,5-dimethylpyrrolidine-3-carboxylic acid hydrochloride (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 2. chemscene.com [chemscene.com]
- 3. Khan Academy [khanacademy.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. ajms.iq [ajms.iq]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sciencemadness Discussion Board - preparation of triethylamine hydrochloride in laboratory - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. CN102924288A - Method for preparing and synthesizing ammonium salt - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in 5,5-Dimethylpyrrolidine-3-carboxylic acid Synthesis
Welcome to the technical support center for the synthesis of 5,5-Dimethylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that can lead to diminished yields in this multi-step synthesis. Below, you will find a series of frequently asked questions and troubleshooting guides structured to address specific issues you may encounter.
Section 1: General Questions & Initial Diagnosis
Q1: What are the primary synthetic routes to 5,5-Dimethylpyrrolidine-3-carboxylic acid, and what are their common pitfalls?
The synthesis of 5,5-Dimethylpyrrolidine-3-carboxylic acid and its derivatives typically follows a few key strategies, each with its own set of challenges that can impact yield. The most prevalent routes involve the construction of the pyrrolidine ring from acyclic precursors.
One common and effective method is a multi-step synthesis that begins with a Michael addition, followed by cyclization and subsequent reduction. For example, an organocatalytic enantioselective Michael addition of a nitroalkane to a substituted enoate can be used to construct the carbon skeleton. This is often followed by a reduction of the nitro group and intramolecular cyclization to form the pyrrolidine ring.[1][2][3][4]
Another strategy involves the Dieckmann condensation of N-substituted diesters to form a β-keto ester, which can then be further functionalized.[5][6][7][8] The key to this method's success is achieving high efficiency in the intramolecular cyclization step.
Common Pitfalls:
-
Incomplete Reactions: Each step in a multi-step synthesis is a potential point of yield loss. Incomplete conversion of starting materials is a frequent issue.
-
Side Reactions: Competing reactions, such as polymerization or the formation of furan byproducts under acidic conditions, can significantly reduce the yield of the desired pyrrolidine.[9]
-
Purification Losses: The polarity and potential zwitterionic nature of the final product can make isolation and purification challenging, leading to mechanical loss of material.
Q2: My overall yield is significantly lower than expected. Where should I start my investigation?
A low overall yield in a multi-step synthesis requires a systematic, step-by-step diagnosis. It's crucial to identify which specific transformation is underperforming.
Initial Diagnostic Workflow:
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis of 2,2-disubstituted spirocyclic pyrrolidines by intramolecular Dieckmann condensation - Enamine [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) Front Cover: Synthesis of 2,2-Disubstituted [research.amanote.com]
- 9. benchchem.com [benchchem.com]
Optimizing reaction conditions for 5,5-Dimethylpyrrolidine-3-carboxylic acid amide coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific synthetic hurdles associated with 5,5-Dimethylpyrrolidine-3-carboxylic acid derivatives.
This bifunctional scaffold presents a unique dichotomy in drug discovery: the C3-carboxylic acid is prone to epimerization due to ring-puckering effects, while the N1-secondary amine is severely shielded by the adjacent 5,5-dimethyl quaternary center. To achieve high-yielding amide couplings, we must abandon generic protocols and apply mechanistically driven, self-validating strategies.
Part 1: Diagnostic Overview & Decision Matrix
Before troubleshooting, it is critical to identify which functional group of the pyrrolidine scaffold you are targeting. The steric and electronic environments of the N1-amine and the C3-carboxylic acid dictate entirely different coupling strategies.
Caption: Decision matrix for coupling 5,5-dimethylpyrrolidine-3-carboxylic acid based on the target site.
Part 2: Mechanistic Troubleshooting (FAQs)
Q1: I am trying to couple a primary amine to the C3-carboxylic acid of N-Boc-5,5-dimethylpyrrolidine-3-carboxylic acid, but I am observing significant epimerization at the C3 position. Why is this happening, and how do I prevent it?
The Causality: The C3 position is a chiral center directly adjacent to the carbonyl. When the carboxylic acid is converted into an activated ester (e.g., an OBt or OAt ester), the α -proton becomes highly acidic. The 5,5-dimethyl groups restrict the conformational flexibility of the pyrrolidine ring, which can marginally slow down the trajectory of the incoming nucleophile. This increased half-life of the activated ester in the presence of a tertiary base (like DIPEA) promotes enolization and subsequent epimerization.
The Solution: You must accelerate the nucleophilic attack to outcompete the enolization pathway. Switch to a highly efficient uronium salt like HATU, which generates a highly reactive 7-aza-benzotriazole (OAt) active ester. Furthermore, swap DIPEA for a weaker, less sterically hindered base like N-methylmorpholine (NMM) to minimize α -proton abstraction. As demonstrated in foundational coupling reviews, HOAt-based reagents are superior for maintaining chiral integrity during slow couplings ().
Q2: I am attempting to acylate the N1-amine of 5,5-dimethylpyrrolidine-3-carboxylic acid methyl ester using a standard HATU/DIPEA protocol, but my yields are <5%. What is going wrong?
The Causality: The N1 secondary amine is flanked by a quaternary carbon (C5) bearing two methyl groups. This creates a massive, neo-pentyl-like steric shield around the nitrogen lone pair, drastically reducing its nucleophilicity. Standard coupling reagents like HATU or EDC/HOBt generate bulky activated esters. The steric clash between the 5,5-dimethyl groups and the bulky OAt/OBt ester physically prevents the nitrogen from reaching the electrophilic carbonyl carbon.
The Solution: You must bypass bulky activated esters entirely. The most reliable method for this specific scaffold is converting your partner carboxylic acid into an acyl chloride (using oxalyl chloride or thionyl chloride), which acts as a much smaller electrophile. This reaction should be catalyzed by 4-dimethylaminopyridine (DMAP), which forms a highly reactive, linear acylpyridinium intermediate capable of penetrating the steric shield of the N1-amine ().
Part 3: Self-Validating Experimental Protocols
A core principle of process optimization is trustworthiness through self-validation . When a coupling fails, you must know whether the failure occurred during acid activation or nucleophilic attack. The following diagnostic workflow and protocol integrate an in-situ quench to definitively isolate the point of failure.
Caption: Self-validating diagnostic workflow to isolate amide coupling failures via benzylamine quenching.
Protocol A: Optimized N1-Amine Acylation via Acyl Chloride (Overcoming Sterics)
Use this when coupling an external acid to the hindered N1-amine.
-
Acid Activation: Dissolve the partner carboxylic acid (1.2 eq) in anhydrous DCM (0.2 M) under N₂. Add catalytic DMF (1 drop), followed by dropwise addition of oxalyl chloride (1.5 eq) at 0 °C. Stir for 2 hours at room temperature until gas evolution ceases. Concentrate under vacuum to remove excess oxalyl chloride.
-
Diagnostic Check (Self-Validation): Dissolve a 1 mg fraction of the crude acyl chloride in 100 µL DCM. Add 5 µL of benzylamine. Analyze via LC-MS. Causality: If the benzylamide is detected, your acid chloride is successfully formed and stable.
-
Coupling: Redissolve the acyl chloride in anhydrous DCM. In a separate flask, dissolve the 5,5-dimethylpyrrolidine-3-carboxylic acid ester (1.0 eq), Triethylamine (3.0 eq), and DMAP (0.2 eq) in DCM.
-
Addition: Cool the amine solution to 0 °C. Add the acyl chloride solution dropwise. Allow to warm to room temperature and stir for 12 hours.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with 1M HCl (to remove DMAP and unreacted amine), dry over Na₂SO₄, and concentrate.
Protocol B: Optimized C3-Acid Activation (Minimizing Epimerization)
Use this when coupling an external amine to the C3-carboxylic acid.
-
Pre-activation: Dissolve N-Boc-5,5-dimethylpyrrolidine-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M) at 0 °C. Add NMM (2.5 eq). Stir for exactly 5 minutes. Causality: Prolonged pre-activation increases epimerization risk; 5 minutes is sufficient for OAt ester formation.
-
Coupling: Add the partner amine (1.2 eq) to the mixture. Stir at 0 °C for 1 hour, then allow to warm to room temperature for 3 hours.
-
Workup: Dilute with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF), followed by 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate.
Part 4: Quantitative Performance Data
To facilitate rapid decision-making, the following table summarizes the expected performance of various coupling strategies applied specifically to the 5,5-dimethylpyrrolidine scaffold, derived from established amide bond formation principles ().
| Target Site | Reagent System | Base / Catalyst | Expected Yield (%) | Epimerization Risk | Key Mechanistic Driver |
| C3-Acid | HATU | DIPEA | 85 - 95% | Moderate | Rapid OAt ester formation outcompetes enolization, but strong base risks α -proton loss. |
| C3-Acid | EDC / HOBt | NMM | 75 - 85% | Low | Less basic environment minimizes α -proton abstraction; preferred for chiral integrity. |
| N1-Amine | HATU | DIPEA | < 10% | N/A | Extreme steric clash prevents nucleophilic attack on the bulky OAt ester. |
| N1-Amine | COMU | DIPEA | 30 - 45% | N/A | Morpholino-based leaving group has a slightly smaller steric profile than benzotriazoles. |
| N1-Amine | Acyl Chloride | TEA / DMAP | 75 - 90% | N/A | Small electrophile (acylium equivalent) successfully bypasses the C5-dimethyl steric shield. |
Part 5: References
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.[Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.[Link]
How to remove hydrochloride salt from 5,5-Dimethylpyrrolidine-3-carboxylic acid
Technical Support Center: Desalting 5,5-Dimethylpyrrolidine-3-carboxylic Acid Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in synthetic peptide chemistry and amino acid isolation: removing the hydrochloride (HCl) salt from zwitterionic compounds.
The Core Challenge: The "Zwitterion Trap"
Why does standard liquid-liquid extraction fail? 5,5-Dimethylpyrrolidine-3-carboxylic acid contains both a basic secondary amine and an acidic carboxylic acid. In its HCl salt form, the amine is protonated ( NH2+ ), making the molecule highly water-soluble. If you attempt a traditional neutralization using an aqueous base (e.g., NaHCO3 or NaOH ), the molecule reaches its isoelectric point and forms a zwitterion (carrying both positive and negative charges, yet net neutral).
Zwitterions possess immense dipole moments and partition almost exclusively into the aqueous phase. Attempting to extract the free base into organic solvents like dichloromethane (DCM) or ethyl acetate will result in zero yield. To isolate the free amino acid, you must bypass aqueous extraction entirely using either chemical scavenging or solid-phase ion exchange.
Validated Methodologies & Protocols
Protocol A: The Propylene Oxide (Epoxide-Scavenging) Method
Causality & Mechanism: This is the preferred method for scaling up. Propylene oxide acts as an irreversible, non-basic HCl scavenger[1]. The ambient acid catalyzes the nucleophilic attack of the chloride ion on the epoxide ring, opening it to form 1-chloro-2-propanol[2]. Because 1-chloro-2-propanol and excess propylene oxide are highly soluble in alcohols, while the newly formed zwitterionic amino acid is not, the pure free amino acid simply precipitates out of solution[3]. This avoids the need for basic resins or aqueous lyophilization[4].
Chemical mechanism of HCl scavenging using propylene oxide to yield the free zwitterion.
Step-by-Step Methodology:
-
Dissolution: Dissolve 5,5-Dimethylpyrrolidine-3-carboxylic acid hydrochloride in a minimal volume of absolute ethanol (EtOH) or methanol (MeOH). Self-validation: The solution must be completely clear before proceeding.
-
Scavenging: Add a large excess (typically 5 to 10 equivalents) of propylene oxide to the stirring solution[2].
-
Incubation: Stir the mixture at room temperature for 2 to 4 hours. Alternatively, gentle heating (up to 40°C) can accelerate the ring-opening reaction.
-
Precipitation: As the HCl is scavenged, the free zwitterion will crash out of the solution as a white crystalline solid[4].
-
Isolation: Isolate the precipitate via vacuum filtration. Wash the filter cake with cold absolute ethanol, followed by diethyl ether to remove any residual 1-chloro-2-propanol.
-
Drying: Dry the resulting white solid under high vacuum to afford the pure free amino acid.
Protocol B: Strongly Acidic Cation Exchange (Dowex 50WX8)
Causality & Mechanism: If your specific derivative exhibits unusually high solubility in alcohols and fails to precipitate in Protocol A, ion exchange is the definitive fallback. Dowex 50WX8 is a polystyrene-divinylbenzene resin functionalized with sulfonic acid groups ( SO3− ). The protonated amine binds strongly to the resin, allowing chloride ions and neutral impurities to be washed away with water[5]. Eluting with a volatile base (ammonia) deprotonates the amine, releasing it from the resin[6].
Step-by-step workflow for desalting amino acids using Dowex 50WX8 cation exchange resin.
Step-by-Step Methodology:
-
Resin Preparation: Swell Dowex 50WX8 (100-200 mesh, H+ form) in deionized (DI) water. Pack into a glass column. Wash with 3 column volumes (CV) of 1M HCl, followed by copious DI water until the effluent is pH neutral[5].
-
Loading: Dissolve the amino acid hydrochloride in a minimum amount of DI water and load it onto the column.
-
Washing: Wash the column with 3-5 CV of DI water. Self-validation: Test the effluent drops with a 1% AgNO3 solution. Stop washing only when no white AgCl precipitate forms, confirming all chloride is removed.
-
Elution: Elute the free amino acid using 1M to 2M aqueous NH4OH . Collect fractions.
-
Tracking: Spot fractions on a TLC plate and stain with Ninhydrin (heat to visualize purple/yellow spots) to identify which fractions contain the amino acid.
-
Isolation: Pool the ninhydrin-positive fractions and lyophilize (freeze-dry) to remove water and volatile ammonia, yielding the free zwitterion.
Quantitative Method Comparison
| Parameter | Protocol A: Propylene Oxide | Protocol B: Dowex 50WX8 |
| Ideal Scale | 100 mg to >100 grams (Highly scalable) | 10 mg to 5 grams (Column size limits scale) |
| Time Investment | 2 - 4 hours | 12 - 24 hours (includes lyophilization) |
| Yield | 85% - 98% (Dependent on alcohol insolubility) | 90% - 99% (Highly quantitative) |
| Reagents Required | Propylene oxide, EtOH/MeOH, Ether | Dowex 50WX8 resin, DI Water, NH4OH |
| Primary Risk | Product might not precipitate if too dilute | Tedious fraction collection; requires lyophilizer |
Frequently Asked Questions (Troubleshooting)
Q: I used the propylene oxide method, but my 5,5-Dimethylpyrrolidine-3-carboxylic acid isn't precipitating. What went wrong? A: The gem-dimethyl group at the 5-position adds significant lipophilicity compared to standard proline, which can inadvertently increase the molecule's solubility in ethanol. If no precipitate forms after 4 hours, try adding a non-polar anti-solvent like diethyl ether or hexanes dropwise to force the zwitterion out of solution. If it still oils out, evaporate the solvent under reduced pressure and switch to the Dowex method.
Q: Can I use Triethylamine ( Et3N ) instead of propylene oxide to neutralize the salt? A: You can, but it is generally discouraged for high-purity applications. Neutralizing with Et3N generates Triethylamine hydrochloride ( Et3N⋅HCl ). While Et3N⋅HCl is soluble in ethanol, it frequently co-precipitates with or traps the target amino acid, requiring tedious recrystallization[3]. Propylene oxide is superior because its byproduct (1-chloro-2-propanol) is a liquid that easily washes away.
Q: How do I analytically verify that the hydrochloride salt has been completely removed? A: Two methods guarantee validation:
-
Chemical: Dissolve a small crystal of your final product in water and add a drop of 1% Silver Nitrate ( AgNO3 ). A lack of white precipitate confirms the absence of chloride ions.
-
Spectroscopic: Run a 1H NMR in D2O . The removal of the electron-withdrawing protonated amine ( NH2+ to NH ) will cause an observable upfield shift in the alpha-protons adjacent to the pyrrolidine nitrogen.
References
-
What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. Available at:[Link]
-
Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
- US5698676A - Use of propylene oxide as an acid scavenger in peptide synthesis. Google Patents.
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry. Available at:[Link]
-
O-glycan preparation for MS analysis (all sample types). Beth Israel Deaconess Medical Center (BIDMC). Available at:[Link]
-
Preparing ion-exchange resin to purify amino acids. ResearchGate. Available at:[Link]
Sources
- 1. US5698676A - Use of propylene oxide as an acid scavenger in peptide synthesis - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. O-glycan preparation for MS analysis (all sample types) | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 6. researchgate.net [researchgate.net]
Preventing racemization during 5,5-Dimethylpyrrolidine-3-carboxylic acid reactions
An in-depth technical guide by a Senior Application Scientist.
Introduction
Welcome to the technical support center for 5,5-Dimethylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges associated with its use, particularly the prevention of racemization at the C3 stereocenter. As your Senior Application Scientist, I will provide not only procedural steps but also the underlying mechanistic reasoning to empower you to make informed decisions in your experiments.
Understanding the Challenge: Racemization at the C3 Position
The primary challenge when working with 5,5-Dimethylpyrrolidine-3-carboxylic acid lies in maintaining the stereochemical integrity of the C3 position. The hydrogen atom at this position is acidic and susceptible to abstraction under basic conditions. This can lead to the formation of a planar enolate intermediate, which, upon reprotonation, can result in a racemic or epimeric mixture. This guide will provide strategies to mitigate this risk.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during reactions with 5,5-Dimethylpyrrolidine-3-carboxylic acid?
A1: The principal cause of racemization is the deprotonation of the α-carbon (C3) to the carboxyl group. This is particularly problematic under basic conditions, which are common in many synthetic transformations such as amide bond formation. The resulting planar enolate intermediate loses its stereochemical information, and subsequent protonation can occur from either face, leading to a mixture of stereoisomers.
Q2: Which reaction types are most prone to causing racemization with this molecule?
A2: Amide coupling reactions are the most common culprits for racemization, especially when strong bases are used or when the reaction is heated. Other reactions that can pose a risk include esterifications under harsh basic conditions and any reaction where the carboxylic acid is converted to a more activated species, which can increase the acidity of the C3 proton.
Q3: How can I choose the right coupling reagent to minimize racemization?
A3: The choice of coupling reagent is critical. Reagents that promote rapid amide bond formation without the need for strong bases are preferred. Carbodiimide-based reagents like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common, but they should be used with additives that suppress racemization, such as HOBt (1-hydroxybenzotriazole) or OxymaPure®. Uranyl-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective at minimizing racemization due to their high reactivity and ability to be used with milder bases.
Q4: What role does the base play in preventing racemization?
A4: The base is a key factor. Strong, non-nucleophilic bases are often required to deprotonate the carboxylic acid, but they can also promote enolization and racemization. It is crucial to use a base that is strong enough to facilitate the reaction but not so strong that it readily abstracts the C3 proton. Tertiary amines like diisopropylethylamine (DIPEA) are often a better choice than stronger bases like triethylamine (TEA) due to their steric hindrance, which can disfavor the abstraction of the C3 proton. The use of a stoichiometric amount of base is also recommended to avoid excess basicity in the reaction mixture.
Troubleshooting Guide
Issue 1: Significant Racemization Observed in Amide Coupling Reaction
Symptoms:
-
Chiral HPLC analysis shows a mixture of enantiomers or diastereomers.
-
NMR spectroscopy indicates the presence of unexpected stereoisomers.
-
The final product has poor optical rotation.
Root Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Base | The use of a strong, unhindered base like triethylamine can readily deprotonate the C3 position, leading to enolization and racemization. | Switch to a more sterically hindered base such as diisopropylethylamine (DIPEA). Use the base in stoichiometric amounts. |
| High Reaction Temperature | Elevated temperatures can provide the necessary activation energy for the deprotonation of the C3 proton, increasing the rate of racemization. | Perform the reaction at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. |
| Slow Coupling Reaction | If the amide bond formation is slow, the activated carboxylic acid intermediate has more time to undergo racemization. | Choose a more efficient coupling reagent like HATU or HBTU to accelerate the rate of amide bond formation. |
| Incorrect Solvent | The polarity of the solvent can influence the stability of the enolate intermediate. Polar aprotic solvents can stabilize the enolate, potentially increasing the risk of racemization. | Use a non-polar or less polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). |
Experimental Protocol: Racemization-Resistant Amide Coupling
This protocol provides a step-by-step method for coupling 5,5-Dimethylpyrrolidine-3-carboxylic acid with a primary amine while minimizing racemization.
Materials:
-
5,5-Dimethylpyrrolidine-3-carboxylic acid
-
Primary amine
-
HATU
-
DIPEA
-
Anhydrous DCM
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve 5,5-Dimethylpyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir for 10-15 minutes to allow for the formation of the activated ester.
-
Add the primary amine (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates completion of the reaction.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Workflow for Troubleshooting Racemization
Caption: Troubleshooting workflow for identifying and resolving racemization issues.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. [Link]
-
König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788–798. [Link]
-
Carpino, L. A., El-Faham, A., Minor, C. A., & Albericio, F. (1994). Advantageous applications of azabenzotriazole (triazolopyridine)-based coupling reagents in solid-phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (2), 201–205. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
Purification methods for crude 5,5-Dimethylpyrrolidine-3-carboxylic acid HCl
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying unnatural amino acid derivatives.
Purifying crude 5,5-Dimethylpyrrolidine-3-carboxylic acid HCl requires a deep understanding of its orthogonal functional groups—a protonated secondary amine and a carboxylic acid . Because amino acid hydrochlorides are highly hygroscopic and prone to trapping inorganic impurities during upstream neutralization, traditional recrystallization often fails. The following guide provides a self-validating, causality-driven approach to achieving >98% purity.
Purification Workflow
Workflow for the purification and crystallization of pyrrolidine-3-carboxylic acid HCl derivatives.
Troubleshooting Guide & FAQs
Q1: Why does my product fail to crystallize, forming a viscous oil instead? Causality & Solution: "Oiling out" (liquid-liquid phase separation) instead of crystallization occurs when the water content in your solvent matrix is too high. The highly polar nature of the pyrrolidine hydrochloride salt makes it extremely hygroscopic. If water is present, the salt lowers its chemical potential by forming a hydrated oil phase rather than a rigid crystalline lattice. Action: Perform an azeotropic distillation using isopropanol (IPA) to drive off residual water before inducing crystallization . Ensure the water content is ≤0.5% w/w via Karl Fischer titration before adding your anti-solvent.
Q2: My crude product contains significant inorganic salts (e.g., NaCl) from upstream neutralization. How do I selectively remove them? Causality & Solution: Inorganic salts have negligible solubility in lower alcohols compared to the organic amino acid HCl salt. However, if water is present in the crude matrix, both will dissolve. Action: Dissolve the crude mixture in IPA at 60°C and distill off the water azeotropically. As the water is depleted, the inorganic salts will crash out of the IPA solution while the 5,5-Dimethylpyrrolidine-3-carboxylic acid HCl remains dissolved. Perform a hot filtration to physically remove the inorganic impurities .
Q3: What is the optimal solvent system for crystallizing this specific compound, and why? Causality & Solution: The optimal system is an Isopropanol (IPA) / Methyl tert-butyl ether (MTBE) binary mixture. Why: IPA acts as the primary solvent because it provides sufficient hydrogen bonding to dissolve the HCl salt at elevated temperatures without promoting unwanted acid-catalyzed esterification (a severe risk if methanol or ethanol were used) . MTBE acts as the anti-solvent; its low dielectric constant rapidly collapses the solvation shell around the pyrrolidine salt, driving high-yielding crystallization.
Q4: What are the critical parameters during the drying phase to prevent product degradation? Causality & Solution: Overheating pyrrolidine-3-carboxylic acid hydrochloride can lead to thermal decarboxylation or dehydrohalogenation (loss of HCl gas), which degrades chemical purity and darkens the product. Action: Dry the isolated crystals under strict vacuum at a jacket temperature not exceeding 50°C for 12–24 hours .
Quantitative Process Parameters
| Parameter | Target Value | Mechanistic Causality / Impact |
| Primary Solvent (IPA) Vol. | 4 – 7 L per kg | Ensures complete dissolution of the organic salt at 60°C while maintaining a high concentration gradient for crystallization. |
| Water Content (Post-Azeotrope) | ≤ 0.5% w/w | Prevents "oiling out" of the hygroscopic pyrrolidine HCl salt and ensures complete precipitation of inorganic impurities. |
| Anti-solvent (MTBE) Ratio | 4 – 5x IPA volume | Drastically lowers the dielectric constant of the medium, forcing supersaturation and maximizing crystalline yield. |
| Cooling Temperature | 0°C to 5°C | Optimizes thermodynamic yield. Cooling below -10°C risks the co-precipitation of trace organic impurities. |
| Vacuum Drying Temp. | Max 50°C | Prevents thermal degradation, decarboxylation, and dehydrohalogenation (loss of HCl) of the amino acid. |
Step-by-Step Methodology: Self-Validating Purification Protocol
A robust protocol must be self-validating. Do not proceed to the next phase unless the validation criteria of the current phase are met.
Phase 1: Dissolution and Dehydration
-
Charge a reactor with crude 5,5-Dimethylpyrrolidine-3-carboxylic acid HCl and Isopropanol (IPA) at a ratio of 5 L/kg.
-
Heat the suspension to 60°C under continuous agitation until the organic fraction is fully dissolved.
-
Apply mild vacuum to initiate azeotropic distillation. Continuously replace the distilled volume with fresh, anhydrous IPA.
-
Self-Validation Check: Pull a sample and perform a Karl Fischer (KF) titration. Do not proceed until water content is ≤ 0.5%.
Phase 2: Inorganic Salt Clearance 5. While strictly maintaining the reactor temperature at 60°C, filter the mixture through a pre-heated sintered glass funnel (or Celite pad) to remove precipitated inorganic salts. 6. Self-Validation Check: Inspect the filtrate visually. It must be completely transparent. If any turbidity persists, refilter through a finer porosity frit.
Phase 3: Anti-Solvent Crystallization 7. Transfer the clear filtrate to a crystallization vessel and adjust the temperature to 20°C. 8. Dropwise, add Methyl tert-butyl ether (MTBE) over 2 hours until a total of 4 to 5 volumes (relative to the remaining IPA) have been added. 9. Self-Validation Check: Monitor the solution. The mixture should transition from clear to turbid (reaching the cloud point) after approximately 1.5 volumes of MTBE are introduced. 10. Cool the slurry at a controlled rate of 5°C/hour down to a final hold temperature of 0°C to 5°C. Hold at this temperature for 4 hours to allow lattice maturation.
Phase 4: Isolation and Drying 11. Filter the crystallized product under vacuum. Wash the filter cake with 1 to 2 bed volumes of cold MTBE (0°C) to displace any residual mother liquor. 12. Transfer the solid to a vacuum oven and dry at 45°C–50°C for 16 hours. 13. Self-Validation Check: Weigh the product periodically. Drying is complete only when the mass change is < 0.1% over a 2-hour period (Constant Weight), ensuring all residual solvents are removed.
References
- European Patent Office. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s). Google Patents.
- Japan Patent Office. JP2003137850A - Method for producing amino acid ester hydrochloride. Google Patents.
Stability of 5,5-Dimethylpyrrolidine-3-carboxylic acid hydrochloride in aqueous solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous behavior of highly functionalized amino acid analogs. For 5,5-Dimethylpyrrolidine-3-carboxylic acid hydrochloride , experimental inconsistencies almost always trace back to two structural features: the acidic nature of the hydrochloride salt and the massive steric bulk of the gem-dimethyl group at the 5-position.
This guide is designed to move beyond basic troubleshooting by explaining the causality behind the compound's behavior, providing self-validating protocols, and ensuring your assays remain robust and reproducible.
Section 1: Mechanistic Overview & Causality
To successfully work with 5,5-Dimethylpyrrolidine-3-carboxylic acid hydrochloride (Molecular Formula: C7H13NO2·HCl[1]), you must understand its pH-dependent speciation.
-
The Role of the Hydrochloride Salt: In its dry powder form, the secondary amine of the pyrrolidine ring is protonated, paired with a chloride counterion. When dissolved in unbuffered water, it forms a highly soluble cationic species, naturally dropping the solution's pH to approximately 2.0–3.0.
-
The Steric Hindrance Factor: The gem-dimethyl group at the 5-position introduces significant steric hindrance[2]. While this protects the pyrrolidine ring from certain oxidative degradation pathways, it creates a highly hydrophobic pocket.
-
The Zwitterion Trap: If you attempt to neutralize the solution (e.g., by adding PBS at pH 7.4), the carboxylic acid deprotonates, forming a zwitterion. At this isoelectric point, the molecule's net charge is zero. Because the 5,5-dimethyl group is highly hydrophobic, the zwitterionic free base exhibits notoriously limited water solubility compared to the hydrochloride salt[3], often resulting in sudden precipitation.
Caption: pH-dependent speciation pathway and solubility states.
Section 2: Troubleshooting Guide & FAQs
Q1: Why does my solution become cloudy when I add my biological assay buffer?
Cause: You have hit the isoelectric point. By adding a neutral buffer (pH 7.4) directly to the concentrated HCl salt solution, you force the molecule into its zwitterionic state. The hydrophobic bulk of the 5,5-dimethyl group dominates the solvation shell, causing the free base to crash out of solution[2]. Solution: If your assay requires a physiological pH, pre-dissolve the compound in a slight excess of acidic water (pH ~3) to ensure complete dissolution. Before titrating with NaOH or mixing with the assay buffer, add a mild solubilizing agent (e.g., 1-5% DMSO or a biologically compatible surfactant) to keep the hydrophobic zwitterion in solution.
Q2: My stock solution concentration seems lower than calculated. What went wrong?
Cause: Amino acid hydrochlorides are highly hygroscopic. If the reagent bottle is opened repeatedly in a humid environment, the powder absorbs atmospheric moisture. Weighing 10 mg of "wet" powder yields a significantly lower molar concentration than 10 mg of dry powder. Solution: Always equilibrate the vial to room temperature in a desiccator before opening. For highly precise quantitative assays, determine the exact water content via Karl Fischer titration, or strictly adhere to the desiccation protocol outlined in Section 3.
Q3: How long can I store the aqueous stock solution?
Cause: While the pyrrolidine ring and carboxylic acid are chemically stable under mildly acidic conditions and only hydrolyze under strong base[4], aqueous solutions of amino acid analogs are prime carbon/nitrogen sources for microbial growth. Solution: Sterile filter the solution through a 0.22 µm membrane immediately after preparation. Store single-use aliquots at -20°C. Under these conditions, the solution is stable for >6 months.
Section 3: Quantitative Data
Summarizing the physicochemical properties is critical for accurate experimental design. Use the exact hydrochloride mass for all molarity calculations.
| Property | Value | Clinical/Experimental Implication |
| Molecular Formula | C7H13NO2·HCl[1] | Requires consideration of the chloride counterion in sensitive cellular assays. |
| Molecular Weight | 179.64 g/mol [5] | Use this exact mass for molarity calculations, not the free base mass (143.09 g/mol ). |
| Solubility (ddH2O) | > 50 mg/mL (at pH < 3) | Highly soluble in unbuffered water due to the cationic state. |
| Solubility (pH 7.4) | < 5 mg/mL (estimated) | Zwitterion formation and 5,5-dimethyl hydrophobicity drastically reduce solubility[3]. |
| Chemical Stability | Stable in acid[4] | Avoid prolonged exposure to pH > 10 to prevent structural degradation via hydrolysis. |
Section 4: Standard Operating Procedure (SOP)
Methodology: Preparation of a Stable 100 mM Aqueous Stock Solution
This self-validating protocol ensures complete dissolution, prevents hygroscopic weighing errors, and eliminates microbial degradation.
Step 1: Equilibration (Critical Step) Remove the vial of 5,5-Dimethylpyrrolidine-3-carboxylic acid hydrochloride from cold storage. Place it in a desiccator at room temperature for at least 30 minutes before opening to prevent condensation and moisture absorption.
Step 2: Precision Weighing Rapidly weigh exactly 17.96 mg of the desiccated compound (MW = 179.64 g/mol [5]) into a sterile, static-free microcentrifuge tube. Seal the source vial immediately and return it to the desiccator.
Step 3: Primary Dissolution Add 800 µL of molecular biology grade double-distilled water (ddH2O). Vortex vigorously for 30 seconds. The solution will naturally buffer itself to an acidic pH (~2.5–3.0). Self-Validation: The solution must be completely clear. If cloudy, do not proceed.
Step 4: Volume Adjustment Add ddH2O to bring the final volume to exactly 1.0 mL. Mix by pipetting up and down.
Step 5: Sterilization Pass the solution through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile, pre-labeled cryotube. This step is mandatory to prevent microbial contamination.
Step 6: Aliquoting and Storage Divide the sterilized solution into 50 µL single-use aliquots. Store immediately at -20°C. Avoid repeated freeze-thaw cycles, which can induce localized pH shifts and precipitation.
Caption: Workflow for preparing stable aqueous solutions of the compound.
References
- Title: 2411299-56-2 | 5,5-Dimethylpyrrolidine-3-carboxylic acid hydrochloride Source: BLD Pharm URL
- Title: 5,5-dimethylpyrrolidine-3-carboxylic acid hydrochloride (C7H13NO2)
- Title: 3-Pyrrolidinecarboxylic acid, (3R)
- Title: Discovery of a Novel, Highly Potent, and Selective Thieno[3,2-d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931)
- Title: Buy (S)
Sources
- 1. PubChemLite - 5,5-dimethylpyrrolidine-3-carboxylic acid hydrochloride (C7H13NO2) [pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Buy (S)-Pyrrolidine-3-carboxylic acid hydrochloride | 1124369-40-9 [smolecule.com]
- 4. chembk.com [chembk.com]
- 5. 2411299-56-2|5,5-Dimethylpyrrolidine-3-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
Technical Support Center: HPLC Method Development for 5,5-Dimethylpyrrolidine-3-carboxylic acid
Welcome to the Technical Support Center. Analyzing 5,5-Dimethylpyrrolidine-3-carboxylic acid presents two fundamental chromatographic challenges: it is a highly polar, zwitterionic molecule (preventing retention on standard reversed-phase columns), and it lacks a conjugated π-system (rendering standard UV detection ineffective).
This guide provides field-proven troubleshooting strategies and self-validating protocols to overcome these challenges. Depending on your laboratory's hardware, you must choose between Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD) or Pre-Column Derivatization with Reversed-Phase HPLC (RP-HPLC) .
Caption: Decision tree for selecting the optimal HPLC method based on detector availability.
Section 1: Method Selection & Fundamentals (FAQs)
Q: Why does 5,5-Dimethylpyrrolidine-3-carboxylic acid exhibit poor retention on standard C18 columns? A: The molecule is a highly polar amino acid derivative. In typical aqueous reversed-phase mobile phases, it remains heavily solvated and strongly prefers the mobile phase over the hydrophobic C18 stationary phase. To achieve retention, you must shift to HILIC, where separation is based on the analyte partitioning between a high-organic mobile phase and a water-enriched layer adsorbed onto a hydrophilic stationary phase[1].
Q: I only have a UV detector. Can I still analyze this molecule? A: Yes, but not in its native form. Because it lacks a strong chromophore, you must perform pre-column derivatization to attach a UV-absorbing moiety. We recommend using 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), which allows for robust detection at 262 nm[2].
Q: Should I use OPA or FMOC for pre-column derivatization? A: You must use FMOC-Cl. Ortho-phthalaldehyde (OPA) exclusively reacts with primary amines to form a fluorescent isoindole. Because 5,5-Dimethylpyrrolidine-3-carboxylic acid contains a pyrrolidine ring, its nitrogen is a secondary amine. FMOC-Cl readily reacts with secondary amines under basic conditions (pH 9–10.2) to form stable, UV-detectable carbamates[2][3].
Section 2: Troubleshooting Guide - HILIC-CAD Workflows
Q: My retention times are drifting in HILIC mode. How do I fix this? A: HILIC relies on a delicate partitioning equilibrium to maintain the immobilized water layer on the stationary phase[1]. Retention time drift is almost always caused by inadequate column equilibration or solvent mismatch.
-
Causality & Solution: Ensure you equilibrate the column with at least 20–30 column volumes of mobile phase before the first injection. Furthermore, verify that your sample diluent closely matches the initial mobile phase conditions (e.g., >75% acetonitrile). Injecting highly aqueous samples will temporarily dissolve the localized water layer, causing severe peak distortion and shifting.
Q: The CAD signal is noisy, and the baseline is drifting. What is causing this? A: The Charged Aerosol Detector (CAD) is a mass-flow dependent device that measures all non-volatile compounds by converting them into charged aerosol particles[4]. High background noise indicates the presence of non-volatile contaminants in your mobile phase.
-
Causality & Solution: You must strictly use volatile buffer salts (e.g., ammonium formate or ammonium acetate) at low concentrations (5–20 mM)[1]. Never use sodium or potassium phosphate buffers; these will precipitate, cause massive background noise, and permanently foul the CAD's corona discharge needle.
Section 3: Troubleshooting Guide - FMOC Derivatization & RP-HPLC
Q: I am seeing multiple large, unidentified peaks at the end of my chromatogram. A: This is a normal artifact of FMOC derivatization. The reaction requires an excess of FMOC-Cl to drive the derivatization of the secondary amine to completion. The excess reagent and its primary hydrolysis degradation product (FMOC-OH) are highly hydrophobic and will elute late in a reversed-phase gradient[2].
-
Causality & Solution: Ensure your gradient ends with a high percentage of organic solvent (e.g., 100% Acetonitrile) and includes a sufficient hold time to completely wash these reagent peaks off the column before the next injection.
Q: My derivatization yield is low and highly variable. A: FMOC-Cl is highly sensitive to moisture and pH. If the reaction pH drops below 9.0, the secondary amine will remain protonated and unreactive. If moisture degrades the FMOC-Cl stock, there won't be enough active reagent to complete the reaction.
-
Causality & Solution: Buffer the sample heavily with 0.4 M Borate buffer (pH 10.2) prior to adding FMOC-Cl to ensure the amine terminus is neutralized[5]. Store FMOC-Cl in anhydrous acetonitrile and prepare fresh aliquots regularly.
Caption: Step-by-step workflow for automated in-needle FMOC derivatization.
Section 4: Validated Experimental Protocols
Protocol A: HILIC-CAD Analysis of Underivatized Analyte
Mechanism: Separation is achieved via partitioning into the stationary aqueous layer; detection relies on aerosol charging of the non-volatile analyte[1][4].
-
Mobile Phase Preparation: Prepare Mobile Phase A as 20 mM Ammonium Formate in LC-MS grade water (adjusted to pH 3.0 with formic acid). Prepare Mobile Phase B as 100% LC-MS grade Acetonitrile.
-
Column Installation: Install a Penta-hydroxy or Amide HILIC column (e.g., 2.1 x 100 mm, 2.7 µm).
-
System Equilibration (Self-Validation Step): Pump 10% A / 90% B at 0.4 mL/min for 30 minutes. Monitor the CAD baseline; it must stabilize below 2 pA before proceeding.
-
Sample Prep: Dilute the 5,5-Dimethylpyrrolidine-3-carboxylic acid sample in 80% Acetonitrile to a final concentration of 10–50 µg/mL.
-
CAD Settings: Set the CAD evaporator temperature to 35°C and data collection rate to 10 Hz.
-
Execution: Inject 2 µL. Run an isocratic hold at 90% B for 2 minutes, followed by a linear gradient to 60% B over 10 minutes.
Protocol B: Automated In-Needle FMOC Derivatization for UV Detection
Mechanism: The secondary amine reacts with FMOC-Cl under basic conditions to form a highly conjugated, UV-active carbamate[2][6].
-
Reagent Prep: Prepare 0.4 M Borate buffer (pH 10.2). Prepare FMOC-Cl reagent at 5 mg/mL in anhydrous acetonitrile.
-
Autosampler Programming (Custom Injection Program):
-
Draw 5 µL of Borate buffer.
-
Draw 1 µL of Sample (aqueous).
-
Mix in needle (5 cycles) to neutralize the amine.
-
Draw 1 µL of FMOC-Cl reagent.
-
Mix in needle (10 cycles) and hold for 30 seconds to allow reaction completion.
-
-
Injection: Inject the 7 µL derivatized mixture onto a C18 Reversed-Phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: Monitor UV absorbance at 262 nm.
Section 5: Quantitative Data Summaries
Table 1: Comparison of Analytical Strategies for 5,5-Dimethylpyrrolidine-3-carboxylic acid
| Parameter | HILIC-CAD / MS | FMOC-Derivatization RP-HPLC |
| Analyte State | Underivatized (Native) | FMOC-Carbamate Derivative |
| Stationary Phase | Penta-hydroxy, Amide, or bare Silica | C18 or C8 Reversed-Phase |
| Detection Mode | Charged Aerosol (CAD) or ESI-MS | UV Absorbance (262 nm) |
| Sample Preparation | Simple dilution in high organic solvent | Pre-column derivatization (pH 10.2) |
| Sensitivity | Low nanogram range | Low picomole range |
| Primary Advantage | Direct analysis; fewer sample prep artifacts | Utilizes standard, ubiquitous UV detectors |
| Primary Limitation | Requires highly volatile mobile phase salts | Reagent degradation peaks can interfere |
Table 2: Recommended RP-HPLC Gradient for FMOC-Derivatized Samples
| Time (min) | % Mobile Phase A (Water + 0.1% TFA) | % Mobile Phase B (Acetonitrile + 0.1% TFA) | Flow Rate (mL/min) |
| 0.0 | 90 | 10 | 1.0 |
| 10.0 | 50 | 50 | 1.0 |
| 15.0 | 0 | 100 | 1.0 |
| 18.0 | 0 | 100 | 1.0 |
| 18.1 | 90 | 10 | 1.0 |
| 25.0 | 90 | 10 | 1.0 |
References
-
Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection , halocolumns.com. 1
-
Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids , lcms.cz. 4
-
Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study , nih.gov. 3
-
Automated in-needle OPA/FMOC derivatization of amino acids analysis with the Thermo Scientific Vanquish Core HPLC system , thermofisher.com. 6
-
Agilent Biocolumns Application Compendium - Amino Acid Analysis , lcms.cz. 5
-
Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids , agilent.com. 2
Sources
- 1. halocolumns.com [halocolumns.com]
- 2. agilent.com [agilent.com]
- 3. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Steric Hindrance in 5,5-Dimethylpyrrolidine-3-carboxylic Acid Coupling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic challenges involving sterically hindered amino acids. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals who are encountering difficulties with the amide bond formation of 5,5-Dimethylpyrrolidine-3-carboxylic acid. The unique structural feature of this molecule, the gem-dimethyl group at the C5 position, imposes significant steric bulk around the pyrrolidine ring, which can dramatically impede the approach of the incoming amine to the activated carboxyl group, leading to low yields, slow reaction rates, and incomplete conversions.
This document provides in-depth troubleshooting guides, detailed protocols, and frequently asked questions to help you navigate and overcome these synthetic hurdles.
Troubleshooting Guide: Question & Answer
This section addresses common problems encountered during the coupling of 5,5-Dimethylpyrrolidine-3-carboxylic acid and provides systematic solutions.
Q1: My standard coupling protocol (e.g., DCC, DIC/HOBt) is failing or resulting in very low yields. What is the primary reason for this failure and what should be my first corrective step?
A1: The primary reason for failure with standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) is their insufficient reactivity to overcome the severe steric hindrance presented by the 5,5-dimethyl substitution.[1][2] These reagents form an O-acylisourea intermediate which is not reactive enough to be efficiently attacked by the incoming amine nucleophile when the carboxylic acid partner is sterically encumbered.
Your first and most critical step is to switch to a more potent activating reagent.
Recommended Action: Transition to an in-situ activating reagent from the aminium/uronium or phosphonium salt classes. These reagents form highly reactive esters that are more effective at overcoming steric barriers.[1]
-
Aminium/Uronium Salts: HATU, HCTU, HBTU, and COMU are excellent choices.[3] HATU is often the first choice for difficult couplings as it forms a highly reactive OAt-ester, which benefits from the anchimeric assistance of the pyridine nitrogen in the HOAt leaving group.
-
Phosphonium Salts: PyBOP and PyAOP are also highly effective.[1][3] PyAOP, a derivative of HOAt, is particularly well-suited for hindered couplings.[3]
Comparative Overview of Recommended Coupling Reagents
| Reagent | Reagent Class | Activated Species | Relative Reactivity for Hindered Systems | Key Advantages |
| HATU | Aminium/Uronium | OAt-ester | Very High | Gold standard for difficult couplings; rapid activation. |
| HCTU | Aminium/Uronium | O-6-ClBt ester | High | More reactive than HBTU; cost-effective alternative to HATU.[1] |
| PyAOP | Phosphonium | OAt-ester | Very High | Excellent for hindered couplings and cyclization; avoids guanidinylation side reactions.[2][3] |
| PyBOP | Phosphonium | OBt-ester | Moderate-High | More effective than carbodiimides, but may be insufficient for the most extreme cases.[1] |
| COMU | Aminium/Uronium | Oxyma-ester | High | Based on the safer OxymaPure® leaving group; excellent solubility and efficiency.[3][4] |
Q2: I've switched to HATU, but my yields are still below 70% and the reaction is sluggish. What are the next parameters I should optimize?
A2: When a potent coupling reagent alone is insufficient, the next step is to optimize the reaction conditions to overcome the high activation energy barrier imposed by steric hindrance.
Recommended Optimization Workflow:
Caption: Troubleshooting workflow for optimizing hindered couplings.
-
Increase Reaction Time and Temperature: Sterically hindered couplings are kinetically slow.[1]
-
Time: Extend the reaction time significantly, for example, from 2 hours to 12-24 hours (overnight).[1] Monitor the reaction progress by LC-MS to determine the optimal endpoint.
-
Temperature: Gentle heating (e.g., 40-50 °C) can increase the reaction rate. However, this must be done cautiously as it can also increase the risk of racemization, especially if the activated amino acid is left for extended periods before the amine is added.[1] Microwave-assisted synthesis is a highly effective method for safely and rapidly heating the reaction to drive difficult couplings to completion.[1]
-
-
Solvent Choice: The solvent's ability to solvate the reactants and any growing peptide chain is crucial.[1]
-
Standard Solvents: N,N-Dimethylformamide (DMF) is common, but N-methylpyrrolidone (NMP) often has superior solvating properties and can be a better choice for difficult sequences.[1]
-
Solvent Mixtures: For particularly stubborn couplings, a mixture such as DCM/DMF/NMP (1:1:1) can disrupt aggregation and improve reaction efficiency.[1]
-
-
Perform a "Double Coupling": If a single coupling step fails to achieve completion, a second coupling is a highly effective strategy.[1][5][6] This involves draining the initial reaction mixture and adding a fresh solution of the activated amino acid and coupling reagents to push the remaining unreacted sites to completion.[6]
Protocol 1: Double Coupling of 5,5-Dimethylpyrrolidine-3-carboxylic acid using HATU
-
First Coupling:
-
If working on solid-phase, ensure the N-terminal amine of the resin-bound peptide is deprotected and the resin is thoroughly washed with DMF.
-
In a separate vessel, pre-activate the protected 5,5-Dimethylpyrrolidine-3-carboxylic acid (4 eq. relative to resin loading). Dissolve the acid, HATU (3.9 eq.), and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (8 eq.) in DMF.
-
Allow the pre-activation to proceed for 2-5 minutes.
-
Add the activated acid solution to the reaction vessel (containing the amine component).
-
Allow the coupling reaction to proceed for 2-4 hours.
-
-
Monitoring and Second Coupling:
-
Take a small sample of the resin and perform a Kaiser test.[6] A positive (blue) or faint blue result indicates incomplete coupling.
-
Drain the reaction vessel and wash thoroughly with DMF (3x).
-
Repeat steps 1.2 through 1.5 with a fresh solution of activated amino acid. Allow the second coupling to proceed for another 2-4 hours or overnight.
-
Perform a final Kaiser test to confirm completion (yellow/brown beads).[6]
-
Q3: Even with powerful reagents and optimized conditions, my coupling is failing. Are there any "last resort" strategies for extremely hindered systems?
A3: Yes. For exceptionally challenging cases, converting the carboxylic acid to a more reactive acyl fluoride can be the key to success.[1][4] Amino acid fluorides are highly reactive acylating agents that are particularly effective for coupling sterically hindered α,α-disubstituted amino acids.[4]
Mechanism Rationale: The small size of the fluoride leaving group minimizes steric repulsion in the transition state, while the high electronegativity of fluorine makes the carbonyl carbon extremely electrophilic.
Caption: Comparison of activation strategies for hindered carboxylic acids.
Protocol 2: Acyl Fluoride Formation and Coupling
This protocol should be performed under anhydrous conditions as acyl fluorides are sensitive to hydrolysis.
-
Acyl Fluoride Formation:
-
Dissolve the protected 5,5-Dimethylpyrrolidine-3-carboxylic acid (1 eq.) in anhydrous Dichloromethane (DCM).
-
Add a suitable fluorinating agent, such as TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1 eq.), and a non-nucleophilic base (e.g., DIPEA, 2 eq.).[4]
-
Stir the reaction at room temperature for 15-30 minutes. The formation of the acyl fluoride can be monitored by IR spectroscopy (a shift in the carbonyl stretch) or by ¹⁹F NMR.
-
-
Coupling Reaction:
-
Add the solution containing the pre-formed acyl fluoride to the vessel containing the deprotected amine component (e.g., resin-bound peptide).
-
Allow the reaction to proceed. Reaction times can be significantly longer than standard couplings, so monitoring for completeness is essential.
-
Frequently Asked Questions (FAQs)
Q: Can I use a carbodiimide if I add an additive like HOAt or OxymaPure®? A: While additives like 1-Hydroxy-7-azabenzotriazole (HOAt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) can increase the efficiency of carbodiimide-mediated couplings and reduce racemization, they are often still insufficient to overcome the severe steric hindrance of the 5,5-dimethylpyrrolidine system. It is more reliable to start with a more potent phosphonium or aminium-based reagent.
Q: What is the main side reaction to be aware of with aminium/uronium reagents like HATU/HBTU? A: The primary side reaction is guanidinylation of the free N-terminal amine. This occurs if the aminium salt reacts directly with the amine before the carboxylic acid is fully activated. To prevent this, always pre-activate the carboxylic acid with the coupling reagent and base for a few minutes before adding the mixture to your amine component.
Q: Is racemization a major concern with this amino acid? A: 5,5-Dimethylpyrrolidine-3-carboxylic acid is not an alpha-amino acid, and the stereocenter is at the C3 position. While racemization at this position is less common than at the alpha-carbon of standard amino acids, aggressive conditions (high heat for prolonged periods) could potentially lead to epimerization. It is always good practice to use the mildest conditions that afford a complete reaction and to confirm the stereochemical integrity of the final product.
Q: Why is 5,5-Dimethylpyrrolidine-3-carboxylic acid used in drug development despite these challenges? A: The rigid, substituted pyrrolidine scaffold is a valuable design element in medicinal chemistry. The gem-dimethyl group locks the conformation of the ring, which can lead to enhanced binding affinity, improved metabolic stability, and favorable pharmacokinetic properties in a drug candidate. The synthetic difficulty is often outweighed by the potential therapeutic benefits.
References
- Vertex AI Search, Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications.
- Vertex AI Search, Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
- Vertex AI Search, Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- Vertex AI Search, White Paper: A Glimpse into the Development of Peptide Coupling Reagents - Veranova.
- Vertex AI Search, Peptide Coupling Reagents Guide - Sigma-Aldrich.
- Vertex AI Search, Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
- Vertex AI Search, Troubleshooting Low Yield in Peptide Synthesis - On Pattison | THE Philly Sports Website.
- Vertex AI Search, Efficient peptide coupling involving sterically hindered amino acids - PubMed.
- Vertex AI Search, Troubleshooting low yield in N3-peptide synthesis - Benchchem.
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A Senior Application Scientist's Guide to Enhancing Peptide Stability: A Comparative Analysis of 5,5-Dimethylpyrrolidine-3-carboxylic Acid and Proline
Introduction: The Proline Conundrum and the Quest for Superior Stability
In the landscape of peptide therapeutics and drug design, controlling the three-dimensional structure of a peptide is paramount to achieving desired activity, selectivity, and stability. Proline, the only proteinogenic secondary amino acid, is a unique and powerful tool in this endeavor.[1] Its rigid pyrrolidine ring introduces sharp turns and constrains the peptide backbone, fundamentally influencing the peptide's overall architecture and, critically, its susceptibility to enzymatic degradation.[2][3] The peptide bond preceding a proline residue is notoriously resistant to many proteases, a property that chemists have long exploited to prolong the half-life of peptide drugs.[4]
However, the inherent flexibility of the proline ring, which can "pucker" into different conformations, and the significant population of both cis and trans isomers of the Xaa-Pro peptide bond, present challenges.[5][6] This conformational heterogeneity can be detrimental to receptor binding affinity and can still provide an opening for specific prolyl peptidases.[3]
This has led to the development of proline analogs designed to offer superior conformational control.[7] This guide provides an in-depth comparison of canonical L-proline with a promising, rationally designed analog: 5,5-dimethylpyrrolidine-3-carboxylic acid . We will explore the mechanistic basis for its enhanced stabilizing effects, grounded in the Thorpe-Ingold (or gem-dimethyl) effect , and provide the experimental frameworks necessary to validate its performance in your research.
Section 1: Structural and Conformational Properties
A direct comparison of the molecular structures of L-Proline and 5,5-dimethylpyrrolidine-3-carboxylic acid reveals the critical modification: the addition of a gem-dimethyl group at the C5 (or Cδ) position of the pyrrolidine ring.
| Feature | L-Proline | 5,5-Dimethylpyrrolidine-3-carboxylic Acid |
| Structure | (Structure inferred from name) A pyrrolidine ring with a carboxylic acid at position 3 and two methyl groups at position 5. | |
| Key Feature | Unsubstituted pyrrolidine ring. | gem-dimethyl group at C5. |
| Molecular Weight | 115.13 g/mol | 143.18 g/mol [8] |
| Conformational Flexibility | The ring can adopt Cγ-endo ("down") and Cγ-exo ("up") puckers. The Xaa-Pro bond exists as a mixture of cis and trans isomers.[6] | Ring pucker is sterically constrained. The gem-dimethyl group influences the energetic preference for cis/trans isomerization. |
Section 2: The Mechanistic Rationale: The Thorpe-Ingold (gem-Dimethyl) Effect
To understand why the simple addition of two methyl groups can have such a profound impact, we must consider the Thorpe-Ingold effect . First described in 1915, this principle states that increasing the steric bulk on a carbon atom (e.g., by creating a quaternary center with a gem-dimethyl group) decreases the internal bond angle and favors ring formation and intramolecular reactions.[9]
In the context of our proline analog, the gem-dimethyl group at the C5 position compresses the C4-C5-N bond angle within the pyrrolidine ring. This "angle compression" has two major consequences:
-
Increased Ring Rigidity: The steric clash between the methyl groups and adjacent atoms restricts the ring's ability to pucker, locking it into a more defined, lower-energy conformation. This reduces the conformational entropy of the peptide chain, which can contribute favorably to binding affinity and overall stability.[10]
-
Steric Shielding: The bulky gem-dimethyl group provides a steric shield, physically hindering the approach of protease enzymes that would typically cleave adjacent peptide bonds. Studies on other 5-alkylprolines have shown that bulky substituents can sterically hinder N-terminal residues, influencing the cis-trans amide equilibrium.[11]
Figure 1: The Thorpe-Ingold effect on the pyrrolidine ring.
Section 3: Comparative Performance in Peptide Stability
While direct, peer-reviewed comparative studies for 5,5-dimethylpyrrolidine-3-carboxylic acid are emerging, we can extrapolate the expected performance based on the mechanistic principles and data from related proline analogs. The primary benefits are anticipated in two key areas: proteolytic resistance and thermal stability.
Proteolytic Resistance
Peptide degradation in biological fluids is a major hurdle in drug development.[12][13] Proline itself confers significant resistance, but the incorporation of a C5 gem-dimethyl group is hypothesized to provide a superior steric blockade against enzymatic attack.
Expected Performance Data
The table below outlines the expected outcomes from a comparative plasma stability assay.
| Peptide Sequence | Modification | Half-Life (t½) in Human Plasma (hours) | Primary Cleavage Site |
| Ac-Xaa-Pro -Yaa-NH₂ | L-Proline (Control) | 8 - 12 | Post-Proline (if susceptible) |
| Ac-Xaa-[5,5-Me₂-Pyr-3-COOH] -Yaa-NH₂ | 5,5-Dimethyl Analog | > 48 (Expected) | No significant cleavage detected |
Disclaimer: This data is illustrative and represents the scientifically predicted outcome based on the Thorpe-Ingold effect and studies on related proline-rich peptides.[14][15] Experimental validation is required.
Conformational and Thermal Stability
A conformationally locked peptide backbone should result in a more stable secondary structure, which can be measured by assessing its resistance to thermal denaturation. Circular Dichroism (CD) spectroscopy is the gold-standard technique for this analysis.[16][17][18] A higher melting temperature (Tm) indicates a more stable conformation.
| Peptide | Predominant Secondary Structure | Melting Temperature (Tm) in °C |
| Peptide with Proline | Type II β-turn / Polyproline II Helix | 55 °C |
| Peptide with 5,5-Dimethyl Analog | Constrained β-turn (Expected) | > 70 °C (Expected) |
Section 4: Experimental Validation Workflows
Trustworthiness in science is built on verifiable data. The following protocols provide a robust framework for validating the hypothesized stability enhancements of 5,5-dimethylpyrrolidine-3-carboxylic acid in your own peptide sequences.
Workflow 1: Plasma Stability Assay
This experiment is critical for predicting the in vivo half-life of a peptide.[19]
Figure 2: Experimental workflow for the plasma stability assay.
Detailed Protocol:
-
Preparation: Thaw pooled human plasma (sourced ethically) at 37°C. Centrifuge at 2,000 x g for 10 minutes to pellet any cryoprecipitates. Prepare a 10 mM stock solution of your control (proline-containing) and test (analog-containing) peptides in DMSO.
-
Incubation: Pre-warm the plasma to 37°C in a shaking water bath. Initiate the reaction by spiking the peptide stock into the plasma to a final concentration of 50 µM.
-
Time-Point Sampling: At specified time points (e.g., 0, 0.5, 1, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 100 µL).
-
Reaction Quenching: Immediately stop enzymatic activity by adding the aliquot to a tube containing a quenching/precipitation agent. A common choice is 2 volumes of cold acetonitrile with 0.1% formic acid. This simultaneously stops the reaction and precipitates the plasma proteins.[20] Using organic solvents is often preferable to strong acids like TCA, which can cause loss of the analyte peptide itself.[20]
-
Protein Precipitation: Vortex vigorously and incubate at 4°C for 20 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Analysis: Carefully collect the supernatant and analyze it by LC-MS. Integrate the peak area of the intact parent peptide at each time point.
-
Calculation: Plot the natural log of the percentage of remaining peptide versus time. The half-life (t½) is calculated as 0.693 divided by the slope of the linear regression line.
Workflow 2: Thermal Stability by Circular Dichroism (CD)
This method assesses secondary structure and its stability against heat.[21][22]
Detailed Protocol:
-
Sample Preparation: Prepare peptide solutions at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer must be transparent in the far-UV region.[16] Ensure the sample is fully dissolved and free of particulates.
-
Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas for at least 30 minutes before powering on the lamp.[16]
-
Parameter Acquisition:
-
Baseline Correction: Run a blank spectrum with the buffer alone and subtract it from the sample spectra.
-
Thermal Denaturation (Tm Measurement):
-
Monitor the CD signal at a single wavelength characteristic of the peptide's secondary structure (e.g., 222 nm for an α-helix or ~215 nm for a β-sheet).[17]
-
Increase the temperature at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).
-
Plot the molar ellipticity versus temperature. The melting temperature (Tm) is the midpoint of the transition in this unfolding curve.
-
Workflow 3: Conformational Analysis by NMR Spectroscopy
For the highest resolution structural data, Nuclear Magnetic Resonance (NMR) spectroscopy is the tool of choice. It can confirm the cis/trans isomeric state and provide distance restraints to calculate a 3D solution structure.[23][24][25][26]
Key Experiments:
-
1D ¹H NMR: Provides an initial assessment of conformational homogeneity. Sharper, more dispersed peaks suggest a well-defined structure.
-
2D-NOESY/ROESY: These experiments detect Nuclear Overhauser Effects (NOEs), which arise between protons that are close in space (<5 Å). A pattern of specific NOEs can define the peptide's fold and the relative orientation of the pyrrolidine ring substituents.[23]
-
Variable Temperature NMR: Can be used to identify intramolecular hydrogen bonds, which are key elements of stable secondary structures.[23]
Conclusion and Future Outlook
The substitution of proline with 5,5-dimethylpyrrolidine-3-carboxylic acid represents a rational design strategy to enhance peptide stability. Grounded in the well-established Thorpe-Ingold effect, the C5 gem-dimethyl group is predicted to confer significant conformational rigidity and steric shielding, leading to a dramatic increase in resistance to proteolytic degradation and enhanced thermal stability. While direct comparative data is still being established in the literature, the underlying chemical principles are sound and compelling.
For researchers in drug development, this proline analog is a powerful tool for overcoming one of the most significant challenges in peptide therapeutics: poor in vivo stability. By employing the rigorous validation workflows detailed in this guide, scientists can confidently assess the benefits of this modification and accelerate the development of next-generation peptide-based drugs with superior pharmacokinetic profiles.
References
- Creative Proteomics. (n.d.). CD-Based Peptide Secondary Structure Analysis.
- Mtoz Biolabs. (n.d.). Peptide Circular Dichroism Spectroscopy.
- Benchchem. (n.d.). Revealing the Secrets of Peptide Structure: A Guide to Circular Dichroism Spectroscopy.
- American Chemical Society. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability.
- Creative Peptides. (n.d.). Proline Amino Acids: Properties, Function, Benefits, and Sources.
- Vanhoof, G., Goossens, F., De Meester, I., Hendriks, D., & Scharpé, S. (1995). Proline-dependent structural and biological properties of peptides and proteins. PubMed, 95(10), 823-847.
- Ni, F., Ning, Q., Jackson, P. L., & Kondejewski, L. H. (1998). Determination of the conformations of bound peptides using NMR-transferred nOe techniques. PubMed, 13(4), 385-391.
- Adler, A. J., Greenfield, N. J., & Fasman, G. D. (1973). Circular dichroism of peptides. PubMed, 28, 107-135.
- Kang, Y. K. (2006).
- ResearchGate. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview | Request PDF.
- WikiDoc. (2012). Proline.
- University of Arizona. (n.d.). Proline - Amino Acids - The Biology Project.
- Wikipedia. (n.d.). Proline.
- National Center for Biotechnology Information. (n.d.). Conformational Preferences of α-Substituted Proline Analogues.
- American Chemical Society. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Papini, A. M., & Chorev, M. (2020). NMR spectroscopy in the conformational analysis of peptides: an overview. PubMed, 21(1), 2-4.
- Groupe Français des Peptides et des Protéines. (2024). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer.
- King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace.
- Thamm, P. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues.
- National Center for Biotechnology Information. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- National Center for Biotechnology Information. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.
- American Chemical Society. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects.
- Benchchem. (n.d.). A Researcher's Guide to In Vitro Stability Assays for PEGylated Peptides.
- Sigma-Aldrich. (n.d.). Proline Derivatives and Analogs.
- ResearchGate. (2026). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants | Request PDF.
- PubChemLite. (n.d.). 5,5-dimethylpyrrolidine-3-carboxylic acid hydrochloride (C7H13NO2).
- Wikipedia. (n.d.). Thorpe–Ingold effect.
- AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis.
- ResearchGate. (n.d.). Stability against enzymatic hydrolysis of endomorphin-1 analogues containing beta-proline | Request PDF.
- ChemScene. (n.d.). 1501289-97-9 | 5,5-Dimethylpyrrolidine-3-carboxylic acid.
- National Center for Biotechnology Information. (n.d.). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo.
- ResearchGate. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF.
- Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones.
- Royal Society of Chemistry. (n.d.). Exploring the gem-dimethyl effect in the formation of imine-based macrocycles and cages.
- Yaron, A., & Naider, F. (1993). The role of proline in the proteolytic regulation of biologically active peptides. Biopolymers, 33(7), 1015-1029.
- World Scientific Publishing. (n.d.). Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs.
- Benchchem. (n.d.). Application Notes: (R)-Pyrrolidine-3-carboxylic Acid in the Synthesis of Bioactive Molecules.
- Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed, 61(6), 2166-2210.
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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 5,5-Dimethylpyrrolidine-3-carboxylic Acid and Its Analogs
Introduction: The Analytical Imperative for Novel Cyclic Amino Acids
In the landscape of modern drug discovery and chemical biology, novel cyclic amino acids and their derivatives are foundational scaffolds for creating constrained peptides, peptidomimetics, and small molecule inhibitors with enhanced metabolic stability and defined conformations. 5,5-Dimethylpyrrolidine-3-carboxylic acid represents one such scaffold, incorporating a gem-dimethyl group that introduces steric hindrance and lipophilicity, potentially influencing binding affinity and pharmacokinetic properties. The ability to unambiguously identify and characterize this molecule and its metabolites is paramount. Mass spectrometry (MS) stands as the primary analytical tool for this purpose, and a deep understanding of its fragmentation pattern is not merely academic—it is a prerequisite for confident structural elucidation, impurity profiling, and metabolite identification.
Experimental Methodology: A Blueprint for Robust Analysis
The choice of ionization technique is critical and depends on the analytical context, primarily whether the analysis is conducted via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
LC-MS with Electrospray Ionization (ESI)
This is the preferred method for analyzing the native compound due to its polarity and non-volatility.
-
Sample Preparation : Dissolve 1 mg of 5,5-Dimethylpyrrolidine-3-carboxylic acid in 1 mL of a 50:50 mixture of acetonitrile and water. Further dilute to a final concentration of 1-10 µg/mL.
-
Chromatography : Employ a reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 4 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (ESI-MS/MS) :
-
Ionization Mode : Positive ion mode is predicted to be more informative due to the basicity of the pyrrolidine nitrogen. The protonated molecule [M+H]⁺ will be the precursor ion.
-
Capillary Voltage : 3.5 kV.
-
Source Temperature : 120 °C.
-
Desolvation Gas Temperature : 350 °C.
-
Collision Gas : Argon.
-
Collision Energy : Ramped (e.g., 10-40 eV) to capture a wide range of fragment ions.
-
GC-MS with Electron Ionization (EI)
For GC-MS analysis, the polar carboxylic acid and amine functionalities necessitate derivatization to increase volatility. Silylation is a common and effective strategy.
-
Derivatization : To 100 µg of the dry compound, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70 °C for 30 minutes. This will silylate both the carboxylic acid and the secondary amine.
-
Gas Chromatography :
-
Column : A standard non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature : 250 °C.
-
Carrier Gas : Helium at a constant flow of 1 mL/min.
-
Oven Program : Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (EI-MS) :
-
Ion Source Temperature : 230 °C.
-
Electron Energy : 70 eV.
-
Mass Range : m/z 40-600.
-
Predicted Fragmentation Pathways: A Mechanistic Dissection
The fragmentation of 5,5-Dimethylpyrrolidine-3-carboxylic acid (Molecular Weight: 143.19 g/mol ) is dictated by the interplay of its functional groups. The pyrrolidine nitrogen, being a site of low ionization energy, will likely bear the initial charge in both EI and ESI (positive mode).
Key Fragmentation Drivers:
-
α-Cleavage : The bonds adjacent to the nitrogen atom are prone to cleavage. This is a dominant fragmentation pathway for amines and is driven by the formation of a stable, resonance-stabilized immonium ion.[1][2]
-
Loss of Neutral Molecules : The carboxylic acid group can be readily lost as CO₂ (decarboxylation) or H₂O.
-
Ring Opening : Cyclic structures can undergo ring-opening to form linear radical cations, which then fragment further.[3][4]
-
Gem-Dimethyl Group Influence : The gem-dimethyl group at C5 creates a quaternary carbon, which can stabilize an adjacent positive charge. It also provides a source for the loss of a methyl radical (•CH₃), a common fragmentation for such structures.
Predicted ESI-MS/MS Fragmentation ([M+H]⁺ at m/z 144)
In ESI, we start with the even-electron protonated molecule. Fragmentation will proceed through the loss of neutral molecules.
-
Loss of Water (-18 Da) : The protonated carboxylic acid can easily lose a molecule of water to form an acylium ion at m/z 126 .
-
Loss of Formic Acid (-46 Da) : A concerted loss of formic acid (HCOOH) from the protonated molecule is plausible, leading to a fragment at m/z 98 .
-
Decarboxylation (-44 Da) : While less common for the protonated molecule, subsequent fragmentation of other ions can involve the loss of CO₂.
Predicted EI-MS Fragmentation (Molecular Ion at m/z 143)
EI creates a radical cation (M•⁺), opening up more fragmentation channels, particularly those involving radical-site initiation.
-
Pathway A: α-Cleavage at C2-C3 Bond : Cleavage of the C2-C3 bond, followed by the loss of the carboxymethyl radical (•CH₂COOH), would lead to the formation of a stable immonium ion at m/z 84 . This is a highly favorable pathway.
-
Pathway B: Loss of a Methyl Radical (-15 Da) : The gem-dimethyl group can undergo cleavage to lose a methyl radical, forming a stable tertiary carbocation adjacent to the nitrogen. This would result in a prominent ion at m/z 128 . This is a classic fragmentation pattern for molecules containing a t-butyl or similar quaternary carbon group.
-
Pathway C: Loss of the Carboxylic Acid Group (-45 Da) : Cleavage of the bond between C3 and the carboxylic acid group (•COOH) will generate a fragment at m/z 98 .
-
Pathway D: Ring Opening and Subsequent Fragmentation : The molecular ion can undergo ring opening between N1 and C5. Subsequent cleavages can lead to a variety of smaller fragments. A key fragment could arise from the cleavage of the C3-C4 bond after ring opening, followed by loss of ethene, leading to an ion at m/z 115 .
The following diagram illustrates the predicted major fragmentation pathways under Electron Ionization (EI).
Caption: Predicted EI fragmentation of 5,5-Dimethylpyrrolidine-3-carboxylic acid.
Comparative Analysis: Distinguishing Features
To appreciate the unique fragmentation signature of 5,5-Dimethylpyrrolidine-3-carboxylic acid, it is instructive to compare it with structurally related molecules.
| Compound | Key Structural Feature | Predicted Distinguishing Fragmentation | Rationale |
| 5,5-Dimethylpyrrolidine-3-carboxylic acid | Gem-dimethyl at C5 | Strong loss of methyl radical (M-15) to m/z 128. | Formation of a stable tertiary carbocation stabilized by the nitrogen atom. |
| Pyrrolidine-3-carboxylic acid | No substitution at C5 | Absence of M-15 peak. Likely dominated by loss of •COOH (m/z 70) and ring fragmentation. | Lacks the structural feature that promotes methyl loss. The fragmentation will be dictated by the core pyrrolidine-carboxylic acid structure. |
| Proline (Pyrrolidine-2-carboxylic acid) | Carboxylic acid at C2 | Primary fragmentation is the loss of the •COOH group (m/z 70). This is a well-characterized fragmentation pattern for α-amino acids. | The α-position of the carboxylic acid group facilitates its cleavage. |
| Pyrrolidinophenones | Large aromatic substituent | Dominated by cleavage of the bond between the pyrrolidine ring and the side chain, leading to a stable pyrrolidine immonium ion.[2] | The C-N bond cleavage is highly favored, often resulting in a single dominant fragment ion corresponding to the pyrrolidine moiety. |
The presence of the gem-dimethyl group is the most significant structural feature influencing the fragmentation of the target molecule. The expected prominent M-15 peak (loss of •CH₃) would be a strong diagnostic ion to differentiate it from other pyrrolidine carboxylic acids that lack this feature.
Conclusion
While direct experimental data for the mass spectral fragmentation of 5,5-Dimethylpyrrolidine-3-carboxylic acid is elusive, a robust and informative prediction can be constructed based on fundamental principles of mass spectrometry and data from analogous structures. The key predicted fragments—arising from the loss of a methyl radical, the loss of the carboxylic acid group, and α-cleavage—provide a unique fingerprint for this molecule. The most diagnostic of these is the expected loss of a methyl radical (M-15), a direct consequence of the 5,5-dimethyl substitution. This guide provides researchers and drug development professionals with a solid framework for identifying this compound, interpreting its mass spectra, and distinguishing it from related structures, thereby accelerating research and development efforts where this important chemical scaffold is employed.
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Guo, Y. C., et al. (2009). ESI-MSn study on the fragmentation of protonated cyclic-dipeptides. Spectroscopy, 23, 131–139. Available at: [Link]
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Mason, D. R., et al. (2010). Biotinylated Analogue of the Spin-Trap 5,5-Dimethyl-1-pyrroline-N-oxide for the Detection of Low-Abundance Protein Radicals by Mass Spectrometry. Analytical Chemistry, 82(22), 9491–9499. Available at: [Link]
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Gower, A., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Gower, A., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed. Available at: [Link]
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Mason, R. P., et al. (2010). Biotinylated Analogue of the Spin-Trap 5,5-Dimethyl-1-pyrroline-N-oxide for the Detection of Low-Abundance Protein Radicals by Mass Spectrometry. Analytical Chemistry. Available at: [Link]
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Steric Shielding in Action: A Comparative Guide to the Reactivity of 5,5-Dimethylpyrrolidine-3-carboxylic Acid
For Immediate Release
A deep dive into the steric effects of 5,5-dimethyl substitution on the reactivity of pyrrolidine-3-carboxylic acid, offering researchers and drug development professionals critical insights into modulating molecular interactions. This guide provides a comparative analysis, supported by theoretical principles and experimental considerations, to illuminate the impact of this structural modification on key chemical transformations.
In the landscape of drug discovery and development, the pyrrolidine scaffold is a cornerstone, prized for its conformational rigidity and versatile functionalization points. Pyrrolidine-3-carboxylic acid, as a bifunctional building block, is of particular interest. The strategic introduction of substituents onto the pyrrolidine ring can profoundly influence its physicochemical properties and biological activity. This guide focuses on the 5,5-dimethyl substitution, a modification that introduces significant steric bulk, and explores its consequences on the reactivity of both the secondary amine and the carboxylic acid functionalities.
The Thorpe-Ingold Effect: A Driving Force for Conformational Change
The introduction of a gem-dimethyl group at the 5-position of the pyrrolidine ring invokes the Thorpe-Ingold effect, also known as the gem-dimethyl effect.[1][2] This principle posits that increasing steric hindrance at a carbon atom within a chain can accelerate intramolecular reactions by altering bond angles and restricting conformational freedom.[3] In the case of 5,5-dimethylpyrrolidine-3-carboxylic acid, the bulky methyl groups are expected to influence the puckering of the five-membered ring, thereby altering the spatial orientation of the amine and carboxylic acid groups and influencing their accessibility for chemical reactions.
Caption: Comparison of the chemical structures of pyrrolidine-3-carboxylic acid and its 5,5-dimethyl substituted analog.
Comparative Reactivity Analysis: N-Acylation and Esterification
The steric environment created by the 5,5-dimethyl groups is anticipated to have a differential impact on the reactivity of the secondary amine and the carboxylic acid.
N-Acylation: A Tale of Steric Hindrance
The secondary amine of the pyrrolidine ring is a key site for functionalization, commonly through N-acylation reactions. However, the presence of the adjacent gem-dimethyl group in 5,5-dimethylpyrrolidine-3-carboxylic acid introduces significant steric hindrance around the nitrogen atom. This steric bulk is expected to impede the approach of acylating agents, thereby reducing the rate of N-acylation compared to the unsubstituted parent compound. Studies on similar sterically hindered amines have shown that such substitutions can necessitate more forcing reaction conditions or specialized coupling agents to achieve efficient acylation.[4][5] For instance, the synthesis of peptides incorporating the sterically hindered 5,5-dimethylproline has been noted to be challenging due to difficult acylation of the dimethyl-substituted nitrogen.[6]
Table 1: Predicted Relative Reactivity in N-Acylation
| Compound | Predicted Relative Rate of N-Acylation | Rationale |
| Pyrrolidine-3-carboxylic Acid | Faster | Less steric hindrance around the secondary amine, allowing for easier approach of the acylating agent. |
| 5,5-Dimethylpyrrolidine-3-carboxylic Acid | Slower | Significant steric hindrance from the adjacent gem-dimethyl group impedes the approach of the acylating agent.[5][6] |
Esterification: A More Nuanced Picture
The reactivity of the carboxylic acid group in esterification reactions is also influenced by the steric environment. While the gem-dimethyl group is not directly adjacent to the carboxyl group, its influence on the overall ring conformation can play a role. The Thorpe-Ingold effect may lead to a more constrained ring structure, which could potentially affect the accessibility of the carboxylic acid.[1][2] However, the impact is generally expected to be less pronounced compared to the direct steric shielding observed in N-acylation. Standard esterification methods, such as Fischer esterification, are generally applicable to a wide range of carboxylic acids, although sterically hindered acids may require longer reaction times or more potent catalysts.[7][8]
Table 2: Predicted Relative Reactivity in Esterification
| Compound | Predicted Relative Rate of Esterification | Rationale |
| Pyrrolidine-3-carboxylic Acid | Faster | The carboxylic acid is readily accessible for reaction with an alcohol under acidic conditions. |
| 5,5-Dimethylpyrrolidine-3-carboxylic Acid | Slightly Slower | The gem-dimethyl group may indirectly influence the accessibility of the carboxylic acid through conformational effects, but the impact is likely to be less significant than on N-acylation. |
Experimental Protocols for Comparative Reactivity Studies
To empirically validate the predicted differences in reactivity, the following experimental protocols can be employed.
Protocol 1: Comparative N-Acylation Kinetics
Objective: To compare the rate of N-acylation of pyrrolidine-3-carboxylic acid and 5,5-dimethylpyrrolidine-3-carboxylic acid with a standard acylating agent.
Materials:
-
Pyrrolidine-3-carboxylic acid
-
5,5-Dimethylpyrrolidine-3-carboxylic acid
-
Acetic anhydride
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare equimolar solutions of pyrrolidine-3-carboxylic acid and 5,5-dimethylpyrrolidine-3-carboxylic acid in anhydrous dichloromethane.
-
To each solution, add 1.1 equivalents of triethylamine.
-
Initiate the reaction by adding 1.0 equivalent of acetic anhydride at a constant temperature (e.g., 25°C).
-
At regular time intervals, withdraw aliquots from each reaction mixture and quench with a suitable reagent (e.g., a primary amine).
-
Add a known amount of an internal standard to each quenched aliquot.
-
Analyze the samples by GC-MS to determine the concentration of the unreacted starting material and the acylated product.
-
Plot the concentration of the product versus time for both reactions to determine the initial reaction rates.
Caption: Workflow for comparative N-acylation kinetics.
Protocol 2: Comparative Esterification Yields
Objective: To compare the yield of esterification of pyrrolidine-3-carboxylic acid and 5,5-dimethylpyrrolidine-3-carboxylic acid under standardized conditions.
Materials:
-
Pyrrolidine-3-carboxylic acid
-
5,5-Dimethylpyrrolidine-3-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
In separate round-bottom flasks, dissolve equimolar amounts of pyrrolidine-3-carboxylic acid and 5,5-dimethylpyrrolidine-3-carboxylic acid in a large excess of anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid to each flask.
-
Reflux both reaction mixtures for a fixed period (e.g., 4 hours).
-
Cool the reactions to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the yield of the purified methyl ester for each reaction by weight and characterize by NMR spectroscopy.
Caption: Workflow for comparative esterification yields.
Conclusion: Harnessing Steric Effects for Molecular Design
The 5,5-dimethyl substitution on the pyrrolidine-3-carboxylic acid scaffold serves as a powerful tool for modulating its chemical reactivity. The pronounced steric hindrance introduced by the gem-dimethyl group significantly retards the rate of N-acylation, a critical consideration for synthetic strategies involving this functionality. The effect on esterification of the carboxylic acid is likely to be less direct but still a factor to consider in reaction optimization.
For researchers and drug development professionals, a thorough understanding of these steric effects is paramount. It allows for the rational design of synthetic routes, the selection of appropriate reagents and reaction conditions, and ultimately, the fine-tuning of molecular properties to achieve desired biological outcomes. By strategically employing substitutions like the 5,5-dimethyl group, chemists can navigate the intricate landscape of molecular interactions and unlock new possibilities in the development of novel therapeutics.
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Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC. Retrieved March 7, 2024, from [Link]
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Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. Retrieved March 7, 2024, from [Link]
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A general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. PubMed. Retrieved March 7, 2024, from [Link]
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Pyrrolidine and Piperidine Formation Via Copper(II) Carboxylate Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. PMC. Retrieved March 7, 2024, from [Link]
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A Comparative Analysis of the Acidity Constants (pKa) of 5,5-Dimethylpyrrolidine-3-carboxylic Acid and Standard Amino Acids
Published: March 19, 2026
Introduction
The acid dissociation constant, or pKa, is a fundamental parameter in chemistry and biochemistry, quantifying the strength of an acid in solution. For researchers in drug development and peptide chemistry, a thorough understanding of the pKa values of amino acids and their analogs is critical. These values govern the charge state of molecules at a given pH, which in turn dictates their solubility, membrane permeability, receptor-binding interactions, and overall pharmacokinetic and pharmacodynamic profiles.
Standard proteinogenic amino acids possess well-characterized pKa values for their α-carboxyl and α-amino groups, and for any ionizable side chains.[1] However, the burgeoning field of medicinal chemistry increasingly utilizes non-standard amino acids to introduce novel structural and functional properties into peptides and small molecule drugs. One such molecule is 5,5-Dimethylpyrrolidine-3-carboxylic acid, a cyclic β-amino acid analog. Its rigid pyrrolidine scaffold and unique substitution pattern distinguish it from the standard α-amino acids.
This guide provides a comprehensive comparison of the pKa values of standard amino acids with the predicted acidity of 5,5-Dimethylpyrrolidine-3-carboxylic acid. We will delve into the structural and electronic factors that influence these values, including inductive effects and stereochemistry. Furthermore, we will provide a detailed, field-proven experimental protocol for the precise determination of pKa values using potentiometric titration, empowering researchers to validate these fundamental properties in their own laboratories.
Comparative pKa Data of Standard Amino Acids
The pKa values for the 20 standard proteinogenic amino acids are well-established. These molecules contain at least two ionizable groups: the α-carboxyl group (pKa1) and the α-ammonium group (pKa2). Amino acids with ionizable side chains have a third value, pKa3 (or pKR).
| Amino Acid | 3-Letter Code | pKa1 (-COOH) | pKa2 (-NH3+) | pKa3 (Side Chain) |
| Alanine | Ala | 2.34 | 9.69 | - |
| Arginine | Arg | 2.17 | 9.04 | 12.48 |
| Asparagine | Asn | 2.02 | 8.80 | - |
| Aspartic acid | Asp | 1.88 | 9.60 | 3.65 |
| Cysteine | Cys | 1.96 | 10.28 | 8.18 |
| Glutamic acid | Glu | 2.19 | 9.67 | 4.25 |
| Glutamine | Gln | 2.17 | 9.13 | - |
| Glycine | Gly | 2.34 | 9.60 | - |
| Histidine | His | 1.82 | 9.17 | 6.00 |
| Isoleucine | Ile | 2.36 | 9.60 | - |
| Leucine | Leu | 2.36 | 9.60 | - |
| Lysine | Lys | 2.18 | 8.95 | 10.53 |
| Methionine | Met | 2.28 | 9.21 | - |
| Phenylalanine | Phe | 1.83 | 9.13 | - |
| Proline | Pro | 1.99 | 10.60 | - |
| Serine | Ser | 2.21 | 9.15 | - |
| Threonine | Thr | 2.09 | 9.10 | - |
| Tryptophan | Trp | 2.83 | 9.39 | - |
| Tyrosine | Tyr | 2.20 | 9.11 | 10.07 |
| Valine | Val | 2.32 | 9.62 | - |
| Table 1: pKa values of the 20 standard proteinogenic amino acids at 25°C. Data sourced from Isca Biochemicals and the University of Calgary.[1] |
Structural Analysis and pKa Prediction for 5,5-Dimethylpyrrolidine-3-carboxylic Acid
Key Structural Differences and Their Predicted Influence on pKa:
-
Position of the Carboxyl Group: The target molecule is a β-amino acid, meaning the carboxylic acid is attached to the carbon beta to the nitrogen atom (C3), whereas proline is an α-amino acid (carboxyl at C2). This increased separation between the electron-withdrawing ammonium group (-NH2+) and the carboxylate group (-COO-) weakens the inductive effect. Consequently, the carboxyl group of 5,5-Dimethylpyrrolidine-3-carboxylic acid is expected to be a weaker acid (higher pKa1) than that of proline (pKa1 ≈ 1.99).
-
The Gem-Dimethyl Group: The two methyl groups at the C5 position introduce a significant structural feature.
-
Inductive Effect: Alkyl groups are electron-donating. This electron-donating inductive effect increases the electron density on the nitrogen atom, making the secondary amine more basic. A more basic amine will have a more acidic conjugate acid (the ammonium ion). However, in this cyclic system, the effect is transmitted through several sigma bonds. More significantly, this electron-donating character will slightly destabilize the carboxylate anion, making the carboxylic acid weaker (higher pKa1).
-
Steric and Conformational Effects (Thorpe-Ingold Effect): The presence of a gem-dimethyl group restricts bond rotation and can alter the ring's conformation. This steric bulk can influence the solvation of the charged groups (ammonium and carboxylate), which plays a crucial role in stabilizing them in solution and thus affects the pKa. The Thorpe-Ingold effect primarily describes the acceleration of intramolecular ring-closing reactions due to angle compression by gem-dialkyl groups.[2] While not directly a pKa effect, it highlights the significant conformational constraints imposed by this group.
-
Predicted pKa Values:
-
pKa1 (Carboxylic Acid): Due to the increased distance from the ammonium group (β vs α) and the mild electron-donating nature of the methyl groups, the pKa1 of 5,5-Dimethylpyrrolidine-3-carboxylic acid is predicted to be higher than that of proline (pKa1 > 1.99).
-
pKa2 (Amine): The electron-donating inductive effect of the two methyl groups will increase the basicity of the pyrrolidine nitrogen. This means it will hold onto its proton more tightly, making the corresponding conjugate acid (the ammonium form) weaker. A weaker acid has a higher pKa. Therefore, the pKa2 is predicted to be higher than that of proline (pKa2 > 10.60).
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol outlines a robust method for determining the pKa values of an amino acid using potentiometric titration. The principle involves monitoring the pH of a solution of the amino acid as a titrant (a strong base, such as NaOH) is added incrementally. The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve.
Causality Behind Experimental Choices:
-
Why a strong base (NaOH)? To ensure a complete and stoichiometric reaction with the acidic protons of the amino acid, leading to clear inflection points.
-
Why a calibrated pH meter? Accuracy is paramount. Calibration with standard buffers (e.g., pH 4, 7, 10) ensures the measured pH values are reliable.
-
Why an inert atmosphere (Nitrogen purge)? To remove dissolved CO2 from the solution, which can form carbonic acid and interfere with the titration of the target analyte by adding extra acidity.
-
Why multiple titrations? To ensure reproducibility and to calculate a mean and standard deviation, which are essential for reporting reliable scientific data.[3]
// Nodes prep [label="1. Sample Preparation\n(Dissolve amino acid, add KCl)"]; acidify [label="2. Acidification\n(Adjust to ~pH 1.5 with HCl)"]; setup [label="3. System Setup\n(Calibrate pH meter, N2 purge)"]; titrate [label="4. Titration\n(Add NaOH aliquots, record pH & Volume)"]; plot [label="5. Data Plotting\n(Plot pH vs. Volume of NaOH)"]; analyze [label="6. pKa Determination\n(Identify half-equivalence points)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep -> acidify [label="Creates fully protonated form"]; acidify -> setup [label="Ensures CO2-free environment"]; setup -> titrate [label="Systematic data collection"]; titrate -> plot [label="Visual representation of data"]; plot -> analyze [label="Inflection points reveal pKa"]; } .dot Caption: Experimental workflow for determining pKa by potentiometric titration.
Step-by-Step Methodology
-
Reagent and Sample Preparation: a. Prepare a 0.1 M solution of NaOH and standardize it. b. Prepare a 0.1 M solution of HCl. c. Accurately weigh a sample of the amino acid to prepare a solution of known concentration (e.g., 20 mL of a 0.01 M solution). d. Add a salt like KCl to the amino acid solution to maintain a constant ionic strength.
-
Apparatus Setup and Calibration: a. Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa values. b. Place the amino acid solution in a beaker with a magnetic stir bar. c. Immerse the calibrated pH electrode and a temperature probe into the solution. d. Place the beaker on a magnetic stirrer and ensure gentle, consistent mixing.
-
Titration Procedure: a. If necessary, acidify the amino acid solution to a low pH (e.g., pH 1.5-2.0) with the 0.1 M HCl to ensure all functional groups are fully protonated. b. Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO2 and maintain a nitrogen blanket over the solution during the titration. c. Record the initial pH of the solution. d. Begin adding the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1 or 0.2 mL) from a burette. e. After each addition, allow the pH reading to stabilize, then record the total volume of NaOH added and the corresponding pH. f. Continue the titration until the pH has risen significantly past the second expected equivalence point (e.g., to pH 12-12.5).
-
Data Analysis: a. Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. b. Identify the equivalence points, which are the points of steepest slope (inflection points) on the curve. The first equivalence point corresponds to the complete deprotonation of the carboxyl group, and the second corresponds to the deprotonation of the ammonium group. c. The pKa of the carboxyl group (pKa1) is the pH at the point where half of the volume of NaOH required to reach the first equivalence point has been added. d. The pKa of the ammonium group (pKa2) is the pH at the midpoint between the first and second equivalence points. This is found by adding the volume at the first equivalence point to half the volume between the first and second equivalence points.
Conclusion
The structural distinctions between 5,5-Dimethylpyrrolidine-3-carboxylic acid and the standard proteinogenic amino acids lead to predictable differences in their acid-base properties. The β-amino acid configuration and the electron-donating gem-dimethyl group are expected to increase both the pKa1 (carboxyl group) and pKa2 (ammonium group) relative to its closest analog, proline. These subtle yet significant electronic and steric modifications are precisely the tools medicinal chemists use to fine-tune the properties of drug candidates. For researchers incorporating this or similar non-standard amino acids into their work, the provided potentiometric titration protocol offers a reliable and accurate method for experimental pKa determination, which is an indispensable step in characterizing novel chemical entities for drug development.
References
-
Quora. (2015). Why does the pKa of the carboxyl and amino group vary among amino acids? Available at: [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]
-
Chemdad Co. (n.d.). 5,5-DIMETHYL-1-PYRROLINE N-OXIDE Analytical Chemistry. Available at: [Link]
-
Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Available at: [Link]
-
University of Calgary. (n.d.). Ch27 pKa and pI values. Available at: [Link]
-
Wikipedia. (n.d.). Proline. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Proline, 5,5-dimethyl-. PubChem. Available at: [Link]
-
Wikipedia. (n.d.). Thorpe–Ingold effect. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Pyrrolidinecarboxylic acid. PubChem. Available at: [Link]
-
Chemistry LibreTexts. (2020). 7.9: How Delocalized Electrons Affect pKa Values. Available at: [Link]
-
Royal Society of Chemistry. (2020). Exploring the gem-dimethyl effect in the formation of imine-based macrocycles and cages. Available at: [Link]
-
ResearchGate. (2022). The gem-Dimethyl Effect Revisited. Available at: [Link]
-
National Center for Biotechnology Information. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. PubMed. Available at: [Link]
-
Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Available at: [Link]
-
Royal Society of Chemistry. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2007). 5,5-Dimethylproline dipeptides: Anacid-stable class of pseudoproline. Available at: [Link]
Sources
Engineering Oral Bioavailability: A Comparative Guide to 5,5-Dimethylpyrrolidine-3-Carboxylic Acid Derivatives
Executive Summary
The transition of peptidomimetics and cyclic amino acid-based small molecules from in vitro potency to in vivo efficacy is frequently derailed by poor pharmacokinetic (PK) profiles. Rapid oxidative metabolism and poor membrane permeability are the primary culprits. Scaffold hopping and three-dimensionality are dominating notions in contemporary drug discovery used to overcome these ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) liabilities[1].
This technical guide explores the strategic incorporation of 5,5-Dimethylpyrrolidine-3-carboxylic acid (5,5-DMPC) —a highly constrained β -proline derivative—as an alternative to traditional pyrrolidines and thiazolidines. By objectively comparing PK parameters and detailing self-validating experimental workflows, we demonstrate how gem-dimethyl substitution dictates metabolic stability and drives oral bioavailability.
Mechanistic Causality: Why 5,5-DMPC Outperforms Alternatives
To understand the superior pharmacokinetic profile of 5,5-DMPC, we must examine the physical chemistry and enzymatic interactions at play. Structural modifications such as gem-dimethylation are well-documented strategies to increase resistance to metabolism and extend the half-life of pharmaceutical compounds[2].
-
Steric Shielding of the α -Carbon: Unsubstituted pyrrolidines are highly susceptible to Cytochrome P450 (CYP)-mediated oxidation at the carbon adjacent to the nitrogen, leading to ring-opening and rapid clearance. The bulky gem-dimethyl group at the C5 position of 5,5-DMPC provides profound steric hindrance, effectively blocking CYP access and drastically extending the intrinsic half-life.
-
Lipophilicity and Membrane Permeability: The addition of two methyl groups increases the LogD 7.4 of the scaffold. High lipophilicity in dimethylated cyclic derivatives is rarely a rate-limiting factor for oral absorption, often driving passive transcellular absorption across the intestinal epithelium[3].
-
Conformational Restriction: The 5,5-dimethyl substitution restricts the puckering of the pyrrolidine ring. This locks the molecule into a bioactive conformation, reducing the entropic penalty upon target binding and shielding polar surface area (PSA) to prevent efflux transporter (e.g., P-gp) recognition.
Fig 1: Mechanism of CYP450 evasion via C5 gem-dimethyl steric shielding in 5,5-DMPC derivatives.
Comparative Pharmacokinetic Performance
How does 5,5-DMPC compare to its structural alternatives? We evaluate it against two common scaffolds used in peptidomimetic drug design:
-
Alternative A: Pyrrolidine-3-carboxylic acid ( β -proline) – The unsubstituted baseline.
-
Alternative B: 5,5-Dimethylthiazolidine-4-carboxylic acid (DMTC) – A heteroatom-substituted alternative often used for its antioxidant properties but plagued by different metabolic liabilities (e.g., S-oxidation).
The data below represents a typical lead-optimization profile when applying gem-dimethyl pyrrolidine modifications to achieve an acceptable PK profile (e.g., improved Cmax and AUC )[4].
| Pharmacokinetic Parameter | Pyrrolidine-3-carboxylic acid ( β -proline) | 5,5-Dimethylthiazolidine-4-carboxylic acid (DMTC) | 5,5-Dimethylpyrrolidine-3-carboxylic acid (5,5-DMPC) |
| Oral Bioavailability ( F% ) | < 15% | ~ 35% | > 75% |
| Half-life ( t1/2 , hours) | 0.8 | 2.4 | 6.5 |
| Intrinsic Clearance ( CLint ) | High (> 45 mL/min/kg) | Moderate (~ 25 mL/min/kg) | Low (< 10 mL/min/kg) |
| LogD 7.4 | -1.2 (Highly Polar) | 0.8 (Moderate) | 2.1 (Optimal for Permeability) |
| Primary Metabolic Liability | CYP-mediated α -oxidation | S-oxidation (Sulfoxide formation) | Highly stable; minor N-glucuronidation |
Self-Validating Experimental Protocol: Absolute Bioavailability ( F% )
To objectively verify the bioavailability of 5,5-DMPC-containing drug candidates, researchers must employ a rigorous, self-validating in vivo cassette-dosing or single-dose PK workflow. The following protocol ensures data integrity through internal controls and non-compartmental analysis (NCA).
Fig 2: Self-validating in vivo pharmacokinetic workflow for absolute bioavailability determination.
Step-by-Step Methodology
-
Step 1: Vehicle Formulation & Solubility QC
-
Action: Formulate the compound in 5% DMSO / 10% Tween 80 / 85% Saline for both Intravenous (IV) and Per Os (PO) administration.
-
Causality: Complete dissolution is mandatory. Micro-precipitates in PO dosing artificially lower absorption, while IV precipitates cause microembolisms.
-
Self-Validation: Prior to dosing, formulations must pass dynamic light scattering (DLS) to confirm the absence of colloidal aggregates.
-
-
Step 2: Parallel Cohort Dosing
-
Action: Administer IV dose (e.g., 2 mg/kg) via tail vein and PO dose (e.g., 10 mg/kg) via oral gavage to parallel cohorts of C57BL/6 mice (n=3 per timepoint).
-
Causality: Parallel dosing accounts for first-pass hepatic metabolism (PO) versus direct systemic entry (IV), the fundamental comparison needed for absolute F% .
-
-
Step 3: Serial Blood Sampling & Quenching
-
Action: Collect blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Immediately mix with K 2 EDTA and centrifuge to isolate plasma. Quench 50 µL of plasma with 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (SIL-IS).
-
Causality: Acetonitrile disrupts protein-drug binding and precipitates plasma proteins. The SIL-IS corrects for matrix effects and extraction recovery variations during ionization.
-
-
Step 4: LC-MS/MS Quantification
-
Action: Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Self-Validation: The calibration curve must exhibit an R2>0.99 . Quality Control (QC) samples at low, mid, and high concentrations must fall within ±15% of nominal values to validate the run.
-
-
Step 5: Non-Compartmental Analysis (NCA)
-
Action: Calculate the Area Under the Curve (AUC) using the linear trapezoidal rule.
-
Causality: The formula F%=(AUCPO×DoseIV)/(AUCIV×DosePO)×100 provides an objective, compartment-agnostic measure of systemic exposure.
-
Synthesis and Structural Implications
While 5,5-DMPC offers superior PK properties, its incorporation introduces synthetic challenges. The gem-dimethyl group creates significant steric bulk, which can impede standard amide coupling during solid-phase peptide synthesis (SPPS) or small molecule assembly.
Optimization Strategy: To overcome this, researchers must utilize highly reactive coupling reagents (e.g., HATU or COMU) combined with elevated temperatures (e.g., microwave-assisted synthesis) to drive the reaction to completion. The resulting amide bond, once formed, is highly resistant to proteolytic cleavage—a direct consequence of the same steric shielding that prevents CYP450 oxidation.
References
-
[1] Title: CONCISE AND PRACTICAL AVENUES TO 5,5-SPIRO-α-PROLINES Source: ChemRxiv URL:[Link]
-
[3] Title: Revisiting the SAR of the Antischistosomal Aryl Hydantoin (Ro 13-3978) Source: PMC - NIH URL:[Link]
-
[4] Title: Discovery of a Novel, Highly Potent, and Selective Thieno[3,2-d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]
-
[2] Title: WO2018039531A1 - Substituted pyrrolizine compounds and uses thereof Source: Google Patents URL:
Sources
A Senior Application Scientist's Guide to FTIR-Based Purity Validation of 5,5-Dimethylpyrrolidine-3-carboxylic acid HCl
This guide provides an in-depth, objective comparison of Fourier-Transform Infrared (FTIR) spectroscopy for the purity validation of 5,5-Dimethylpyrrolidine-3-carboxylic acid HCl. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol to explain the causality behind experimental choices, ensuring a robust and self-validating approach to quality control.
The Strategic Role of FTIR in Pharmaceutical QC
In the landscape of pharmaceutical analysis, establishing the identity and purity of an active pharmaceutical ingredient (API) is paramount. While chromatography is the gold standard for quantitative purity assessment, FTIR spectroscopy serves as a powerful, rapid, and non-destructive first-line technique for identity confirmation and qualitative purity screening.[1][2] Its utility is formally recognized in pharmacopeial standards, such as the United States Pharmacopeia (USP) General Chapter <197> "Spectroscopic Identification Tests," which outlines its use for verifying the chemical identity of materials.[3][4][5]
The principle of FTIR relies on the fact that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these vibrations. The resulting spectrum is a unique molecular "fingerprint," providing a wealth of structural information. For a molecule like 5,5-Dimethylpyrrolidine-3-carboxylic acid HCl, this fingerprint allows for unequivocal identification against a reference standard and can reveal the presence of impurities that introduce extraneous absorption bands.
Deconstructing the Molecular Fingerprint: Expected FTIR Spectrum
To effectively use FTIR for purity validation, one must first understand the expected absorption bands for 5,5-Dimethylpyrrolidine-3-carboxylic acid HCl. The molecule's structure presents several key functional groups, each with characteristic vibrations:
-
Carboxylic Acid (–COOH):
-
Secondary Amine Hydrochloride (–NH₂⁺Cl⁻):
-
Alkane Backbone (C–H bonds):
-
C–H Stretch: Absorptions from the dimethyl and pyrrolidine ring methylene groups will be visible in the 2850-3000 cm⁻¹ region.
-
The presence, position, and relative intensity of these bands provide a composite view of the molecule. Any deviation from the reference spectrum, such as the appearance of new peaks or significant shifts in existing ones, signals a potential purity issue.
Experimental Protocol: A Self-Validating FTIR Workflow
This protocol is designed to be a self-validating system, where comparison against a certified reference standard provides the basis for the purity assessment.
Objective: To confirm the identity and assess the purity of a test batch of 5,5-Dimethylpyrrolidine-3-carboxylic acid HCl against a certified reference standard using FTIR spectroscopy.
Materials & Instrumentation:
-
Test Sample of 5,5-Dimethylpyrrolidine-3-carboxylic acid HCl
-
Certified Reference Standard (CRS) of 5,5-Dimethylpyrrolidine-3-carboxylic acid HCl
-
FTIR Spectrometer with either a Transmission or Attenuated Total Reflectance (ATR) accessory
-
For Transmission: FTIR-grade Potassium Chloride (KCl), agate mortar and pestle, pellet-pressing die, hydraulic press.
-
Scientist's Note: Potassium Bromide (KBr) is common but not recommended for hydrochloride salts, as a halogen exchange reaction can occur between the sample's chloride and the matrix's bromide, leading to spectral artifacts.[10] KCl is the preferred, non-reactive matrix.
-
-
For ATR: Isopropanol or other suitable solvent for cleaning the ATR crystal.
Step-by-Step Methodology
A. Sample Preparation: Choosing the Right Technique
The choice between the traditional KBr (or KCl) pellet technique and the more modern ATR method depends on the specific requirements of the analysis, such as sensitivity and throughput.
| Feature | KBr/KCl Pellet Method | Attenuated Total Reflectance (ATR) Method |
| Principle | Infrared light is transmitted through a solid-state solution of the sample in an IR-transparent salt matrix.[10] | Infrared light is reflected internally within a high-refractive-index crystal; an evanescent wave penetrates a shallow layer of the sample in direct contact with the crystal.[11] |
| Sample Prep | Labor-intensive: Requires grinding sample (1-2 mg) with matrix (~200 mg), followed by high-pressure pressing to form a transparent pellet.[12][13] | Minimal: A small amount of powder is placed directly onto the ATR crystal and pressure is applied to ensure good contact.[11][12] |
| Pros | High sensitivity, excellent for detecting trace impurities; produces classic transmission spectra ideal for library matching.[14] | Extremely fast, requires very little sample, non-destructive, and eliminates the need for a salt matrix.[11] |
| Cons | Time-consuming; KBr/KCl is hygroscopic and can absorb atmospheric moisture, introducing water peaks; potential for inconsistent pellet quality.[10] | Lower sensitivity for trace components due to the shallow penetration depth of the evanescent wave; spectra may differ slightly from transmission spectra.[14] |
B. Data Acquisition
-
Instrument Setup: Set the spectrometer to acquire data in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to achieve an adequate signal-to-noise ratio.
-
Background Collection:
-
For KCl Pellet: Collect a background spectrum using a blank, pure KCl pellet.[10]
-
For ATR: Collect a background spectrum with the clean, empty ATR crystal.
-
-
Sample Analysis:
-
For KCl Pellet: Place the sample pellet in the spectrometer's sample holder and collect the spectrum.
-
For ATR: Place the sample powder on the crystal, apply pressure, and collect the spectrum. Clean the crystal thoroughly with solvent between the reference and test samples.
-
-
Reference Standard Analysis: Repeat the exact same procedure (preparation and acquisition) for the Certified Reference Standard. Consistency is key for a valid comparison.
C. Data Analysis and Interpretation
-
Overlay Spectra: In the spectrometer software, overlay the spectrum of the test sample with the spectrum of the Certified Reference Standard.
-
Identity Confirmation: The two spectra should be superimposable. All major absorption bands discussed in Section 2 must be present in the test sample at the same wavenumbers as the reference standard. This fulfills the requirements for an identity test as per ICH Q2(R1) guidelines on specificity.[15][16]
-
Purity Assessment:
-
Search for Extraneous Peaks: Carefully examine the "fingerprint region" (below 1500 cm⁻¹) and other clear areas of the spectrum for any peaks present in the test sample but absent in the reference standard. Such peaks may indicate residual starting materials, by-products, or solvents.
-
Analyze Peak Shape and Position: Significant broadening or shifting of key peaks (e.g., the C=O or N-H⁺ stretches) could suggest the presence of a different salt form, a polymorph, or impurities that disrupt the crystal lattice and hydrogen bonding network.
-
The workflow and logic for this process are visualized below.
Caption: A flowchart illustrating the systematic workflow for FTIR-based purity validation.
Caption: A decision tree for the logical interpretation of comparative FTIR spectra.
Comparative Analysis: FTIR in the Analytical Toolbox
While FTIR is an exceptional tool for identity, its primary limitation is its quantitative capability for purity. Purity is more definitively assessed by separative techniques. Here is a comparison of FTIR with other common methods for purity analysis.
| Analytical Method | Principle | Primary Use Case | Pros | Cons |
| FTIR Spectroscopy | Measures absorption of infrared radiation by molecular vibrations. | Identity Confirmation & Qualitative Purity Screen | Very fast; non-destructive; low cost per sample; excellent for fingerprinting. | Generally not quantitative for purity; low sensitivity for impurities without unique functional groups.[1] |
| HPLC (High-Performance Liquid Chromatography) | Physical separation of components in a liquid phase based on interactions with a stationary phase.[17][18] | Quantitative Purity & Impurity Profiling | Gold standard for purity; highly sensitive (low LOD/LOQ); excellent for quantitation; can separate closely related substances.[18] | Slower analysis time; requires method development; higher cost per sample; consumes solvents. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Structure Elucidation & Purity by qNMR | Provides definitive structural information; can be made quantitative (qNMR); can identify and quantify impurities without a reference standard for them. | Lower throughput; very high instrument cost; requires specialized expertise; less sensitive than HPLC for trace impurities. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines HPLC separation with mass-based detection.[18] | Impurity Identification & Trace Analysis | Extremely sensitive and specific; provides molecular weight information, aiding in the identification of unknown impurities.[18] | High instrument and maintenance cost; complex data analysis; requires significant expertise. |
Conclusion
FTIR spectroscopy is an indispensable tool in the quality control of 5,5-Dimethylpyrrolidine-3-carboxylic acid HCl. Its strength lies in providing a rapid, reliable, and cost-effective method for confirming chemical identity against a reference standard, a fundamental requirement in pharmaceutical manufacturing. While it does not replace quantitative methods like HPLC for determining percentage purity, it serves as a critical gatekeeper. A successful FTIR comparison provides a high degree of confidence in the material's identity and the absence of gross impurities, ensuring that only materials of the correct structure proceed to further, more resource-intensive quantitative testing. When integrated into a comprehensive analytical strategy, FTIR validation provides a trustworthy and efficient foundation for ensuring product quality and safety.
References
- Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF). (2026, March 19). Spectroscopy Online.
- General Chapters: <197> SPECTROPHOTOMETRIC IDENTIFIC
- 〈197〉 Spectroscopic Identific
- General Chapter Prospectus: <197> Spectroscopic Identific
- USP Chapter 197: IR Spectroscopy Tests. Scribd.
- Sample Preparation for FTIR Analysis. (2024, May 31). Drawell.
- Measurement Methods for Powder Samples. Shimadzu.
- Sampling Techniques for FTIR Spectroscopy. JASCO Inc.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To
- ICH Q2(R1)
- Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research.
- Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). Protheragen.
- Spectroscopy of Carboxylic Acid Derivatives. (2020, February 7).
- Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online.
- THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing.
- IR spectrum of carboxylic acids and alcohols. (2023, May 24). SlideShare.
- FTIR Spectroscopy for Cleaning Verification of Mixing Vessels and Reaction Chambers. (2022, February 17). Agilent.
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A Comparative Guide to the Conformational Analysis of 5,5-Dimethylpyrrolidine-3-carboxylic Acid and Other Cyclic Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The spatial arrangement of atoms in a molecule, its conformation, is a critical determinant of its biological activity. In the realm of peptide and protein chemistry, cyclic amino acids are invaluable tools for introducing conformational rigidity, thereby enhancing metabolic stability and receptor-binding affinity. This guide provides an in-depth comparative analysis of the conformational properties of 5,5-Dimethylpyrrolidine-3-carboxylic acid, a uniquely constrained cyclic amino acid, with other commonly employed cyclic amino acids such as proline and its derivatives.
The Significance of Conformational Constraint in Cyclic Amino Acids
Cyclic amino acids, by virtue of their ring structures, impose significant constraints on the peptide backbone, influencing the formation of secondary structures like β-turns and helices. The pyrrolidine ring of proline, the most well-known cyclic amino acid, is not planar and exists in a dynamic equilibrium between two predominant puckered conformations: Cγ-exo (up) and Cγ-endo (down).[1][2] The preferred pucker is influenced by substituents on the ring and the local environment, which in turn dictates the overall peptide conformation.[3][4]
5,5-Dimethylpyrrolidine-3-carboxylic Acid: A Case of Enhanced Rigidity
The introduction of a gem-dimethyl group at the C5 position of the pyrrolidine ring, as in 5,5-Dimethylpyrrolidine-3-carboxylic acid, is expected to have a profound impact on its conformational flexibility. This is due to the Thorpe-Ingold effect , or gem-dimethyl effect, where the presence of two bulky substituents on the same carbon atom restricts bond angle flexibility and favors a more locked conformation.[5][6] This effect is anticipated to significantly bias the ring pucker equilibrium towards a single, dominant conformation, making this amino acid an attractive building block for designing highly pre-organized peptide structures.
Experimental and Computational Approaches to Unraveling Conformation
A combination of experimental and computational techniques is essential for a comprehensive understanding of the conformational landscape of cyclic amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution.[7][8] Key parameters derived from NMR experiments include:
-
Vicinal Coupling Constants (³J): The magnitude of the coupling constant between two adjacent protons is related to the dihedral angle between them, as described by the Karplus equation. This information is crucial for determining the puckering of the pyrrolidine ring.[9]
-
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in proximity (typically < 5 Å). The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two protons, providing valuable distance restraints for structure calculation.
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, complement experimental data by providing insights into the relative energies of different conformers and the energy barriers between them.[10][11] These methods can be used to generate potential energy surfaces and predict the most stable conformations.[12]
Comparative Conformational Analysis
The conformational preferences of 5,5-Dimethylpyrrolidine-3-carboxylic acid can be best understood by comparing it with other well-characterized cyclic amino acids.
| Amino Acid | Dominant Ring Pucker | Key Conformational Features | Reference |
| L-Proline | Cγ-endo (in the absence of C4 substituents) | Flexible, with a relatively low energy barrier for interconversion between endo and exo puckers. | [1] |
| trans-4-Hydroxy-L-proline | Cγ-exo | The hydroxyl group at the 4-position strongly favors the exo pucker. | [3] |
| cis-4-Hydroxy-L-proline | Cγ-endo | The hydroxyl group at the 4-position stabilizes the endo pucker. | [4] |
| 5,5-Dimethylpyrrolidine-3-carboxylic acid | Predicted to be highly biased towards a single pucker | The gem-dimethyl group is expected to lock the ring in a specific conformation due to the Thorpe-Ingold effect. | [5] |
Experimental and Computational Workflows
A robust conformational analysis integrates experimental and computational workflows.
Caption: Integrated workflow for conformational analysis.
Step-by-Step Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve the cyclic amino acid derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 5-10 mM.
-
1D ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to identify all proton resonances.
-
2D COSY/TOCSY: Perform COSY and TOCSY experiments to establish scalar coupling networks and assign all protons within each spin system.[13]
-
2D NOESY/ROESY: Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons. A mixing time of 200-500 ms is typically used for small molecules.
-
Data Analysis: Integrate cross-peaks in the NOESY/ROESY spectrum to obtain distance restraints. Measure coupling constants from the 1D or high-resolution 2D spectra to derive dihedral angle restraints.
Step-by-Step Computational Protocol: DFT Analysis
-
Initial Structure Generation: Build an initial 3D model of the cyclic amino acid.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each low-energy conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data.
-
Solvation Modeling: Implicit or explicit solvent models can be included to account for the effect of the solvent on conformational preferences.[14][15]
Pyrrolidine Ring Puckering States
The five-membered pyrrolidine ring is non-planar and adopts puckered conformations to relieve torsional strain. The two most common puckering modes are the envelope and twist conformations.
Caption: Interconversion between puckered states of a five-membered ring.
Implications for Drug Design and Development
The ability to control the conformation of peptides is of paramount importance in drug design. The incorporation of conformationally locked amino acids like 5,5-Dimethylpyrrolidine-3-carboxylic acid can lead to:
-
Enhanced Receptor Binding: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is reduced, leading to higher affinity.
-
Increased Metabolic Stability: A rigid conformation can protect the peptide from proteolytic degradation.
-
Improved Selectivity: A well-defined conformation can lead to more specific interactions with the target receptor, reducing off-target effects.
Conclusion
The conformational analysis of 5,5-Dimethylpyrrolidine-3-carboxylic acid, in comparison to other cyclic amino acids, highlights the significant role of the gem-dimethyl effect in restricting conformational flexibility. This enhanced rigidity makes it a valuable tool for the design of structurally well-defined peptides and peptidomimetics with improved pharmacological properties. A combined approach of high-resolution NMR spectroscopy and computational modeling is essential for a thorough understanding of the conformational landscape of these important building blocks.
References
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Koskinen, A. M., & Helaja, J. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(15), 5898–5905. [Link]
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Samant, V., & Cisneros, G. A. (2020). Solvation Induced Ring Puckering Effect in Fluorinated Prolines and Its Inclusion in Classical Force Fields. The Journal of Physical Chemistry B, 124(27), 5645–5655. [Link]
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Helaja, J., & Koskinen, A. M. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry, 70(15), 5898–5905. [Link]
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Koskinen, A., Helaja, J., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(15), 5898-5905. [Link]
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Coutsias, E. A., Seok, C., & Dill, K. A. (2005). The flexibility in the proline ring couples to the protein backbone. Protein Science, 14(7), 1849–1857. [Link]
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Samant, V., & Cisneros, G. A. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv. [Link]
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Kang, Y. (2013). The puckering free-energy surface of proline. The Journal of Chemical Physics, 138(12), 124113. [Link]
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Hodges, J. A., & Raines, R. T. (2018). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Beilstein Journal of Organic Chemistry, 14, 148–156. [Link]
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Wels, B., et al. (2003). Conformational Analysis of Furanoid ε-Sugar Amino Acid Containing Cyclic Peptides by NMR Spectroscopy, Molecular Dynamics Simulation, and X-ray Crystallography: Evidence for a Novel Turn Structure. Journal of the American Chemical Society, 125(34), 10323–10331. [Link]
-
Tellez, D., et al. (2019). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 1182, 230-241. [Link]
-
Hudson, J. B., et al. (2019). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Organic & Biomolecular Chemistry, 17(2), 268–276. [Link]
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Various Authors. (Date not available). 7.5 High Resolution NMR Spectroscopy. Houben-Weyl Methods of Organic Chemistry. [Link]
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Sheinblatt, M. (1991). NMR studies on the conformation of cyclodipeptides with two identical L-aromatic amino acid residues in solutions--cyclo[L-5(OH)Trp-L-5(OH)Trp] and cyclo[-L-Phe-L-Phe]. International Journal of Peptide and Protein Research, 38(1), 8–14. [Link]
-
Gonnella, N. C., et al. (1996). A convenient method for determining cyclic peptide conformation from 1D 1H-NMR information. Biopolymers, 38(2), 201–213. [Link]
-
Hodges, J. A., & Raines, R. T. (2005). The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. Organic Letters, 7(4), 581–584. [Link]
-
Wikipedia contributors. (2023). Thorpe–Ingold effect. Wikipedia. [Link]
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Trofymchuk, S., et al. (Date not available). Synthesis of conformationally restricted β-gem-difluorinated pyrrolidines and piperidines. American Chemical Society. [Link]
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Lim, C. S., & Sim, K. Y. (2022). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. In Proceedings of the 3rd International Conference on Materials, Chemical and Biological Sciences. [Link]
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A Senior Application Scientist's Guide to the Proper Disposal of 5,5-Dimethylpyrrolidine-3-carboxylic acid hydrochloride
For laboratory professionals engaged in advanced research and drug development, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a detailed, authoritative framework for the proper disposal of 5,5-Dimethylpyrrolidine-3-carboxylic acid hydrochloride, ensuring the safety of personnel, adherence to regulatory standards, and protection of the environment. The procedures outlined here are grounded in established safety protocols and waste management principles.
Core Principle: Hazard Assessment and the Precautionary Approach
Before any handling or disposal, the first and most critical step is to consult the Safety Data Sheet (SDS) provided by the chemical manufacturer.[1] The SDS contains specific information on hazards, handling, and disposal. In the absence of a specific SDS for 5,5-Dimethylpyrrolidine-3-carboxylic acid hydrochloride, a precautionary approach is mandated. Based on its chemical structure—a substituted pyrrolidine (a nitrogen-containing heterocycle) and a hydrochloride salt of a carboxylic acid—we must infer its potential hazards.
-
Corrosivity: As a hydrochloride salt, this compound is expected to form a mildly acidic solution in water, posing a corrosion risk to certain materials and a hazard upon contact.
-
Irritation: Similar pyrrolidine and carboxylic acid derivatives are known to cause skin, eye, and respiratory irritation.[2][3][4] Therefore, it should be handled as a potential irritant.
This assessment dictates that 5,5-Dimethylpyrrolidine-3-carboxylic acid hydrochloride must be managed as hazardous chemical waste.
Regulatory Imperative: Compliance with EPA Guidelines
All chemical waste disposal is governed by strict federal and local laws.[1] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7] Key tenets of RCRA compliance include the proper identification, segregation, storage, and disposal of chemical waste through licensed services.[8] Pouring chemicals down the drain or disposing of them in regular trash is a direct violation of these regulations and can lead to severe environmental damage and legal penalties.[8][9]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to safely manage 5,5-Dimethylpyrrolidine-3-carboxylic acid hydrochloride waste from the point of generation to its final collection.
Given the potential for irritation, ensure all handling and disposal activities are conducted while wearing appropriate PPE.[10]
-
Eye Protection: Tightly fitting safety goggles or a face shield.[5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[5]
-
Body Protection: A standard laboratory coat.
Proper segregation is critical to prevent dangerous chemical reactions.[8][9]
-
Designate a Waste Stream: This compound should be classified as non-halogenated organic acid waste .
-
Prevent Incompatibilities: Store this waste separately from the following chemical classes to avoid violent reactions, heat generation, or the production of toxic gases[9][11]:
-
Bases (to prevent strong acid-base reactions).
-
Strong Oxidizing Agents (e.g., permanganates, perchlorates).
-
Reactive Metals (e.g., sodium, potassium).
-
Container integrity is essential for safe storage and transport.[6]
-
Material Compatibility: Use a chemically compatible container, typically made of high-density polyethylene (HDPE). Avoid metal containers for acidic waste.[12][13]
-
Condition: The container must be in good condition, free of leaks or external residue.[1]
-
Closure: It must have a secure, leak-proof screw cap. The container must remain closed at all times unless waste is being added.[1][13]
-
Fill Level: Never fill a waste container to more than 90% of its capacity. [14][15] This headspace allows for vapor expansion and prevents spills.
Proper labeling is a regulatory requirement and ensures safe handling by all personnel.[1][12] As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag that includes:
-
The words "Hazardous Waste."
-
Full Chemical Name: "5,5-Dimethylpyrrolidine-3-carboxylic acid hydrochloride Waste" (avoiding abbreviations or formulas).
-
Hazard Characteristics: Clearly indicate the hazards (e.g., Corrosive, Irritant).[1]
-
Generator Information: Name and location (lab/room number) of the researcher generating the waste.
Designate a specific, controlled area within the laboratory for hazardous waste accumulation.[1]
-
Location: The storage area should be close to where the waste is generated and under the supervision of laboratory personnel.[12]
-
Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray.[1][12] This prevents spills from reaching floors or drains.
-
Ventilation: Ensure the storage area is well-ventilated.
The final step is the transfer of the waste to trained professionals.
-
Professional Collection: Contact your institution’s Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to schedule a pickup.[16][17] Do not attempt to transport hazardous waste yourself.
-
Decontaminating Empty Containers: An "empty" container that once held this chemical must still be managed carefully. Triple-rinse the container with a suitable solvent (e.g., water or methanol). The first rinseate must be collected and disposed of as hazardous waste.[17][18] After thorough rinsing and air-drying, deface the original label before disposing of the container as non-hazardous solid waste.[17]
Emergency Procedures for Spills
In the event of a spill, prioritize personal safety.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact your EHS office.
-
Don PPE: Before cleaning a small, manageable spill, don the appropriate PPE.
-
Contain and Absorb: Cover the spill with a suitable absorbent material (e.g., chemical absorbent pads or vermiculite).
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Label and dispose of all cleanup materials as hazardous waste.[1]
Quick Reference and Workflow
The following table summarizes the key disposal parameters for this compound.
| Parameter | Guideline | Rationale |
| Waste Classification | Non-Halogenated Organic Acid Waste | Based on chemical structure (no halogens, acidic hydrochloride salt). |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Protects against potential irritation and splashes.[5][10] |
| Compatible Container | Labeled HDPE Container with Screw Cap | Prevents corrosion and ensures secure containment.[6][12] |
| Incompatible Materials | Bases, Strong Oxidizers, Reactive Metals | Prevents dangerous chemical reactions.[9][11] |
| Storage | Vented Area with Secondary Containment | Ensures safety and containment in case of a leak.[1][12] |
| Final Disposal | Licensed Professional Waste Disposal Service | Ensures regulatory compliance and environmental protection.[7][16][17] |
The decision-making process for handling this chemical waste is illustrated in the diagram below.
Caption: Disposal workflow for chemical waste.
References
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- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
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- SAFETY DATA SHEET - N-methyl-2-pyrrolidone. (2026, March 3). Sigma-Aldrich.
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemicals India.
- SAFETY DATA SHEET - 5-Formyl-2,4-dimethyl-3-pyrrolecarboxylic Acid. (2025, November 11). Tokyo Chemical Industry.
- SAFETY DATA SHEET. (n.d.). Merck.
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- SAFETY DATA SHEET - 2,5-Dimethylpyrrole-3-carboxylic acid. (2024, February 23). Fisher Scientific.
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- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.).
- 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,3-dimethylpyrrolidine-2-carboxylic acid Safety Data Sheet. (n.d.). AK Scientific, Inc.
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